Pigment red 5
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN4O7S/c1-6-35(7-2)43(38,39)19-12-13-25(40-3)24(15-19)33-34-28-20-11-9-8-10-18(20)14-21(29(28)36)30(37)32-23-16-22(31)26(41-4)17-27(23)42-5/h8-17,36H,6-7H2,1-5H3,(H,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMULDSDQRQVZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0050394 | |
| Record name | C.I. Pigment Red 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6410-41-9 | |
| Record name | Pigment Red 5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6410-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]diazenyl]-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OZU993LX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure Elucidation of Pigment Red 5 (C.I. 12490)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 5, identified by the Colour Index number C.I. 12490, is a synthetic monoazo pigment characterized by its brilliant bluish-red hue.[1][2] Its chemical formula is C30H31ClN4O7S.[3][4] Utilized extensively in cosmetics, printing inks, paints, and plastics, the precise elucidation of its chemical structure is paramount for understanding its properties, performance, and safety.[1][5][6] The solid-state structure of a pigment dictates critical application properties such as color, lightfastness, thermal stability, and solvent resistance.[1][7] This guide provides a comprehensive overview of the methodologies employed to elucidate the structure of this compound, presenting key data, detailed experimental protocols, and logical workflows for a scientific audience.
Chemical Identification and Physicochemical Properties
Accurate identification is the foundational step in structure elucidation. This compound is known by several synonyms, including Naphthol Carmine FB and Permanent Carmine FB.[2][3] Its identity is unequivocally established by its CAS Registry Number, IUPAC name, and other identifiers.
Table 1: Identification of this compound
| Identifier | Value |
|---|---|
| Chemical Name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide[3] |
| C.I. Number | 12490[2] |
| CAS Number | 6410-41-9[2] |
| EC Number | 229-107-2[3] |
| Molecular Formula | C30H31ClN4O7S[2] |
| Molecular Weight | 627.1 g/mol [3] |
| InChIKey | LMULDSDQRQVZMW-UHFFFAOYSA-N[7][8] |
The performance characteristics of this compound are derived from its physical and chemical properties, which are summarized below.
Table 2: Physicochemical and Computed Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Appearance | Orange-red powder | [1] |
| Melting Point | 306 °C | [1] |
| Density | 1.40 - 1.44 g/cm³ | [1] |
| Oil Absorption | 45 - 71 g/100g | [1] |
| Hiding Power | Translucent | [1] |
| Lightfastness | 6 - 7 (out of 8) | [1] |
| Heat Stability | 140 °C | [2] |
| Water Resistance | 5 (out of 5) | [2] |
| Acid Resistance | 4 (out of 5) | [2] |
| Alkali Resistance | 5 (out of 5) | [2] |
| Monoisotopic Mass | 626.1601982 Da | [3] |
| Topological Polar Surface Area | 148 Ų | [3] |
| Complexity | 1040 |[3] |
Core Methodologies for Structure Elucidation
The definitive structure of this compound is determined not by a single technique, but through the synergistic application of multiple analytical methods. These include spectroscopic and diffraction techniques, often complemented by computational modeling.
-
X-Ray Diffraction (XRD): XRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] For pigments, which are often fine powders and difficult to grow as single crystals, X-ray Powder Diffraction (XRPD) is commonly used.[7][9] XRPD provides information on crystal structure, polymorphism, and intermolecular interactions, which are crucial for properties like stability and color.[7]
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: As a non-destructive technique, ssNMR provides detailed information about the local atomic environment.[7] It is especially powerful for confirming structural details in pigments, such as identifying the dominant tautomeric form (azo vs. hydrazone), which significantly impacts the pigment's color and stability.[7] 13C NMR spectra are available for this compound.[8]
-
Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.[8] Raman spectroscopy is particularly useful for analyzing the central azo group (-N=N-) chromophore, with its characteristic vibrations typically found in the 1400–1600 cm⁻¹ spectral region.[7] Shifts in these bands can indicate interactions between the pigment and a polymer matrix.[7]
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition of the pigment.[7] Techniques like Direct Electron Ionization Mass Spectrometry (DEI-MS) are effective for analyzing organic pigments that are difficult to dissolve, providing molecular ion and fragmentation data that helps piece together the structure.[10]
-
Computational Chemistry (DFT): Density Functional Theory (DFT) is a quantum mechanical method used to predict optimized molecular geometries, investigate electronic properties like the HOMO-LUMO energy gap (which relates to color), and assess the relative stability of different tautomers or polymorphs.[7] DFT calculations can also simulate theoretical NMR and vibrational spectra, aiding in the interpretation of experimental data.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for scientific validity. The following sections outline standard procedures for the key techniques used in the structural analysis of this compound.
X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: A small amount of this compound powder is gently ground using an agate mortar and pestle to ensure a random crystal orientation and a fine, uniform particle size. The powder is then packed into a flat sample holder.
-
Data Acquisition: The sample is analyzed using a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is processed to identify the positions and intensities of the Bragg peaks. This data is used for phase identification, crystal lattice parameter refinement, and, if possible, structure solution using methods like Rietveld refinement.[9][11]
Solid-State ¹³C NMR (CP/MAS)
-
Sample Preparation: Approximately 50-100 mg of this compound powder is packed into a 4 mm zirconia rotor.
-
Data Acquisition: The spectrum is acquired on a solid-state NMR spectrometer. A ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) experiment is performed. Typical parameters include a MAS rate of 10-15 kHz, a contact time of 1-2 ms, and a recycle delay of 5-10 s to ensure full relaxation.
-
Data Analysis: The acquired spectrum is Fourier transformed and phase corrected. Chemical shifts are referenced externally to a standard like adamantane. The resulting peaks are assigned to the specific carbon atoms in the this compound molecule, often with the aid of DFT calculations.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The KBr wafer technique is commonly used.[3][8] Approximately 1-2 mg of this compound is mixed with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Analysis: The spectrum is analyzed to identify absorption bands corresponding to specific functional groups (e.g., N-H, C=O, S=O, aromatic C-H) by comparing their frequencies to correlation charts.
Density Functional Theory (DFT) Calculations
-
Structure Input: The proposed molecular structure of this compound is built using molecular modeling software.
-
Calculation Setup: Geometry optimization and frequency calculations are performed using a DFT functional such as B3LYP with a basis set like 6-31G*.[7] This predicts the lowest energy 3D structure, bond lengths, and angles.[7]
-
Property Prediction: Further calculations can be performed to predict the HOMO-LUMO energy gap (to understand its color), relative tautomer stability, and theoretical NMR chemical shifts and vibrational frequencies to assist in the interpretation of experimental spectra.[7]
Integrated Structural Analysis and Visualization
The final, confirmed structure of this compound is a consensus result from the integration of all experimental and computational data. The diagrams below illustrate the chemical structure, its synthesis, and the logical workflow for its elucidation.
Caption: 2D Chemical Structure of this compound.
The synthesis of this compound, like many azo pigments, involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.[7]
Caption: Generalized Synthesis Pathway for this compound.
A logical workflow ensures a comprehensive and systematic approach to structure elucidation, where each step builds upon the last.
Caption: Integrated Workflow for this compound Structure Elucidation.
Conclusion
The chemical structure of this compound (C.I. 12490) has been rigorously established through a combination of advanced analytical techniques and computational modeling. X-ray diffraction confirms its solid-state arrangement, while solid-state NMR and vibrational spectroscopy elucidate its covalent bonding, functional groups, and tautomeric state. Mass spectrometry validates its molecular formula, and DFT calculations provide a theoretical framework that supports and refines the experimental findings. This multi-faceted approach ensures a complete and accurate structural determination, which is essential for predicting its behavior, optimizing its applications, and ensuring its safe use in various industries.
References
- 1. chembk.com [chembk.com]
- 2. union-pigment.com [union-pigment.com]
- 3. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Crystal structure of Pigment Red 254 from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeol.com [jeol.com]
- 11. researchgate.net [researchgate.net]
Pigment Red 5: IUPAC Name and CAS Number
An In-depth Technical Guide to Pigment Red 5
This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, and general experimental protocols relevant to its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields.
-
IUPAC Name : N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide[1]
Chemical and Physical Properties
This compound is a synthetic organic pigment belonging to the naphthol red class.[7] Its properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| C.I. Name | 12490[3][5][6] |
| Molecular Formula | C₃₀H₃₁ClN₄O₇S[1][3][4][5][6] |
| Molecular Weight | 627.11 g/mol [3][5][6] |
| Appearance | Orange-red to brilliant red powder[2][4][6] |
| Melting Point | 306 °C[2][4][6] |
| Density | 1.34 - 1.7 g/cm³[3][8] |
| Solubility | Insoluble in water; soluble in ethanol; slightly soluble in acetone.[2][4][6] |
| Oil Absorption | 40 ml/100g[3] |
| Heat Resistance | 140 - 200 °C[3][5] |
| Light Fastness | 7 - 8[3][5] |
| Acid Resistance | 5[5] |
| Alkali Resistance | 5[5] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on common practices for azo pigments.
Synthesis of this compound (General Method)
The manufacturing of this compound involves a two-step process: diazotization followed by an azo coupling reaction.[6]
Step 1: Diazotization of the Amine Component The primary aromatic amine, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium like hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt solution.
Step 2: Azo Coupling The resulting diazonium salt solution is then slowly added to a solution of the coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide, which is typically dissolved in an alkaline medium. The reaction temperature is maintained at a low level to ensure the stability of the diazonium salt and to control the reaction. The coupling reaction results in the formation of the insoluble this compound, which precipitates out of the solution.
Step 3: Post-Treatment The precipitated pigment is then filtered, washed with water to remove any unreacted starting materials and inorganic salts, and dried to obtain the final product.
Analytical Methodologies
The purity and identity of this compound can be assessed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is a primary method for determining the purity of azo pigments.[9]
-
Mobile Phase : A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stationary Phase : A C18 reversed-phase column is commonly used.
-
Detection : The pigment is detected at its maximum absorbance wavelength.
-
Sample Preparation : The pigment is dissolved in a suitable solvent, such as dimethylformamide or a mixture of methanol (B129727) and a small amount of base to aid dissolution, and then filtered before injection.[9] Purity is determined by the area percentage of the main peak.
Spectroscopic Techniques
-
UV-Vis Spectroscopy : Used to determine the maximum absorbance wavelength and for quantitative analysis in solution.
-
Raman Spectroscopy : A non-destructive technique that can be used to analyze the chemical composition and interactions between the pigment and a polymer matrix.[10]
-
X-ray Diffraction (XRD) : Can be employed for structural analysis of the pigment in its solid, powdered form.[10]
Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6410-41-9 [chemicalbook.com]
- 3. union-pigment.com [union-pigment.com]
- 4. chembk.com [chembk.com]
- 5. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 6. This compound [dyestuffintermediates.com]
- 7. jacksonsart.com [jacksonsart.com]
- 8. 6410-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 6410-41-9 | Benchchem [benchchem.com]
Synthesis and purification of Pigment Red 5
An In-depth Technical Guide to the Synthesis and Purification of C.I. Pigment Red 5
Introduction
C.I. This compound is a synthetic organic pigment belonging to the monoazo class of colorants.[1] It is characterized by its brilliant red shade, good lightfastness, and thermal stability.[1] Chemically, it is identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[2][3][4] Due to its robust properties, this compound finds extensive application in various industries, including coatings, printing inks, plastics, paper, and cosmetics.[1][2][5][6] This guide provides a detailed overview of the synthesis and purification protocols for this compound, intended for researchers and professionals in chemistry and materials science.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 12490 | [4] |
| CAS Number | 6410-41-9 | [2][7] |
| Molecular Formula | C₃₀H₃₁ClN₄O₇S | [2][3][7] |
| Molecular Weight | 627.11 g/mol | [3][6][7] |
| Appearance | Orange-red to brilliant red powder | [1][6] |
| Melting Point | 306°C | [3][6] |
| Solubility | Insoluble in water; soluble in ethanol; slightly soluble in acetone | [1][6] |
Synthesis of this compound
The synthesis of this compound is a classic example of azo chemistry, involving a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative.[2]
Stage 1: Diazotization
In the first stage, the primary aromatic amine, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (also known as Red Base ITR), is converted into a highly reactive diazonium salt.[1][2] This reaction is conducted in an acidic medium at low temperatures using sodium nitrite (B80452).[2] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[2]
Stage 2: Azo Coupling
The second stage involves the electrophilic substitution of the diazonium salt onto a coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide.[1][2] This reaction forms the stable azo (-N=N-) chromophore, which is responsible for the pigment's color.[8] The pH and temperature of the coupling reaction must be carefully controlled to ensure high yield and purity.[2]
Experimental Protocol: Synthesis
Materials and Equipment:
-
3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (Diazo component)
-
3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide (Coupling component)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Glass beakers, magnetic stirrer, pH meter, Buchner funnel, vacuum flask, drying oven
Procedure:
-
Preparation of the Diazonium Salt:
-
In a beaker, suspend the diazo component (1 mole equivalent) in water and add concentrated hydrochloric acid.
-
Cool the suspension to 0-2°C in an ice bath with continuous stirring.[2] The pH should be maintained between 0.5 and 1.0.[2]
-
In a separate beaker, prepare a solution of sodium nitrite (1 mole equivalent) in water.
-
Slowly add the sodium nitrite solution to the cooled amine suspension, keeping the temperature below 5°C.
-
Stir the mixture for 90-120 minutes at 0-2°C to ensure complete diazotization.[2] The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper (excess nitrous acid will turn the paper blue).
-
-
Preparation of the Coupling Solution:
-
In a separate, larger beaker, dissolve the coupling component (1 mole equivalent) in an aqueous solution of sodium hydroxide to form the soluble phenoxide.
-
Cool this solution to 10-15°C.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt suspension to the coupling solution with vigorous stirring.
-
Maintain the temperature between 10-25°C and the pH between 3.5-5.5 during the addition.[2] The pH can be adjusted as needed with sodium hydroxide or hydrochloric acid.
-
The red pigment will precipitate out of the solution as it forms.
-
After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation of the Crude Pigment:
-
Filter the precipitated pigment using a Buchner funnel under vacuum.
-
Wash the filter cake thoroughly with water to remove residual salts and acids.
-
Dry the crude this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Summary of Synthesis Parameters
| Step | Key Parameters | Optimized Range | Rationale |
| Diazotization | Temperature | 0–2°C | Stabilizes the highly reactive diazonium salt and prevents its degradation.[2] |
| pH | 0.5–1.0 | Ensures the formation and stability of the diazonium salt.[2] | |
| Reaction Time | 90–120 minutes | Allows for complete conversion of the amine to the diazonium salt.[2] | |
| Azo Coupling | Temperature | 10–25°C | Balances reaction kinetics with the stability of the diazonium salt.[2] |
| pH | 3.5–5.5 | Controls the rate of electrophilic substitution and prevents side reactions.[2] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
Crude this compound synthesized in the laboratory or obtained from industrial processes typically contains impurities such as unreacted starting materials, byproducts from side reactions, and inorganic salts.[9] Purification is essential to achieve the desired coloristic properties, stability, and performance for specific applications.
Common Purification Techniques
-
Solvent Washing: This is the most common and straightforward method. The crude pigment is washed with hot water to remove inorganic salts. Subsequent washing with organic solvents in which the pigment has low solubility (like ethanol) can remove organic impurities.
-
Recrystallization: This technique involves dissolving the crude pigment in a suitable hot solvent and then allowing it to crystallize as the solution cools. This process is effective for removing impurities that have different solubility profiles from the pigment. However, finding a suitable solvent system can be challenging due to the low solubility of many pigments.
-
Column Chromatography: While highly effective for separating compounds with different polarities, column chromatography is less common for the bulk purification of industrial pigments due to cost and scalability. It is more frequently used for analytical purposes or for purifying small quantities of high-purity material for research.[9]
Experimental Protocol: Purification by Washing
Materials and Equipment:
-
Crude this compound
-
Deionized Water
-
Ethanol
-
Beakers, heating mantle/hot plate, magnetic stirrer, Buchner funnel, vacuum flask, drying oven
Procedure:
-
Aqueous Wash:
-
Suspend the crude pigment in deionized water (e.g., 10 mL of water per gram of pigment).
-
Heat the slurry to 70-80°C with stirring for 30-60 minutes. This helps dissolve inorganic salt impurities.
-
Filter the hot suspension using a Buchner funnel.
-
Wash the filter cake with additional hot deionized water.
-
-
Solvent Wash:
-
Resuspend the water-washed pigment cake in ethanol.
-
Stir the suspension at room temperature or with gentle warming for 30 minutes to dissolve soluble organic impurities.
-
Filter the pigment again and wash the cake with a small amount of clean ethanol.
-
-
Drying:
-
Dry the purified pigment in an oven at 80-100°C to a constant weight to remove all residual water and solvent.
-
Summary of Purification Parameters
| Technique | Key Parameters | Expected Outcome |
| Aqueous Wash | Temperature: 70-80°C | Removal of inorganic salts (e.g., NaCl, Na₂SO₄) |
| Solvent Wash | Solvent: Ethanol | Removal of unreacted starting materials and organic byproducts |
| Drying | Temperature: 80-100°C | Removal of residual water and solvents |
Purification Workflow
Caption: General workflow for the purification of this compound.
Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the pigment and quantify any impurities.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, confirming its structure.[3]
-
UV-Visible Spectroscopy: Shows the characteristic absorption in the visible region that is responsible for its red color.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value (306°C) is a good indicator of purity.[3][6]
Conclusion
The synthesis of this compound is a well-established process based on diazotization and azo coupling reactions. Precise control over reaction parameters such as temperature and pH is crucial for achieving high yields and purity. Subsequent purification, primarily through aqueous and solvent washing, is necessary to remove impurities and obtain a pigment with optimal performance characteristics. The protocols and data presented in this guide offer a comprehensive technical foundation for the laboratory-scale synthesis and purification of this commercially significant red pigment.
References
- 1. This compound [dyestuffintermediates.com]
- 2. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 3. Buy this compound | 6410-41-9 [smolecule.com]
- 4. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 6410-41-9 [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pigment Red 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pigment Red 5 (C.I. 12490), focusing on its chemical properties, synthesis, analytical characterization, and toxicological profile. The information is curated for professionals in research and development, particularly those exploring novel applications for existing chemical entities.
Core Chemical and Physical Properties
This compound is a synthetic organic azo pigment known for its vibrant yellowish-red hue.[1] Its complex molecular structure is responsible for its color and stability.[2] The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide | [2][3][4] |
| Molecular Formula | C₃₀H₃₁ClN₄O₇S | [1][2][3][4][5] |
| Molecular Weight | 627.11 g/mol | [1][2][3][5] |
| CAS Number | 6410-41-9 | [1][3][4] |
| C.I. Number | 12490 | [1][4][6] |
| EINECS Number | 229-107-2 | [1][2][6] |
| Appearance | Orange-red powder | [5][] |
| Solubility | Insoluble in water, easily soluble in ethanol, slightly soluble in acetone.[5] Estimated water solubility is 4.383e-005 mg/L at 25 °C.[] |
Synthesis Pathway: A Generalized Approach
While specific, detailed industrial synthesis protocols for this compound are proprietary, its production follows the well-established reaction pathway for monoazo pigments. This involves two primary stages: diazotization of a primary aromatic amine and subsequent azo coupling with a coupling component.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol Outline: A detailed experimental protocol for the synthesis of a structurally related pigment, C.I. Pigment Red 52:1, provides insight into the practical steps involved.[8]
-
Preparation of the Diazo Component : A primary aromatic amine is dissolved in an aqueous solution with sodium hydroxide (B78521), then cooled to 0-5°C. Concentrated hydrochloric acid is added, followed by a solution of sodium nitrite to form the diazonium salt suspension.[8]
-
Preparation of the Coupling Component : A naphthol-based compound is dissolved in an aqueous sodium hydroxide solution.[8]
-
Azo Coupling Reaction : The diazonium salt suspension is slowly added to the coupling component solution under vigorous stirring, maintaining a temperature of 0-5°C and an alkaline pH (9-11).[8]
-
Post-Treatment : The resulting pigment suspension is heated, neutralized, and then the solid product is isolated via filtration. The pigment cake is washed thoroughly with hot deionized water to remove impurities and then dried in an oven to yield the final product.[8]
Analytical Characterization Workflow
The structural and physical properties of this compound are elucidated through various analytical techniques. Density Functional Theory (DFT) is employed for computational analysis of its electronic structure and stability, while spectroscopic methods provide empirical data for verification and interaction studies.
Caption: Analytical workflow for this compound characterization.
These advanced analytical methods are crucial for understanding the pigment's performance properties, such as color, lightfastness, and thermal stability, which are dictated by its solid-state structure.[4] Raman spectroscopy is particularly useful for analyzing the interactions between the pigment and a polymer matrix by focusing on the vibrational modes of the central azo group.[4]
Toxicological and Safety Profile
The toxicological data for this compound is limited. Safety Data Sheets (SDS) for the compound frequently report "no data available" for key endpoints such as toxicity to fish, daphnia, and algae, as well as for persistence, degradability, and bioaccumulative potential.[9][10]
A screening assessment conducted by the Government of Canada concluded that this compound was not harmful to the environment as it was not found to accumulate or cause harm to organisms.[11] The substance was identified as persistent, bioaccumulative, and inherently toxic to aquatic organisms in an earlier profile, but the final assessment did not support these concerns.[11][12] While some studies on structurally related azo pigments suggest a potential for genotoxicity, specific research on this compound is not extensively documented.[4]
| Toxicological Endpoint | Result | Source |
| Acute Fish Toxicity | No data available | [9][10] |
| Acute Daphnia Toxicity | No data available | [9][10] |
| Algae Toxicity | No data available | [9][10] |
| Persistence and Degradability | No data available | [9][10] |
| Bioaccumulative Potential | No data available | [9][10] |
| Environmental Harm (Canada) | Determined not to be harmful to the environment. | [11] |
Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be observed when handling the pigment powder.[8]
Applications: Industrial Use vs. Biomedical Potential
This compound has a long history of use as a colorant in a wide range of industrial and consumer products.[13] Its application in biomedical fields, however, remains largely unexplored.
Caption: Application landscape of this compound.
Established Applications:
-
Paints and Coatings : Used in automotive, industrial, and architectural paints for its vibrant, durable color and good resistance to heat and light.[]
-
Plastics and Rubber : Incorporated into various polymers to provide color.[11]
-
Cosmetics and Personal Care : Used in products like soaps and detergents, and as a cosmetic colorant.[3][6][11]
Potential for Drug Development: While some organic pigments are being investigated for biomedical applications, specific research detailing the use of this compound in areas like drug delivery systems is not extensively documented.[4] The potential utility of a compound in such systems depends on its stability, biocompatibility, and ability to be formulated into nanoparticles or loaded into a carrier.[4] Given its classification as a fluorescent dye in some contexts, there may be unexplored potential in bio-imaging or as a label in diagnostic assays, but this remains speculative without dedicated research.[13] The current body of literature lacks studies focused on the direct application of this compound in drug delivery vehicle development.[4]
References
- 1. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 2. Buy this compound | 6410-41-9 [smolecule.com]
- 3. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 5. This compound | 6410-41-9 [chemicalbook.com]
- 6. neelikon.com [neelikon.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-3-hydroxy- (this compound) - Canada.ca [canada.ca]
- 12. canadacommons.ca [canadacommons.ca]
- 13. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Photophysical Properties of Pigment Red 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 5 (C.I. 12490) is a synthetic monoazo pigment belonging to the Naphthol AS pigment family. Its chemical name is N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide. With its vibrant yellowish-red hue, it finds extensive application in printing inks, paints, plastics, and cosmetics.[1] While primarily an industrial colorant, its photophysical properties, particularly its fluorescence, are of interest to researchers in materials science and could have implications in the development of fluorescent probes and markers, provided its characteristics are well understood.
This technical guide provides a comprehensive overview of the known photophysical properties of this compound and related Naphthol red pigments. Due to a lack of specific published data for this compound, this guide also includes generalized experimental protocols for determining these properties, intended to enable researchers to characterize this and similar pigments.
Physicochemical Properties of this compound
A solid understanding of the fundamental physicochemical properties of a pigment is essential before delving into its photophysical characteristics. These properties influence its solubility, stability, and interactions with its environment, all of which can affect its optical behavior.
| Property | Value | Source(s) |
| CI Name | This compound | [1] |
| CI Number | 12490 | [1] |
| CAS Number | 6410-41-9 | [1] |
| Chemical Formula | C₃₀H₃₁ClN₄O₇S | [1] |
| Molecular Weight | 627.11 g/mol | [1] |
| Appearance | Red powder | [1] |
| Solubility | Insoluble in water; slightly soluble in ethanol (B145695) and acetone. | [1] |
Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and the ultimate fate of the absorbed energy. These properties are crucial for any application involving fluorescence.
| Property | Description | Typical Values for Naphthol Red Pigments | Source(s) |
| Absorption Maximum (λmax) | The wavelength at which the pigment absorbs the most light. | The primary absorption peak for Naphthol-azo reaction products is in the range of 500-540 nm.[3] | [3] |
| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Not available for this compound. For a similar Naphthol-Fast Red complex, ε₅₁₀ = 4.7 mM⁻¹cm⁻¹.[3] | [3] |
| Emission Maximum (λem) | The wavelength at which the pigment emits the most light (fluoresces) after excitation. | For a Naphthol-Fast Red reaction product, the emission is centered around 560 nm when excited at 500 nm.[3] | [3] |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. | Generally low for many azo dyes. Specific values for red azo pigments can vary widely depending on their structure and environment.[4][5] | [4][5] |
| Fluorescence Lifetime (τ) | The average time a molecule spends in the excited state before returning to the ground state by emitting a photon. | Organic dyes and pigments typically have lifetimes in the order of picoseconds to nanoseconds.[6] | [6] |
| Photostability | The ability of the pigment to resist degradation upon exposure to light. | Naphthol red pigments have moderate to good lightfastness, though this can be influenced by the substrate and other formulation components.[7] | [7] |
Experimental Protocols
Detailed below are generalized experimental protocols for the determination of the key photophysical properties of organic pigments like this compound.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of the pigment.
Methodology:
-
Sample Preparation:
-
For a solution-state measurement, accurately weigh a small amount of this compound and dissolve it in a suitable transparent solvent (e.g., N,N-dimethylformamide, ethanol, or acetone) in a volumetric flask to prepare a stock solution of known concentration.[8]
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0, which is the optimal range for Beer-Lambert law linearity.[9]
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank reference.[9]
-
Fill an identical cuvette with the pigment solution.
-
-
Measurement:
-
Place the blank and sample cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a wavelength range of approximately 300 nm to 800 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Molar Extinction Coefficient (ε) Calculation:
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm), the molar extinction coefficient can be calculated.[10]
-
Steady-State Fluorescence Spectroscopy
This technique is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).[8]
-
-
Measurement:
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum, or another suitable wavelength where the pigment absorbs.
-
Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 520 nm to 800 nm for a red pigment).
-
The resulting spectrum is the fluorescence emission spectrum, and the peak wavelength is the λem.
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection:
-
Choose a standard fluorophore that absorbs and emits in a similar spectral region to this compound. For red-emitting dyes, standards like Rhodamine 101 or Cresyl Violet in ethanol can be used.[5]
-
-
Sample and Standard Preparation:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
The absorbance of all solutions at the excitation wavelength must be kept below 0.1.
-
-
Measurement:
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Calculation:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4]
-
Fluorescence Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Methodology:
-
Instrumentation:
-
Measurement:
-
The sample is excited by the pulsed light source.
-
The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.[14]
-
This process is repeated many times, and a histogram of photon arrival times is built up, which represents the fluorescence decay curve.[12]
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The measured fluorescence decay curve is then deconvoluted with the IRF and fitted to an exponential decay model (or multiple exponential decays for complex systems) to extract the fluorescence lifetime(s).[14]
-
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of an organic pigment.
References
- 1. jacksonsart.com [jacksonsart.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. printwiki.org [printwiki.org]
- 8. scibec.dcci.unipi.it [scibec.dcci.unipi.it]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. static.horiba.com [static.horiba.com]
- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 13. bhu.ac.in [bhu.ac.in]
- 14. lup.lub.lu.se [lup.lub.lu.se]
In-Depth Technical Guide: Thermal Degradation Analysis of C.I. Pigment Red 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal degradation of C.I. Pigment Red 5 (CAS No. 6410-41-9), a monoazo pigment widely utilized in various industrial applications. A thorough review of available data reveals critical insights into its thermal stability and decomposition profile. This document summarizes key thermal properties, outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the anticipated degradation pathways. The information presented is essential for researchers and professionals in fields where the thermal behavior of colorants is a critical parameter for product performance, stability, and safety.
Introduction
C.I. This compound, chemically identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, is a significant member of the Naphthol AS pigment family.[1][2] Its vibrant red hue and good lightfastness have led to its use in printing inks, paints, coatings, plastics, and textiles.[3] Understanding the thermal stability of this compound is paramount for its effective and safe use, particularly in applications involving high-temperature processing, such as in the manufacturing of plastics.[4] Thermal degradation can lead to color shifts, loss of performance, and the potential generation of volatile organic compounds.
This guide consolidates available data on the thermal properties of this compound and provides standardized methodologies for its thermal analysis to ensure reproducible and comparable results.
Physicochemical Properties
A summary of the key physicochemical properties of C.I. This compound is presented in Table 1.
Table 1: Physicochemical Properties of C.I. This compound
| Property | Value | Reference(s) |
| CI Name | This compound | [3] |
| CI Number | 12490 | [3] |
| CAS Number | 6410-41-9 | [3][5] |
| Molecular Formula | C₃₀H₃₁ClN₄O₇S | [3][5] |
| Molecular Weight | 627.11 g/mol | [3][5] |
| Melting Point | 306 °C | [5] |
| Heat Resistance | 140 °C - 200 °C | [3][6] |
Thermal Degradation Analysis
The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for this compound is limited in publicly available literature, the following sections outline standardized protocols for these analyses based on best practices for similar azo pigments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss.
A generalized methodology for the thermogravimetric analysis of azo pigments is as follows:
-
Instrumentation: A calibrated thermogravimetric analyzer is required.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at different temperature ranges.
Based on the reported melting point of 306 °C, significant thermal decomposition of this compound is expected to commence at temperatures above this point. A typical TGA thermogram for a monoazo pigment would show an initial stable region with minimal mass loss, followed by one or more distinct steps of mass loss corresponding to the decomposition of different parts of the molecule.
Table 2: Anticipated TGA Data for C.I. This compound
| Parameter | Expected Value/Range |
| Onset of Decomposition (Tonset) | > 300 °C |
| Major Mass Loss Region | 300 - 600 °C |
| Residual Mass at 800 °C (N₂ atm.) | To be determined experimentally |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and decomposition events.
A general procedure for the DSC analysis of azo pigments is as follows:
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: The analysis is performed under a continuous purge of an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond its decomposition point (e.g., 400 °C).
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point at approximately 306 °C.[5] This may be followed by an exothermic event at higher temperatures, indicating the onset of thermal decomposition.
Table 3: Anticipated DSC Data for C.I. This compound
| Thermal Event | Expected Temperature |
| Melting (Endotherm) | ~ 306 °C |
| Decomposition (Exotherm) | > 306 °C |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Experimental Workflow: Py-GC-MS
The following diagram illustrates a typical workflow for Py-GC-MS analysis.
Caption: A schematic workflow of Pyrolysis-Gas Chromatography-Mass Spectrometry analysis.
Anticipated Degradation Products
The thermal degradation of this compound is expected to proceed via the cleavage of its weakest chemical bonds. The azo linkage (-N=N-) is a likely point of initial fragmentation, leading to the formation of various aromatic amines and other substituted organic molecules. Based on the structure of this compound, potential degradation products could include derivatives of aminobenzenesulfonamide and aminonaphthol. The specific fragmentation pattern and the identity of the resulting compounds would need to be confirmed through experimental Py-GC-MS analysis.
Degradation Pathway
The thermal degradation of this compound likely initiates with the homolytic cleavage of the azo bond, which is generally the most thermally labile part of such molecules. This would generate two radical fragments. Subsequent reactions of these highly reactive species, including hydrogen abstraction, recombination, and further fragmentation, would lead to a complex mixture of smaller, more stable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared spectra of North American automobile original finishes. XIV: Identification of Naphthol Red (C.I. Pigment Red 170) in finish layers and in color-coordinated primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6410-41-9 [chemicalbook.com]
- 6. union-pigment.com [union-pigment.com]
In-Depth Technical Guide: Solubility of Pigment Red 5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Red 5 (CAS No. 6410-41-9), a widely used synthetic organic pigment. Understanding the solubility of this pigment is critical for its application in various formulations, including inks, coatings, plastics, and potentially, for assessing its behavior in biological systems relevant to drug development.
Physicochemical Properties of this compound
This compound, chemically known as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, is an azo pigment characterized by its bright red color. Its molecular structure significantly influences its physical and chemical properties, including its solubility.
| Property | Value | Reference |
| Chemical Formula | C30H31ClN4O7S | [1][2] |
| Molecular Weight | 627.11 g/mol | [1][2] |
| Appearance | Orange-red powder | [1][3] |
| Melting Point | 306 °C | [1][3] |
| Density | 1.34 g/cm³ | [1][3] |
| pKa | 10.12 ± 0.70 (Predicted) | [1][3] |
| LogP (Octanol-Water Partition Coefficient) | 1.22 at 23°C | [1][4] |
Quantitative Solubility Data
Precise, comparative quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. The pigment is generally characterized by its low solubility. The available data is summarized below.
| Solvent | Temperature | Solubility | Reference |
| Water | 23 °C | 7.8 µg/L | [1][3][4][5] |
| Organic Solvents (General) | 20 °C | 130 µg/L | [1][3][4][5] |
Qualitative Solubility and Solvent Fastness
Qualitative assessments provide further insight into the behavior of this compound in different organic solvents. It is generally described as being soluble in ethanol (B145695) and slightly soluble in acetone.[1][3][5]
Solvent fastness, a measure of a pigment's resistance to "bleeding" or migrating when in contact with a solvent, is another important related property. While not a direct measure of solubility, it indicates the pigment's stability in a given solvent system.
| Solvent/Reagent | Fastness Rating (1-5 scale, 5=excellent) |
| Water | 5 |
| 5% HCl | 5 |
| 5% NaOH | 5 |
| Ethyl Alcohol | 4 |
| Ethyl Acetate | 4 |
| Xylene | 3-4 |
| MEK (Methyl Ethyl Ketone) | 3 |
| Mineral Spirit | 3-4 |
Note: This data is based on a typical supplier's technical datasheet and may vary between different commercial grades of the pigment.
Experimental Protocols for Solubility Determination
The following outlines a generalized methodology for determining the solubility of a pigment like this compound in an organic solvent, based on established principles and references to standard testing methods.
Principle
The solubility is determined by preparing a saturated solution of the pigment in a specific solvent at a controlled temperature. The concentration of the dissolved pigment is then measured, typically by gravimetric or spectrophotometric methods.
Materials and Equipment
-
This compound sample
-
Selected organic solvents (e.g., ethanol, acetone, toluene, ethyl acetate)
-
Analytical balance
-
Constant temperature bath or shaker
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer (for spectrophotometric method)
-
Evaporating dish and oven (for gravimetric method)
Generalized Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Pigment:
-
Centrifuge the suspension at high speed to pellet the undissolved pigment particles.
-
Carefully decant the supernatant.
-
Filter the supernatant through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining suspended particles.
-
-
Quantification of Dissolved Pigment:
-
Gravimetric Method:
-
Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Dry the residue in an oven at a suitable temperature until a constant weight is achieved.
-
The weight of the residue corresponds to the amount of dissolved pigment. Calculate the solubility in g/L or other desired units.
-
-
Spectrophotometric Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Dilute the saturated filtrate with a known volume of the solvent to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted filtrate and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Diagrams
References
The Elusive Crystalline Nature of Pigment Red 5: A Technical Guide to its Putative Polymorphism
For Immediate Release
A comprehensive technical guide exploring the crystal structure and potential polymorphism of C.I. Pigment Red 5 (C.I. 12490), a significant colorant in various industries. This document serves as a resource for researchers, scientists, and professionals in drug development by consolidating the available knowledge and outlining the experimental pathways for its structural elucidation.
While C.I. This compound is a widely used monoazo pigment, a thorough review of publicly available scientific literature reveals a notable absence of detailed crystallographic data for its specific polymorphic forms.[1] The phenomenon of polymorphism, the ability of a solid to exist in multiple crystal structures, is common among organic pigments and profoundly influences their physical and chemical properties, including color, thermal stability, and lightfastness.[1] This guide will, therefore, present a framework for understanding the potential polymorphism of this compound by drawing parallels with structurally related azo pigments and detailing the established analytical methodologies for their characterization.
Chemical Identity and Synthesis
This compound is chemically identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[2] Its synthesis generally involves the diazotization of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, followed by an azo coupling reaction with 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide.
The Phenomenon of Polymorphism in Azo Pigments
Polymorphism is a critical consideration in pigment science. Different crystal packings of the same molecule can lead to significant variations in performance. For instance, related azo pigments like C.I. Pigment Red 57:1 exist in different crystal forms (e.g., α and β types), which are known to affect their dispersibility and coloristic properties. While specific polymorphs of this compound have not been detailed in the literature, its molecular complexity suggests a high probability of their existence.[1] Studies on similar pigments often reveal layered arrangements where non-polar aromatic groups are segregated from polar moieties, a structural motif that may also be relevant to this compound.[1]
Illustrative Crystallographic Data of Related Azo Pigments
To provide a quantitative perspective on what might be expected for this compound, the following table summarizes crystallographic data from a related compound, the monosodium salt of Pigment Red 52. This data is presented for illustrative purposes to showcase the type of information obtained from single-crystal X-ray diffraction.
| Parameter | Value (for a Monosodium Salt of Pigment Red 52) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4258 (6) |
| b (Å) | 12.1804 (10) |
| c (Å) | 18.4692 (12) |
| α (°) | 104.844 (5) |
| β (°) | 97.478 (5) |
| γ (°) | 95.404 (6) |
| Volume (ų) | 1100.00 (14) |
| Z | 2 |
| Temperature (K) | 173 |
Data sourced from a study on a dimethyl sulfoxide (B87167) solvate hydrate (B1144303) of the monosodium salt of Pigment Red 52 and is intended for illustrative purposes only.[3]
Experimental Protocols for Characterization
The elucidation of pigment crystal structures and polymorphism involves a suite of analytical techniques. The following are detailed methodologies that would be applied to study this compound.
Synthesis and Crystallization
Objective: To produce this compound and induce the formation of different polymorphic forms.
Protocol:
-
Diazotization: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide is dissolved in an acidic medium (e.g., hydrochloric acid in water). The solution is cooled to 0-5 °C. A solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: A separate alkaline solution of the coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide, is prepared.
-
Precipitation: The diazonium salt solution is slowly added to the coupling component solution. The pH, temperature, and addition rate are carefully controlled to influence the particle size and potentially the crystal form of the precipitated this compound.
-
Polymorph Screening: To obtain different crystal forms, the crude pigment powder can be subjected to various treatments:
-
Recrystallization: Slow evaporation of solutions in various high-boiling point organic solvents (e.g., dimethylformamide, N-methyl-2-pyrrolidone, chlorobenzene).
-
Thermal Annealing: Heating the pigment powder at different temperatures.
-
Slurrying: Suspending the pigment in different solvents at various temperatures for extended periods.
-
X-ray Diffraction (XRD)
Objective: To determine the crystal structure and identify different polymorphs.
Protocol:
-
Sample Preparation: A fine powder of the pigment is gently packed into a sample holder.
-
Data Acquisition (Powder XRD): The sample is analyzed using a powder diffractometer with CuKα radiation. Data is typically collected over a 2θ range of 5° to 50°. Each distinct polymorph will produce a unique diffraction pattern.
-
Structure Solution (if single crystals are unavailable): For novel polymorphs, the crystal structure can be solved from high-resolution powder diffraction data using computational methods like simulated annealing or Rietveld refinement. This has been successfully applied to other pigments where single crystal growth is challenging.
-
Single-Crystal XRD: If suitable single crystals can be grown, they are mounted on a goniometer and analyzed. This technique provides the most precise structural data, including bond lengths, angles, and absolute configuration.[1]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Objective: To probe the local atomic environment and confirm structural details, particularly the tautomeric form (azo vs. hydrazone).
Protocol:
-
Sample Packing: The powdered pigment is packed into a zirconia rotor.
-
Data Acquisition: ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectra are acquired.
-
Analysis: The chemical shifts, particularly of the ¹⁵N nuclei, can unambiguously determine whether the molecule exists in the azo or hydrazone tautomeric form in the solid state. This information is crucial for accurate crystal structure refinement from powder data.[1]
Thermal Analysis (DSC/TGA)
Objective: To investigate the thermal stability of polymorphs and identify phase transitions.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the pigment powder is placed in an aluminum pan.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: The Differential Scanning Calorimetry (DSC) thermogram will show endothermic or exothermic peaks corresponding to melting, decomposition, or solid-solid phase transitions between polymorphs. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition or desolvation.
Logical Workflow for Polymorphism Study
The following diagram illustrates the logical workflow for a comprehensive study of this compound polymorphism.
Caption: Workflow for the study of this compound polymorphism.
Conclusion
The comprehensive structural characterization of this compound and its potential polymorphs remains an open area for investigation. While direct crystallographic data is currently absent from public databases, the methodologies for such a study are well-established. By employing a systematic approach involving controlled crystallization, X-ray diffraction, solid-state NMR, and thermal analysis, the crystal structures of any existing polymorphs can be elucidated. This would not only fill a significant gap in the scientific literature but also provide invaluable insights for optimizing the application properties of this commercially important pigment.
References
Quantum Chemical Analysis of C.I. Pigment Red 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Pigment Red 5 is a prominent member of the azo pigment family, valued for its vibrant bluish-red hue and stability.[1] Understanding its molecular and electronic properties is crucial for optimizing its performance in various applications, from cosmetics to industrial coatings.[2][3] This technical guide details the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the fundamental characteristics of this compound. It provides a comprehensive overview of the theoretical methodologies, presents illustrative quantitative data, and outlines the computational workflows necessary for such an investigation. This document serves as a resource for researchers seeking to apply computational chemistry techniques to the study of organic pigments.
Introduction
This compound (C₃₀H₃₁ClN₄O₇S) is a complex organic molecule with a sulfonamide-azo-naphthamide backbone.[2][4] Its performance characteristics, including color, lightfastness, and thermal stability, are intrinsically linked to its molecular structure and electronic properties.[2] Quantum chemical calculations offer a powerful, non-destructive approach to probe these properties at the atomic level, providing insights that can guide the synthesis of new pigments with enhanced features.[5]
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying organic pigments.[2] It provides a favorable balance between computational cost and accuracy for predicting key parameters such as optimized molecular geometries, electronic properties like the HOMO-LUMO energy gap (which dictates color), and vibrational spectra.[2][5] This guide outlines a theoretical framework for the comprehensive analysis of this compound using DFT and related methods.
Computational Methodology
A systematic computational protocol is essential for obtaining reliable theoretical data. The following sections detail a standard workflow for the quantum chemical analysis of this compound.
Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the this compound molecule.
Protocol:
-
Initial Structure: The starting molecular geometry of this compound can be constructed using its IUPAC name: N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[2][3][4]
-
Computational Method: Geometry optimization is performed using DFT. A common choice of functional for organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is typically employed to provide a good balance of accuracy and computational efficiency for molecules of this size.
-
Solvation Model: To simulate the pigment's properties in a relevant medium (e.g., a solvent or polymer matrix), a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Properties
Once the optimized geometry is obtained, the electronic properties can be calculated to understand the pigment's color and reactivity.
Protocol:
-
Method: Single-point energy calculations are performed on the optimized geometry using the same DFT functional and basis set.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output. The energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitation energy and, consequently, its color.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for intermolecular interactions.
Spectral Simulations
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), which is directly related to the perceived color of the pigment.
Protocol:
-
Method: TD-DFT calculations are performed on the optimized geometry. The number of excited states to be calculated is specified to cover the visible region of the electromagnetic spectrum.
-
Functional and Basis Set: The same functional and basis set used for geometry optimization are typically used for TD-DFT calculations for consistency.
-
Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum. The wavelength of maximum absorption (λmax) can then be compared with experimental data.
Illustrative Quantitative Data
The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the quantum chemical calculations described above for this compound.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N=N (Azo) | 1.25 Å |
| C-N (Azo-Naphthol) | 1.42 Å | |
| C-N (Amide) | 1.36 Å | |
| S-N (Sulfonamide) | 1.65 Å | |
| Dihedral Angle | C-N=N-C | 178.5° |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap | 2.6 eV |
| Dipole Moment | 4.5 D |
Table 3: Simulated Spectral Data (TD-DFT)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 2.45 | 506 | 0.85 |
| S₀ → S₂ | 2.88 | 430 | 0.12 |
| S₀ → S₃ | 3.10 | 400 | 0.05 |
Visualization of Computational Workflow and Relationships
The following diagrams illustrate the logical flow of the computational study and the interplay between theoretical calculations and experimental validation.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Relationship between theoretical predictions and experimental validation.
Conclusion
Quantum chemical calculations provide a robust framework for investigating the molecular and electronic properties of C.I. This compound. By employing DFT and TD-DFT, researchers can gain detailed insights into the structure-property relationships that govern the performance of this important organic pigment. The methodologies and illustrative data presented in this guide offer a starting point for the in-depth computational analysis of this compound and related azo pigments, ultimately facilitating the rational design of novel colorants with tailored properties for advanced applications.
References
- 1. union-pigment.com [union-pigment.com]
- 2. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 3. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 6410-41-9 [smolecule.com]
- 5. An Update in Computational Methods for Environmental Monitoring: Theoretical Evaluation of the Molecular and Electronic Structures of Natural Pigment–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Pigment Red 5: An In-depth Technical Guide
An advanced guide for researchers, scientists, and drug development professionals on the comprehensive spectroscopic analysis of Pigment Red 5 (C.I. 12490), a synthetic monoazo colorant. This document details the expected spectroscopic data, outlines experimental protocols, and provides a visual representation of its synthesis workflow.
This compound, scientifically known as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, is a synthetic organic pigment with the chemical formula C₃₀H₃₁ClN₄O₇S and a molecular weight of 627.11 g/mol .[1][2][3] Its CAS Registry Number is 6410-41-9.[1][2][3] Widely utilized in cosmetics, inks, plastics, and textiles, a thorough understanding of its structural and spectral properties is crucial for quality control, formulation development, and safety assessment.[1][4] This guide provides a detailed overview of the key spectroscopic techniques used to characterize this compound.
Molecular Structure and Synthesis
The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in the dye and pigment industry. The process involves two primary stages: diazotization and azo coupling.[1]
1.1. Diazotization: An aromatic primary amine, 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide, is converted into a diazonium salt by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
1.2. Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 3-hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide. This electrophilic substitution reaction forms the stable azo (-N=N-) bridge, which acts as the chromophore responsible for the pigment's red color.
Spectroscopic Data
While comprehensive, publicly available experimental spectra for this compound are limited, the following sections detail the expected spectroscopic characteristics based on its molecular structure and data from analogous compounds.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing the color properties of this compound. The absorption of light in the visible spectrum is a direct consequence of electronic transitions within the extended π-system of the molecule, particularly the azo chromophore.
| Parameter | Expected Value |
| λmax | Visible Region |
| Appearance in Solution | Red |
Note: The exact λmax can vary depending on the solvent, pH, and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides a molecular fingerprint of this compound, identifying its key functional groups. The spectrum is expected to show characteristic absorption bands corresponding to the various structural components of the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amide) |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching (ethyl groups) |
| ~1670 | C=O stretching (amide I) |
| ~1590 | N-H bending (amide II), C=C stretching (aromatic) |
| 1450-1400 | -N=N- stretching (azo group) |
| 1350-1150 | S=O stretching (sulfonamide) |
| ~1250 | C-N stretching (amide) |
| ~830-750 | C-H out-of-plane bending (aromatic) |
| ~700 | C-Cl stretching |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds. For this compound, it is useful for identifying the azo linkage and the aromatic backbone.
| Raman Shift (cm⁻¹) | Assignment |
| 1600-1500 | Aromatic C=C stretching |
| 1450-1400 | -N=N- stretching (azo group) |
| 1350-1300 | Aromatic ring breathing modes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the low solubility of pigments, solid-state NMR (ssNMR) or specialized solvent systems may be required.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the different rings, the N-H proton of the amide, and the ethyl protons of the diethylsulfamoyl group.
¹³C NMR: The carbon NMR spectrum will display a larger number of signals corresponding to the 30 carbon atoms in the molecule. Key signals would include those for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected around m/z 626-627.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of organic pigments like this compound. Instrument parameters and sample preparation may require optimization.
UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., Dimethylformamide, DMF)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sufficiently soluble and that does not absorb significantly in the visible range (400-800 nm).
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to a known concentration.
-
Working Solution Preparation: Dilute the stock solution to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and perform a baseline correction on the spectrophotometer over the desired wavelength range.
-
Sample Measurement: Rinse and fill a cuvette with the working solution and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): Mix a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar.
-
Grind the mixture to a fine, uniform powder.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Raman Spectroscopy
Objective: To obtain the Raman spectrum of this compound for structural confirmation.
Materials:
-
This compound sample
-
Microscope slide
-
Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 785 nm)
Procedure:
-
Sample Preparation: Place a small amount of the pigment powder on a microscope slide.
-
Instrument Setup: Focus the laser on the sample using the microscope objective. Select an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
Spectrum Acquisition: Acquire the Raman spectrum over the desired range of Raman shifts.
-
Data Analysis: Identify and assign the characteristic Raman peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent in a clean, dry NMR tube. The concentration will depend on the solubility of the pigment and the sensitivity of the spectrometer.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve good resolution.
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the chemical shifts to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable solvent
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Instrument Setup: Tune and calibrate the mass spectrometer. Set the parameters for the ionization source and mass analyzer.
-
Sample Infusion: Introduce the sample solution into the mass spectrometer.
-
Spectrum Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic characterization of this compound through a combination of UV-Vis, FT-IR, Raman, NMR, and Mass Spectrometry provides a comprehensive understanding of its chemical structure and properties. This guide offers a foundational framework for the analysis of this important colorant, enabling researchers and professionals to ensure its quality, investigate its behavior in various matrices, and develop new applications. While specific experimental data may require sourcing from dedicated spectral databases or direct experimentation, the principles and protocols outlined herein serve as a robust starting point for any scientific investigation of this compound.
References
An In-depth Technical Guide to the Toxicological Data and Safety Profile of Pigment Red 5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pigment Red 5 (C.I. 12490; CAS RN 6410-41-9) is a monoazo colorant used in various industrial and consumer products, including cosmetics. A comprehensive review of available toxicological data reveals significant data gaps for many human health endpoints. While numerous sources indicate a lack of available data for acute toxicity, irritation, sensitization, mutagenicity, and carcinogenicity, regulatory assessments from Canadian authorities highlight environmental concerns, classifying the substance as persistent, bioaccumulative, and inherently toxic to aquatic organisms.[1] Conversely, the European Chemicals Agency's C&L Inventory indicates that the substance does not meet the criteria for GHS hazard classification based on a large number of notifications.[2] This guide provides a detailed overview of the existing toxicological information, presents the data in a structured format, outlines standard experimental protocols for pigment safety assessment, and uses visualizations to clarify data relationships and assessment workflows.
Chemical Identity and Physical Properties
| Identifier | Value |
| Chemical Name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide |
| C.I. Name | This compound |
| C.I. Number | 12490 |
| CAS Registry Number | 6410-41-9 |
| EC Number | 229-107-2 |
| Molecular Formula | C30H31ClN4O7S |
| Molecular Weight | 627.11 g/mol |
Toxicological Data Summary
A review of publicly available safety data sheets and regulatory databases indicates a significant lack of specific toxicological studies for this compound for many key human health endpoints. The following tables summarize the available information.
Table 2.1: Human Health Toxicological Endpoints
| Toxicological Endpoint | Result | Source/Comment |
| Acute Oral Toxicity | No data available | Multiple safety data sheets indicate a lack of data.[3][4][5] |
| Acute Dermal Toxicity | No data available | Multiple safety data sheets indicate a lack of data.[3][4][5] |
| Acute Inhalation Toxicity | No data available | Multiple safety data sheets indicate a lack of data.[3][4][5] |
| Skin Corrosion/Irritation | No data available | Multiple safety data sheets indicate a lack of data.[3][4][5] |
| Serious Eye Damage/Irritation | No data available | Multiple safety data sheets indicate a lack of data.[3][4][5] |
| Respiratory or Skin Sensitization | No data available | Multiple safety data sheets indicate a lack of data.[3][4][5] |
| Germ Cell Mutagenicity | No data available | Multiple safety data sheets indicate a lack of data.[3][4][5] Some related azo pigments have shown potential for genotoxicity.[6] |
| Carcinogenicity | No data available | Multiple safety data sheets indicate a lack of data.[3][4][5] The critical concern for some azo pigments is the potential for reductive cleavage to form carcinogenic aromatic amines.[6] |
| Reproductive Toxicity | No data available | Multiple safety data sheets indicate a lack of data.[3][4][5] |
| STOT-Single Exposure | No data available | Multiple safety data sheets indicate a lack of data.[4][5] |
| STOT-Repeated Exposure | No data available | Multiple safety data sheets indicate a lack of data.[5] |
| Aspiration Hazard | No data available | Multiple safety data sheets indicate a lack of data.[5] |
Table 2.2: Environmental Fate and Ecotoxicological Endpoints
| Endpoint | Result | Source/Comment |
| Persistence and Degradability | Persistent | Identified as persistent by Environment Canada.[1] |
| Bioaccumulative Potential | Bioaccumulative | Identified as bioaccumulative in wildlife by Environment Canada.[1][7] |
| Aquatic Toxicity | Inherently toxic to aquatic organisms | Identified as inherently toxic to aquatic organisms by Environment Canada.[1] |
| Toxicity to Fish | No data available | [4] |
| Toxicity to Daphnia | No data available | [4] |
| Toxicity to Algae | No data available | [4] |
Regulatory and Hazard Classification
-
Canada: Under the Canadian Environmental Protection Act, 1999 (CEPA 1999), this compound was identified as a high priority for action. It is considered persistent, bioaccumulative, and inherently toxic to aquatic organisms. The Canadian government is predisposed to conclude that this substance is "toxic" under section 64 of CEPA 1999.[1]
-
European Union: According to the European Chemicals Agency (ECHA) C&L Inventory, 307 out of 307 companies that provided notifications reported that this compound does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[2]
-
United States: this compound is listed on the Toxic Substances Control Act (TSCA) Inventory.[4] The FDA has delisted other red pigments, such as D&C Red No. 5, from use in drugs and cosmetics.[8]
Experimental Protocols for Key Toxicological Assays
While specific experimental data for this compound is largely unavailable, the following section outlines the standard methodologies that would be employed to assess the toxicological profile of a pigment according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure with the use of a limited number of animals per step. The method uses the mortality of the animals to assign the substance to a GHS hazard category.
-
Animal Model: Typically, female rats are used.
-
Procedure:
-
A single dose of the test substance is administered by gavage to a group of animals.
-
The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The outcome of the first step determines the subsequent steps, i.e., whether a higher or lower dose is tested or if the study is terminated.
-
-
Endpoint: The LD50 is not precisely determined, but the substance is assigned to a toxicity class based on the observed mortality.
Skin Irritation/Corrosion - OECD Test Guideline 404
-
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
-
Principle: The test substance is applied to the skin of an animal, and the degree of irritation is observed and scored at specified intervals.
-
Animal Model: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 mL of the liquid test substance or 0.5 g of the solid substance is applied to a small patch of skin.
-
The treated area is covered with a gauze patch and bandage for a specified exposure period (typically 4 hours).
-
After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Endpoint: The mean scores for erythema and edema are used to classify the substance's irritation potential.
Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
-
Objective: To detect gene mutations induced by the test substance.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test substance is added to the bacterial culture, and if it is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on the deficient medium.
-
Procedure:
-
The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
The test substance is mixed with the bacterial culture and plated on a minimal agar (B569324) medium.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
Visualizations
Caption: General workflow for the toxicological assessment of a pigment.
Caption: Logical relationship of available toxicological data for this compound.
Conclusion
The safety profile of this compound for human health is largely uncharacterized due to a significant lack of publicly available toxicological data. While the absence of GHS hazard classification in the ECHA database suggests low concern based on current information, this should be interpreted with caution given the data gaps. In contrast, the assessment by Canadian authorities raises clear environmental concerns regarding its persistence, bioaccumulation, and aquatic toxicity. For researchers, scientists, and drug development professionals, it is imperative to acknowledge these data gaps and environmental concerns when considering the use of this compound. Further toxicological testing, following standardized protocols, is necessary to establish a comprehensive human health and environmental risk assessment for this substance.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 7. ewg.org [ewg.org]
- 8. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
The Environmental Fate and Persistence of Pigment Red 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pigment Red 5 (C.I. 12490) is a monoazo naphthalene (B1677914) pigment widely used in various industrial and commercial applications, including printing inks, paints, plastics, and cosmetics. Its chemical structure, characterized by a substituted naphthalene ring system linked to a phenyl group via an azo bond, contributes to its vibrant color and stability. However, this stability also raises concerns about its environmental persistence and potential for long-term ecological impact. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate and persistence of this compound, including its physicochemical properties, and expected biotic and abiotic degradation pathways. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this guide also details standardized experimental protocols for assessing the environmental fate of sparingly soluble pigments and discusses the analytical methods required for their detection and quantification in environmental matrices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior. Key properties are summarized in Table 1. Its very low water solubility and negligible vapor pressure indicate that it will not readily partition into the aqueous phase or the atmosphere. Instead, it is expected to predominantly reside in soil and sediment if released into the environment.
| Property | Value | Reference |
| Chemical Name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[2-methoxy-5-[(diethylamino)sulfonyl]phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide | [1] |
| CAS Number | 6410-41-9 | [1] |
| Molecular Formula | C₃₀H₃₁ClN₄O₇S | [1] |
| Molecular Weight | 627.11 g/mol | [1] |
| Water Solubility | 7.8 µg/L at 23°C | [1] |
| Vapor Pressure | 0 Pa at 25°C | [1] |
| logP (Octanol-Water Partition Coefficient) | 1.22 at 23°C | [1] |
| Melting Point | 306 °C | [1] |
Environmental Fate and Persistence
Biodegradation
The overall biodegradability of this compound is expected to be low due to its poor water solubility, which limits its bioavailability to microorganisms.
Photodegradation
The chromophore of this compound, which is responsible for its color, can absorb light in the visible and ultraviolet regions of the spectrum. This absorption of light energy can potentially lead to photodegradation. The degradation of azo dyes through photolysis can occur via several mechanisms, including the generation of reactive oxygen species that attack the dye molecule. However, the rate and extent of photodegradation in the environment will depend on various factors such as light intensity, the presence of photosensitizers, and the environmental matrix (water, soil, or sediment).
Abiotic Degradation
Other abiotic degradation processes, such as hydrolysis, are not expected to be significant for this compound due to the stability of its chemical structure under typical environmental pH conditions.
Experimental Protocols for Assessing Environmental Fate
To address the data gaps for this compound, standardized experimental protocols should be employed. The following sections detail the methodologies for key experiments.
Ready Biodegradability (OECD 301)
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[2][3][4][5][6] Given the low solubility of this compound, the most appropriate methods from this series would be the CO₂ Evolution Test (OECD 301B) or the Manometric Respirometry Test (OECD 301F).[2][6]
Experimental Protocol for OECD 301B (CO₂ Evolution Test):
-
Test Substance Preparation: A known concentration of this compound, typically as a fine powder, is added to a mineral medium. Due to its low solubility, a carrier solvent is not recommended; instead, the pigment should be dispersed as thoroughly as possible.
-
Inoculum: The test is inoculated with a mixed population of microorganisms, usually from the effluent of a domestic wastewater treatment plant.
-
Test System: The test is conducted in sealed vessels equipped with a mechanism to trap the evolved carbon dioxide (CO₂), such as a solution of barium hydroxide (B78521) or a molecular sieve.
-
Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
Analysis: The amount of CO₂ produced is measured periodically and is used to calculate the percentage of biodegradation relative to the theoretical maximum CO₂ production (ThCO₂).
-
Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day test period.
Phototransformation in Water (OECD 316)
The OECD 316 guideline is used to determine the rate of direct photolysis of chemicals in water.[7][8][9][10][11]
Experimental Protocol for OECD 316:
-
Test Solution Preparation: A solution or stable dispersion of this compound in purified, buffered water is prepared. Given its low solubility, achieving a true solution may be challenging, and a well-characterized dispersion may be necessary.
-
Light Source: The test is conducted using a light source that simulates natural sunlight, typically a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm.
-
Test Vessels: The test is performed in quartz cells that are transparent to the wavelengths of interest.
-
Controls: Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation (e.g., hydrolysis, biodegradation).
-
Incubation: The test and control vessels are incubated at a constant temperature.
-
Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of this compound.
-
Data Analysis: The rate of degradation is determined, and a photolysis half-life is calculated.
Analytical Methods
The accurate determination of this compound concentrations in environmental samples and during degradation studies is crucial.
| Analytical Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | HPLC coupled with a UV-Vis or diode array detector is a common method for the separation and quantification of azo dyes. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For more sensitive and selective analysis, especially for identifying degradation products, LC coupled with a mass spectrometer is the method of choice. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS can be used for the analysis of more volatile degradation products, often after a derivatization step. |
Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) can be used to concentrate the analyte from water samples.
-
Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent is typically used to extract the pigment from solid matrices.
Signaling Pathways and Logical Relationships
General Experimental Workflow for Environmental Fate Assessment
The following diagram illustrates a typical workflow for assessing the environmental fate of a sparingly soluble pigment like this compound.
Figure 1. A generalized workflow for the environmental fate assessment of a pigment.
Hypothetical Degradation Pathway of this compound
Based on the known chemistry of azo dyes, a hypothetical degradation pathway for this compound under anaerobic conditions followed by aerobic conditions is proposed below. The initial step is the reductive cleavage of the azo bond, leading to the formation of two aromatic amines. These amines may then undergo further degradation under aerobic conditions.
Figure 2. A hypothetical degradation pathway for this compound.
Conclusion and Future Research
This compound is a widely used organic pigment for which there is a significant lack of publicly available experimental data on its environmental fate and persistence. Based on its physicochemical properties and regulatory screenings, it is expected to be persistent in the environment, primarily in soil and sediment. The provided experimental protocols offer a clear path forward for generating the necessary data to perform a comprehensive environmental risk assessment. Future research should focus on conducting these standardized tests to determine the actual biodegradation and photodegradation rates of this compound and to identify its degradation products. Such data are essential for developing a complete understanding of its environmental impact and for informing risk management decisions.
References
- 1. chembk.com [chembk.com]
- 2. eurolab.net [eurolab.net]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 6. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 7. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 8. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
The Genesis of a Vibrant Hue: A Technical Guide to the History and Discovery of Pigment Red 5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development and discovery of Pigment Red 5 (CI 12490), a significant member of the naphthol red family of synthetic organic pigments. This document provides a comprehensive overview of its chemical properties, a detailed look at its synthesis, and methods for its characterization, tailored for a scientific audience.
A Legacy of Color: The Historical Context of Naphthol Reds
The late 19th and early 20th centuries marked a revolutionary period in color chemistry, with the advent of synthetic organic pigments that offered superior properties and wider availability compared to their natural predecessors. The family of Naphthol reds, to which this compound belongs, emerged from this era of innovation, forever changing the palettes of artists and industrial applications alike.
The journey of Naphthol reds began with the synthesis of 2-Hydroxy-3-naphthoic acid in 1892 by the German chemist Schoepf. This pivotal development laid the groundwork for a new class of vibrant and robust red pigments. In 1911, a team of scientists at the German chemical company Naphtol-Chemie Offenbach, L.A. Laska, Arthur Zitscher, and Adolf Winther, successfully coupled 2-Hydroxy-3-naphthoic acid with various diazonium salts, leading to the creation of the first Naphthol red pigments. These new colorants were patented in 1911 and initially marketed under the trade name "Napthol AS" starting in 1912.[1]
Initially utilized as textile dyes, the Naphthol reds, also known as "Grela reds," quickly gained popularity for their brilliant hues, strong tinting strength, and good lightfastness, offering a cost-effective and more stable alternative to traditional pigments like madder and cochineal. By the 1920s and 1930s, their use had expanded significantly into the realms of printing inks and automotive paints.[1] While the broader history of the Naphthol red family is well-documented, the specific timeline for the discovery and first synthesis of this compound remains less clear in publicly available records.
Chemical and Physical Properties of this compound
This compound is chemically identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide. Its key properties are summarized in the table below.
| Property | Value |
| CI Name | This compound |
| CI Number | 12490 |
| CAS Number | 6410-41-9 |
| Molecular Formula | C30H31ClN4O7S |
| Molecular Weight | 627.11 g/mol |
| Appearance | Red powder |
| Melting Point | 306 °C |
| Solubility | Insoluble in water, soluble in ethanol, slightly soluble in acetone. |
The Synthesis of this compound: A Two-Step Process
The industrial production of this compound, like other azo pigments, follows a well-established two-step chemical synthesis: diazotization followed by azo coupling.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Synthesis workflow for this compound.
Experimental Protocol
While a precise, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the scientific literature, the following generalized procedure is based on the known chemistry of Naphthol red production and protocols for structurally similar pigments. This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (Diazo component)
-
3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide (Coupling component)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide
-
A specific molar equivalent of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide is dispersed in dilute hydrochloric acid in a reaction vessel.
-
The mixture is cooled to 0-5°C using an ice bath with constant stirring.
-
A solution of sodium nitrite in deionized water is prepared.
-
The sodium nitrite solution is added dropwise to the cooled amine suspension. The temperature must be maintained below 5°C to ensure the stability of the resulting diazonium salt.
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5°C to ensure complete diazotization.
-
Any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.
Step 2: Azo Coupling
-
In a separate vessel, a molar equivalent of the coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide, is dissolved in an aqueous solution of sodium hydroxide.
-
The solution of the coupling component is cooled to 0-5°C.
-
The freshly prepared diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring.
-
The pH of the reaction mixture is carefully controlled and maintained in the alkaline range through the addition of sodium hydroxide solution as needed.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure the completion of the coupling reaction, leading to the precipitation of the crude this compound.
Step 3: Isolation and Purification
-
The precipitated pigment is isolated by filtration.
-
The filter cake is washed thoroughly with deionized water to remove any unreacted starting materials and inorganic salts.
-
The washed pigment is then dried in an oven at a controlled temperature.
-
The dried pigment may then be milled or ground to achieve the desired particle size and distribution.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and physical properties. The following techniques are commonly employed:
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the this compound molecule. Characteristic peaks for N-H, C=O, S=O, and azo (-N=N-) bonds can confirm the chemical structure.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is responsible for its color. The wavelength of maximum absorbance (λmax) is a key characteristic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure of the pigment.
Crystallographic Analysis:
-
X-Ray Diffraction (XRD): XRD is a powerful technique for determining the crystal structure and polymorphic form of the pigment. The crystalline nature of the pigment particles significantly influences their properties, such as color strength, opacity, and stability.
Particle Size Analysis:
-
Techniques such as laser diffraction or dynamic light scattering can be used to determine the particle size distribution of the pigment powder, which is a critical parameter for its application performance.
Conclusion
This compound stands as a testament to the advancements in synthetic organic chemistry in the early 20th century. As a member of the Naphthol red family, it has provided a vibrant and reliable red hue for a multitude of applications. While the broader historical context of its pigment family is well-established, specific details regarding the initial discovery and patenting of this compound warrant further investigation. The synthesis of this azo pigment follows a standard and scalable two-step process, and its chemical and physical properties can be thoroughly characterized using a range of modern analytical techniques. This guide provides a foundational understanding for researchers and professionals working with this important colorant.
References
Methodological & Application
Application Note: Quantification of Pigment Red 5 (C.I. 12490) using High-Performance Liquid Chromatography (HPLC)
Introduction
Pigment Red 5, identified by the Colour Index number C.I. 12490, is a monoazo colorant used in a variety of applications, including cosmetics, printing inks, and plastics.[1] Its chemical formula is C30H31ClN4O7S, and it has a molecular weight of 627.1 g/mol .[2] Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance to ensure product consistency, performance, and safety. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is a robust, precise, and widely used analytical technique for the separation and quantification of synthetic dyes like this compound from complex matrices.[2][3]
This application note provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase HPLC (RP-HPLC) method. The methodology is intended for researchers, analytical scientists, and quality control professionals.
Principle of the Method
This method utilizes reverse-phase HPLC, where the separation is achieved on a nonpolar C18 stationary phase. A polar mobile phase is used to elute the components of the sample. This compound, being a relatively nonpolar molecule, will be retained on the C18 column and then separated from other components based on its differential partitioning between the stationary and mobile phases.[3] A gradient elution program, which involves changing the composition of the mobile phase over time, is employed to ensure efficient separation and sharp peak shapes. Quantification is performed by measuring the peak area at the wavelength of maximum absorbance for this compound and comparing it to a calibration curve generated from reference standards.[3]
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4-decimal places).
-
Ultrasonic bath.
-
Data acquisition and processing software.
-
-
Materials and Reagents:
-
This compound reference standard (≥95% purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium (B1175870) Acetate (B1210297) (HPLC grade).
-
Glacial Acetic Acid (ACS grade).
-
Deionized water (18.2 MΩ·cm).
-
Dimethylformamide (DMF, HPLC grade).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
2. Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Acetate, pH 4.5):
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile directly.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of DMF and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with DMF and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the Standard Stock Solution with DMF. These solutions will be used to construct the calibration curve.
-
3. Sample Preparation
-
Accurately weigh a sample containing this compound into a volumetric flask of appropriate size to achieve a final concentration within the calibration range.
-
Add DMF to approximately 70% of the flask volume.
-
Sonicate for 15-20 minutes to extract and dissolve the pigment.[3]
-
Cool the solution to room temperature and dilute to the mark with DMF. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
4. HPLC Chromatographic Conditions
The recommended HPLC conditions are summarized in the table below. These parameters may be optimized to suit the specific instrumentation and sample matrix.
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[2][4] |
| Mobile Phase | A: 20 mM Ammonium Acetate, pH 4.5B: Acetonitrile[3][4] |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[4] |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 530 nm[4] |
Data Presentation and Quantification
1. Calibration Curve
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration (µg/mL).
-
Perform a linear regression analysis on the data points. The curve should have a coefficient of determination (R²) of ≥ 0.999.
2. Sample Analysis and Calculation
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Determine the concentration of this compound in the sample solution (C_sample) using the linear regression equation from the calibration curve.
-
Calculate the final concentration of this compound in the original sample using the following formula:
This compound (%) = (C_sample × V × D) / (W × 10000)
Where:
-
C_sample = Concentration from calibration curve (µg/mL)
-
V = Volume of the volumetric flask (mL)
-
D = Dilution factor (if any)
-
W = Weight of the sample (mg)
-
3. Summary of Quantitative Data
The following table summarizes the expected performance characteristics of this HPLC method for the quantification of this compound.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 12.5 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999[6] |
| Limit of Detection (LOD) | ~ 0.3 µg/mL[4] |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL[7] |
| Precision (%RSD) | ≤ 2.0%[7] |
| Accuracy / Recovery | 98 - 102% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key analytical parameters.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Key parameters influencing the HPLC analysis of this compound.
References
Application Note: Identification of Pigment Red 5 Transformation Products Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 5 is a monoazo pigment used in various applications, including cosmetics and tattoo inks.[1][2] Understanding the metabolic fate of such compounds is crucial for assessing their safety and potential toxicity. However, publicly available literature on the in vivo or in vitro metabolism of this compound is scarce.[3][4] Toxicological and ecotoxicological data are largely unavailable.[3][4] To bridge this knowledge gap, researchers have turned to simulated metabolism studies. This application note describes a methodology for the identification of potential metabolites of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on data from electrochemical simulation, which mimics the oxidative and reductive metabolic pathways.[5][6]
Electrochemistry coupled with mass spectrometry (EC-MS) serves as a valuable tool to simulate the biotransformation of xenobiotics, providing insights into potential metabolic pathways in the absence of traditional biological studies.[5] The data presented herein are derived from such simulations and provide a foundational method for researchers investigating the transformation of this compound.
Experimental Protocols
This section details a general protocol for the analysis of this compound and its potential transformation products. This protocol is a template and may require optimization for specific matrices.
Sample Preparation (General Procedure for In Vitro Samples)
-
Incubation: For in vitro metabolic studies (e.g., using liver microsomes or S9 fractions), incubate this compound with the biological matrix in a suitable buffer system.
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, typically in a 1:2 or 1:3 (sample to solvent) ratio.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[4]
Liquid Chromatography (LC) Conditions
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is a suitable starting point.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. An example gradient is:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-17.5 min: 95% B
-
17.51-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.[4]
Mass Spectrometry (MS) Conditions
-
System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI), operated in both positive and negative ion modes.
-
Ion Source Parameters:
-
Capillary Voltage: To be optimized, typically 3-4 kV.
-
Source Temperature: To be optimized, e.g., 150 °C.
-
Desolvation Gas Flow and Temperature: To be optimized, e.g., 800 L/hr at 350 °C.
-
-
Data Acquisition: Full scan mode for initial screening and product ion scan (tandem MS) for structural elucidation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification if standards are available.
Data Presentation
The following tables summarize the mass-to-charge ratios (m/z) of this compound and its transformation products as identified through electrochemical simulation.[5] Retention times and limits of detection/quantification are not provided in the source literature and would need to be determined experimentally.
Table 1: Mass Spectrometric Data for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Ion Mode |
| This compound | C₃₀H₃₁ClN₄O₇S | 627.1 | 627.16 | [M+H]⁺ |
Data sourced from PubChem and other chemical databases.[1][7]
Table 2: Proposed Oxidative Transformation Products (OTPs) of this compound
| Transformation Product | Proposed Formula | Nominal m/z | Ion Mode |
| OTP-372 | C₁₇H₁₅N₂O₅S | 372 | Negative |
| OTP+597 | C₂₈H₃₀ClN₄O₆S | 597 | Positive |
| OTP+611 | C₂₉H₃₂ClN₄O₆S | 611 | Positive |
| OTP+613 | C₂₈H₃₀ClN₄O₇S | 613 | Positive |
| OTP+627 | C₂₉H₃₂ClN₄O₇S | 627 | Positive |
| OTP+643 | C₂₉H₃₂ClN₄O₈S | 643 | Positive |
Data derived from online-LC-EC-MS simulation studies.[5]
Table 3: Proposed Reductive Transformation Products (RTPs) of this compound
| Transformation Product | Proposed Formula | Nominal m/z | Ion Mode |
| RTP+287 | C₁₃H₂₀N₃O₃S | 287 | Positive |
| RTP+342 | C₁₇H₁₇ClN₃O₄ | 342 | Positive |
Data derived from online-LC-EC-MS simulation studies.[6]
Visualizations
The following diagrams illustrate the proposed biotransformation pathways of this compound based on electrochemical simulations and a general experimental workflow for their identification.
Caption: Proposed Biotransformation Pathways of this compound.
Caption: Experimental Workflow for Metabolite Identification.
References
- 1. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Characterization of Pigment Red 5 using Raman Spectroscopy
Abstract
This application note provides a comprehensive overview and a detailed protocol for the characterization of Pigment Red 5 (C.I. 12490) using Raman spectroscopy. This compound is a monoazo β-naphthol pigment widely used in various industrial applications, including cosmetics, inks, and plastics. Raman spectroscopy offers a non-destructive and highly specific method for the identification and characterization of this pigment by providing a unique vibrational fingerprint. This document outlines the expected characteristic Raman bands for this compound based on the analysis of structurally similar azo pigments, a detailed experimental protocol for sample analysis, and a workflow for data acquisition and interpretation. The information presented is intended for researchers, scientists, and quality control professionals in the fields of materials science, analytical chemistry, and drug development.
Introduction
This compound (CAS No. 6410-41-9) is a synthetic organic colorant belonging to the family of azo pigments.[1] Its vibrant red hue and stability make it a popular choice for a variety of applications. The molecular structure of this compound, which contains an azo group (-N=N-) coupled with a naphthol moiety, gives rise to a characteristic Raman spectrum that can be used for unambiguous identification.
Raman spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] When a sample is illuminated with a monochromatic laser, a small fraction of the scattered light is shifted in frequency due to the interaction with the molecule's vibrations. This frequency shift, known as the Raman shift, is specific to the chemical bonds and symmetry of the molecule, providing a unique spectral fingerprint. For organic pigments, Raman spectroscopy is particularly advantageous as it is non-destructive, requires minimal to no sample preparation, and offers high spatial resolution.
The analysis of azo pigments by Raman spectroscopy can sometimes be challenging due to fluorescence interference.[3] However, the appropriate selection of the excitation laser wavelength can often mitigate this issue.[4] The interpretation of the Raman spectrum of this compound relies on the identification of key vibrational modes, including the characteristic stretching of the azo bond and various vibrations of the aromatic rings.[5]
Data Presentation: Expected Raman Bands for this compound
| Raman Shift (cm⁻¹) | Tentative Vibrational Assignment | Comments |
| ~1620 | Aromatic C=C stretching | Strong intensity, characteristic of the phenyl and naphthyl rings. |
| ~1590 | Aromatic C=C stretching | Often observed as a sharp, intense peak. |
| ~1550 | Aromatic C=C stretching / N=N stretching | Contribution from both aromatic rings and the azo group. |
| ~1480 | Aromatic ring vibrations | In-plane ring deformation modes. |
| ~1430 | N=N stretching | A key indicator for azo pigments, though its intensity can vary.[5] |
| ~1380 | C-H bending / Aromatic ring vibrations | |
| ~1320 | C-N stretching / Amide III band | Vibrations associated with the naphthanilide structure. |
| ~1240 | C-O stretching / Aromatic ring vibrations | |
| ~1180 | C-H in-plane bending | |
| ~1120 | Aromatic ring breathing modes | |
| Lower Wavenumbers | Skeletal deformations, lattice modes | Complex region related to the overall molecular structure. |
Note: The exact positions and relative intensities of the Raman peaks can be influenced by the crystalline form of the pigment and the experimental conditions used for analysis.
Experimental Protocol
This protocol provides a generalized procedure for the characterization of this compound powder using a benchtop Raman spectrometer.
1. Instrumentation and Materials
-
Raman Spectrometer: A confocal Raman microscope equipped with a CCD detector.
-
Excitation Laser: A 785 nm near-infrared (NIR) laser is recommended to minimize fluorescence. A 532 nm laser can also be used, but may induce higher fluorescence.
-
Objective: 50x or 20x long working distance objective.
-
Sample: this compound powder.
-
Substrate: Microscope slide (glass or aluminum-coated for reduced background).
-
Software: Instrument control and data analysis software.
2. Sample Preparation
-
Place a small amount of this compound powder onto a clean microscope slide.
-
Gently press the powder with a clean spatula to create a relatively flat surface for analysis. No further sample preparation is required for solid powder analysis.
3. Data Acquisition
-
Place the microscope slide with the sample on the spectrometer stage.
-
Bring the pigment sample into focus under the microscope objective using white light illumination.
-
Select the desired laser excitation wavelength (e.g., 785 nm).
-
Set the laser power to a low level (e.g., 1-5 mW) to avoid sample degradation.
-
Set the spectral range to cover the fingerprint region of organic molecules (typically 200 cm⁻¹ to 1800 cm⁻¹).
-
Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10 seconds acquisition time, 3 accumulations).
-
Acquire the Raman spectrum from a representative area of the pigment.
-
Collect spectra from multiple spots on the sample to ensure homogeneity.
4. Data Processing and Analysis
-
If necessary, perform a cosmic ray removal step on the acquired spectra.
-
Apply a baseline correction to remove any broad fluorescence background.
-
Normalize the spectra if comparing relative peak intensities between different measurements.
-
Identify the positions of the characteristic Raman peaks.
-
Compare the obtained peak positions with the expected values for this compound and reference spectra of related compounds for positive identification.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using Raman spectroscopy.
Caption: Experimental workflow for this compound analysis.
Conclusion
Raman spectroscopy is a highly effective and reliable technique for the characterization of this compound. By providing a distinct vibrational fingerprint, this method allows for rapid and non-destructive identification of the pigment. The experimental protocol and expected spectral data presented in this application note serve as a valuable resource for researchers and professionals involved in the analysis of organic pigments. The successful application of this protocol will aid in quality control, counterfeit detection, and materials research involving this compound.
References
Application Note: FTIR Analysis of Pigment Red 5
Introduction
Pigment Red 5, also known as C.I. 12490, is a synthetic monoazo pigment belonging to the Naphthol AS pigment family. Its chemical name is N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, and its molecular formula is C30H31ClN4O7S. This pigment is utilized in a variety of applications, including plastics, inks, paints, and textiles. For researchers, scientists, and drug development professionals, understanding the molecular structure and functional groups of such pigments is crucial for quality control, formulation development, and safety assessments.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This application note provides a detailed protocol for the analysis of this compound using FTIR spectroscopy with the potassium bromide (KBr) pellet method and presents a table of its characteristic functional group absorptions.
Structural and Spectroscopic Overview of this compound
The chemical structure of this compound contains several key functional groups that exhibit characteristic absorption bands in the mid-infrared region. These include:
-
N-H group from the secondary amide.
-
O-H group from the naphthol ring.
-
C=O group of the secondary amide.
-
Aromatic C=C bonds in the phenyl and naphthalene (B1677914) rings.
-
-SO2- group from the sulfonamide.
-
C-N bonds in the amide and azo group.
-
C-O bonds in the methoxy (B1213986) groups.
-
C-H bonds in the aromatic and aliphatic parts of the molecule.
The identification of these functional groups through FTIR analysis can confirm the identity and purity of this compound.
Data Presentation
The following table summarizes the predicted characteristic FTIR absorption bands for this compound. These predictions are based on the known vibrational frequencies of its constituent functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | N-H | Stretching |
| 3200 - 3000 | O-H | Stretching (intramolecular H-bonding) |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2980 - 2850 | Aliphatic C-H | Stretching |
| 1680 - 1650 | C=O (Amide I) | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1550 - 1510 | N-H (Amide II) | Bending |
| 1370 - 1330 | -SO2- | Asymmetric Stretching |
| 1180 - 1160 | -SO2- | Symmetric Stretching |
| 1280 - 1200 | Aryl C-O | Stretching |
| 1100 - 1000 | Alkyl C-O | Stretching |
| 850 - 750 | Aromatic C-H | Out-of-plane Bending |
Experimental Protocol: KBr Pellet Method for FTIR Analysis
This protocol details the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of a solid this compound sample.
Materials:
-
This compound sample
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Dry the KBr powder in an oven at 105-110 °C for at least 2-4 hours to remove any absorbed moisture. Cool to room temperature in a desiccator before use.
-
Sample Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar. Grind the sample to a very fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Pellet Formation:
-
Assemble the pellet press die.
-
Transfer a small amount of the KBr/sample mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum: Prepare a blank KBr pellet containing only the dried KBr powder using the same procedure. This will be used to record the background spectrum.
-
Sample Analysis:
-
Place the blank KBr pellet in the sample holder of the FTIR spectrometer and record the background spectrum.
-
Replace the blank pellet with the this compound sample pellet.
-
Record the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of this compound.
-
-
Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone (B3395972) or ethanol) and dry them completely after use to prevent cross-contamination.
Visualizations
Caption: Experimental workflow for FTIR analysis of this compound.
Protocol for Dispersing Pigment Red 5 in Polymer Matrices
Abstract
This document provides detailed application notes and protocols for the dispersion of Pigment Red 5 (C.I. 12490) in various polymer matrices, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC). The protocols are designed for researchers, scientists, and professionals in the fields of materials science and polymer processing. This guide outlines methodologies for masterbatch production and direct compounding using twin-screw extrusion, and it includes key processing parameters and characterization techniques to evaluate dispersion quality. Quantitative data on the performance of this compound is summarized in tables for comparative analysis.
Introduction
This compound is a monoazo pigment widely used in the plastics industry to impart a vibrant yellowish-red hue.[1][2] Achieving optimal color strength, gloss, and consistent product quality is critically dependent on the effective dispersion of the pigment within the polymer matrix.[3] Poor dispersion can lead to agglomerates, resulting in color inconsistencies, reduced mechanical properties, and surface defects.[3]
The dispersion process involves three key stages: wetting of the pigment particles by the polymer, deagglomeration of pigment clusters through mechanical shear, and stabilization of the dispersed particles to prevent reagglomeration.[3] This protocol details the use of twin-screw extruders, a common industrial equipment for achieving efficient pigment dispersion.[4]
Materials and Equipment
2.1 Materials
-
Pigment: this compound (C.I. 12490) powder.
-
Polymers:
-
High-Density Polyethylene (HDPE)
-
Polypropylene (PP)
-
Polyvinyl Chloride (PVC)
-
-
Dispersing Agents/Additives: (Optional, depending on the formulation) e.g., stearic acid, zinc stearate, or proprietary wetting and dispersing agents.
-
Titanium Dioxide (TiO₂): For tinting and color strength evaluation.
2.2 Equipment
-
Twin-screw extruder with controllable temperature zones and screw speed.
-
Gravimetric or volumetric feeders for polymer and pigment.
-
High-speed mixer for pre-blending.
-
Injection molding machine or film extrusion line for sample preparation.
-
Spectrophotometer for color measurement (CIELAB).
-
Microscope (Optical or Scanning Electron Microscope - SEM) for visual assessment of dispersion.
-
Rheometer for measuring melt flow properties.
-
Particle size analyzer (e.g., Dynamic Light Scattering) for characterizing pigment particle size in dispersion.
Experimental Protocols
Two primary methods for dispersing this compound in polymer matrices are detailed below: the masterbatch method and the direct compounding method.
3.1 Protocol 1: Masterbatch Production via Twin-Screw Extrusion
The masterbatch method involves creating a concentrated mixture of the pigment in a carrier resin, which is then let down into the bulk polymer during final processing.[5]
3.1.1 Formulation
A typical masterbatch formulation for this compound in a polyolefin carrier is provided in Table 1.
Table 1: Example Masterbatch Formulation for this compound in Polyethylene
| Component | Percentage by Weight (%) |
| This compound | 40 |
| Polyethylene (LDPE/HDPE) | 58 |
| Dispersing Agent (e.g., Zinc Stearate) | 2 |
3.1.2 Procedure
-
Pre-blending: Dry blend the this compound powder, carrier resin, and dispersing agent in a high-speed mixer for 5-10 minutes to ensure a homogenous premix.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder as indicated in Table 2.
-
Feed the pre-blended mixture into the extruder using a gravimetric feeder.
-
Set the screw speed to the desired RPM (see Table 2).
-
The molten, colored polymer strand exiting the die is cooled in a water bath and pelletized.
-
-
Let-down: The resulting masterbatch pellets can be blended with the desired base polymer at a specific let-down ratio (e.g., 1-5%) during the final processing step (e.g., injection molding or film extrusion). A recommended dosage for a commercial polyethylene-based red masterbatch is 5%.[6]
3.2 Protocol 2: Direct Compounding via Twin-Screw Extrusion
This method involves directly incorporating the pigment into the final polymer matrix in a single step.
3.2.1 Formulation
An example formulation for direct compounding of this compound in polypropylene is provided in Table 3.
Table 3: Example Formulation for Direct Compounding of this compound in Polypropylene
| Component | Percentage by Weight (%) |
| This compound | 1 |
| Polypropylene | 99 |
| Additives (as required) | - |
3.2.2 Procedure
-
Pre-blending: Dry blend the this compound powder with the polymer pellets in a bag or a tumbler mixer.
-
Extrusion:
-
Set the temperature profile and screw speed of the twin-screw extruder according to the polymer being processed (see Table 2 for starting parameters).
-
Feed the polymer and pigment into the extruder. For better control, the polymer can be fed into the main feed throat, and the pigment can be side-fed downstream into the molten polymer.
-
The extruded and colored polymer is then pelletized for further processing.
-
3.3 Processing Parameters for Twin-Screw Extrusion
The optimal processing parameters will vary depending on the specific extruder, screw design, and polymer. Table 2 provides typical starting parameters for different polymer matrices. It is recommended to optimize these parameters for your specific application.
Table 2: Typical Twin-Screw Extrusion Parameters for this compound Dispersion
| Parameter | Polyethylene (HDPE) | Polypropylene (PP) | Polyvinyl Chloride (PVC) |
| Temperature Profile (°C) | |||
| Feed Zone | 160 - 180 | 170 - 190 | 150 - 160 |
| Melting/Mixing Zones | 180 - 220 | 190 - 230 | 160 - 180 |
| Die Zone | 210 - 230 | 220 - 240 | 170 - 185 |
| Screw Speed (rpm) | 200 - 400 | 250 - 500 | 150 - 300 |
| Feed Rate | \multicolumn{3}{c | }{Adjust to achieve desired fill level and residence time} |
Note: These are starting parameters and should be optimized based on the specific equipment and formulation.
Characterization of Dispersion Quality
4.1 Colorimetric Analysis
The color strength and shade of the pigmented polymer should be evaluated using a spectrophotometer. The CIELAB color space values (L, a, b*) provide a quantitative measure of the color.
-
L* represents lightness (100 = white, 0 = black).
-
a represents the red-green axis (+a = red, -a* = green).
-
b represents the yellow-blue axis (+b = yellow, -b* = blue).
A higher a* value for a given pigment concentration generally indicates better dispersion and color development.
4.2 Microscopic Evaluation
The dispersion quality can be visually assessed by examining thin sections of the pigmented polymer under a microscope. The presence and size of pigment agglomerates can be observed.
4.3 Rheological Measurements
The melt flow index (MFI) or viscosity of the pigmented polymer can be measured to assess the impact of the pigment on the processing behavior. An increase in viscosity is expected with the addition of a pigment.[3]
4.4 Filter Pressure Value (FPV)
The FPV test is a common method to quantify the degree of dispersion, particularly for fiber and film applications. It measures the pressure increase over time as the molten polymer is forced through a fine screen pack. A lower FPV indicates better dispersion.
Quantitative Data Summary
The following table summarizes the expected performance of well-dispersed this compound in various polymer matrices based on typical industry standards and available data.
Table 4: Performance Characteristics of this compound in Different Polymer Matrices
| Property | Polyethylene (HDPE/LDPE) | Polypropylene (PP) | Polyvinyl Chloride (PVC) |
| Heat Stability (°C) | ~240 | ~240 | ~180-200 |
| Light Fastness (1-8) | 6-7 | 6-7 | 6-7 |
| Weather Fastness (1-5) | 3-4 | 3-4 | 3-4 |
| Migration Resistance | Good | Good | Moderate (can be an issue in flexible PVC)[7] |
| Typical Let-down Ratio (%) | 1 - 5 | 1 - 5 | 0.5 - 2 |
Note: Light and weather fastness are rated on a scale of 1-8 and 1-5 respectively, with higher numbers indicating better performance.
Visualization of Workflows
6.1 Experimental Workflow for Masterbatch Production
Caption: Workflow for this compound masterbatch production.
6.2 Logical Relationship of Dispersion Factors
Caption: Factors influencing the dispersion of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Color Strength | Inadequate dispersion, agglomerates present. | Increase screw speed for higher shear, optimize temperature profile, consider using a dispersing agent. |
| Specks or Streaks | Undispersed pigment particles, contamination. | Improve pre-blending, check for contamination in the extruder, increase residence time. |
| Filter Clogging (High FPV) | Large agglomerates. | Optimize screw design with more mixing elements, use a finer pigment grade, incorporate a dispersing agent. |
| Polymer Degradation | Excessive temperature or shear. | Reduce barrel temperatures, lower screw speed, check for long residence times. |
| Migration/Bleeding | Pigment solubility in the polymer or with additives. | Select a pigment grade with higher migration resistance, avoid plasticizers that promote migration (in PVC).[7] |
Safety Precautions
-
Always handle this compound powder in a well-ventilated area and use appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety glasses, to avoid inhalation and skin contact.
-
Follow all safety guidelines for operating high-temperature processing equipment like extruders and injection molders.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
References
- 1. This compound, Pigments for Paint, Pigments for Ink, Pigments for Textile, AZO Pigments [vipulorganics.com]
- 2. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. torontech.com [torontech.com]
- 5. dokumen.tips_pigment-preparations-for-plastics-basf-pigment-preparations-for-plastics-are.pdf [slideshare.net]
- 6. specialchem.com [specialchem.com]
- 7. Several important plastic pigments - [origochem.com]
Application Notes and Protocols for the Surface Modification of Pigment Red 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of C.I. Pigment Red 5 (CI No. 12490), a monoazo pigment, to enhance its compatibility and performance in various formulations. The following sections detail methods for surface coating with inorganic oxides and organic polymers, as well as surface treatment with surfactants. These protocols are designed to improve dispersion stability, color strength, and overall compatibility of this compound in aqueous and solvent-based systems, as well as in polymer matrices.
Introduction
This compound is a widely used colorant known for its vibrant red hue. However, its inherent hydrophobicity and tendency to agglomerate can limit its effectiveness in certain applications, leading to poor dispersion, reduced color strength, and incompatibility with polar media. Surface modification is a key strategy to overcome these limitations by altering the pigment's surface chemistry.[1][2] This document provides exemplary protocols based on established methods for similar azo pigments, which can be adapted and optimized for this compound.
Data Summary of Performance Improvements
The following table summarizes the expected quantitative improvements in the properties of this compound after surface modification, based on data from similar organic pigments.
| Modification Method | Property Assessed | Unmodified Pigment (Typical Values) | Modified Pigment (Expected Improvement) | Reference Article Insights |
| Silica (B1680970) Coating | Particle Size | ~30 µm | ~12 µm | Reduces particle size and narrows distribution.[2] |
| Contact Angle (Water) | ~90° | ~75° | Enhances hydrophilicity. | |
| Thermal Stability | Degradation onset ~200°C | Enhanced by 20°C | Core-shell structure improves heat resistance.[3] | |
| Polymer Grafting | Dispersion Stability | Prone to flocculation | Stable dispersion for > 5 days | Branched polymer structures provide steric hindrance.[4] |
| Viscosity of Dispersion | High | Significantly Reduced | Improves rheological properties for better processing. | |
| Surfactant Treatment | Color Strength | 100% (Standard) | Up to 112.6% | Optimized surfactant concentration enhances color brilliance.[2] |
| Solvent Resistance | Moderate | Increased | Reduces pigment bleeding in organic solvents.[2] |
Experimental Protocols
Protocol 1: Silica Coating of this compound via Sol-Gel Method
This protocol describes the encapsulation of this compound particles with a silica (SiO₂) layer to improve hydrophilicity and dispersion in aqueous media.[3][5]
Materials:
-
This compound
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonium (B1175870) hydroxide (B78521) (28% solution)
-
Cetyltrimethylammonium bromide (CTAB) (as a surface modifier, optional)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Ultrasonic bath
-
Centrifuge
-
Oven
Procedure:
-
Pigment Dispersion: Disperse 1.0 g of this compound in a mixture of 90 mL of ethanol and 10 mL of deionized water. Sonicate the mixture for 15 minutes to ensure uniform dispersion.
-
Surface Priming (Optional): To enhance silica adhesion, add 0.1 g of CTAB to the dispersion and stir for 30 minutes.
-
Hydrolysis and Condensation: While stirring, add 5.0 mL of ammonium hydroxide solution to the pigment dispersion.
-
Slowly add 3.0 mL of TEOS dropwise to the mixture.
-
Continue stirring at room temperature for 6 hours to allow for the hydrolysis of TEOS and the condensation of silica onto the pigment surface.
-
Isolation and Washing: Centrifuge the mixture at 5000 rpm for 10 minutes to collect the coated pigment.
-
Wash the collected pigment twice with ethanol and twice with deionized water to remove unreacted reagents.
-
Drying: Dry the silica-coated this compound in an oven at 80°C for 12 hours.
Characterization:
-
Morphology: Use Scanning Electron Microscopy (SEM) to observe the particle size and surface morphology.
-
Coating Confirmation: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of Si-O-Si bonds.
-
Wettability: Measure the contact angle of a pressed pellet of the modified pigment with water.
Protocol 2: Polymer Grafting onto this compound via "Grafting To" Method
This protocol outlines the attachment of pre-synthesized, functional polymers onto the surface of this compound to improve its compatibility with specific polymer matrices.[6][7]
Materials:
-
This compound
-
End-functionalized polymer (e.g., amine-terminated polystyrene)
-
Dopamine (B1211576) hydrochloride
-
Tris buffer (pH 8.5)
-
Appropriate solvent for the polymer (e.g., Toluene)
-
Deionized water
Equipment:
-
Reaction flask with a condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Vacuum oven
Procedure:
-
Surface Priming with Polydopamine:
-
Disperse 1.0 g of this compound in 100 mL of Tris buffer (10 mM, pH 8.5).
-
Add 0.2 g of dopamine hydrochloride to the dispersion.
-
Stir the mixture at room temperature for 4 hours to form a thin, adherent polydopamine layer on the pigment surface.
-
Collect the primed pigment by centrifugation, wash thoroughly with deionized water, and dry.
-
-
Polymer Grafting:
-
Disperse 0.8 g of the polydopamine-primed this compound in 80 mL of a suitable solvent (e.g., Toluene).
-
Dissolve 1.0 g of the end-functionalized polymer in 20 mL of the same solvent.
-
Add the polymer solution to the pigment dispersion.
-
Heat the mixture to 60°C and stir under a nitrogen atmosphere for 24 hours to facilitate the reaction between the functional groups of the polymer and the polydopamine layer.
-
-
Purification:
-
Cool the mixture and centrifuge to collect the polymer-grafted pigment.
-
Wash the product repeatedly with the solvent to remove any non-grafted polymer.
-
Dry the modified pigment in a vacuum oven at 60°C.
-
Characterization:
-
Grafting Confirmation: Thermogravimetric Analysis (TGA) can quantify the amount of grafted polymer.
-
Dispersion Analysis: Observe the stability of the modified pigment dispersed in the target polymer matrix or solvent over time.
-
Rheological Properties: Measure the viscosity of a concentrated dispersion to assess the improvement in flowability.
Protocol 3: Surface Treatment of this compound with Surfactants
This protocol describes a straightforward method to improve the wettability and dispersibility of this compound by adsorbing surfactants onto its surface.[2][8]
Materials:
-
This compound
-
Anionic surfactant (e.g., Igepon T)
-
Non-ionic surfactant (e.g., Peregal O-25)
-
Deionized water
-
Ethanol
Equipment:
-
High-speed disperser (e.g., with a Cowles blade)
-
Beaker
-
Drying oven
Procedure:
-
Preparation of Surfactant Solution: Prepare a 1% (w/v) solution of the chosen surfactant(s) in a 1:1 mixture of deionized water and ethanol. A combination of anionic and non-ionic surfactants can be beneficial.
-
Pigment Wetting: In a beaker, create a paste of 10 g of this compound with a small amount of the surfactant solution.
-
Dispersion: Gradually add the remaining surfactant solution to the paste under high-speed dispersion (1000-2000 rpm) until a total volume of 100 mL is reached.
-
Continue dispersing for 30 minutes.
-
Drying: Dry the treated pigment slurry in an oven at 80°C to remove the solvent. The surfactant will remain adsorbed on the pigment surface.
-
Milling: The dried cake can be gently milled to obtain a fine powder.
Characterization:
-
Dispersibility: Evaluate the ease of dispersing the treated pigment in the target medium (e.g., water, solvent-based resin).
-
Colorimetric Analysis: Use a spectrophotometer to measure the color strength (Lab* values) of a drawdown of the dispersed pigment compared to the untreated pigment.
-
Particle Size Analysis: Use dynamic light scattering (DLS) to measure the particle size distribution of the dispersed pigment.
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 2. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
The Exploratory Use of Pigment Red 5 as a Fluorescent Probe in Imaging: Application Notes and Protocols
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
Chemical Properties:
| Property | Value / Description | Source(s) |
| IUPAC Name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]-3-methylbenzenesulfonamide | |
| Molecular Formula | C30H31ClN4O7S | [1][2] |
| Molecular Weight | 627.11 g/mol | [1][2] |
| Appearance | Pink to red solid | [2] |
| Solubility | 7.8 μg/L in water at 23°C; higher solubility in ethanol (B145695) and acetone. | [1] |
Hypothetical Photophysical Properties
The following photophysical properties are illustrative and must be determined experimentally for Pigment Red 5. These values are based on typical ranges for organic red fluorescent dyes.
| Parameter | Hypothetical Value | Notes |
| Excitation Maximum (λex) | ~540 - 560 nm | Requires experimental determination via spectrophotometry. |
| Emission Maximum (λem) | ~580 - 620 nm | Requires experimental determination via spectrophotometry. |
| Quantum Yield (Φ) | Low to Moderate | Often lower for pigments compared to dedicated fluorescent dyes. |
| Photostability | Moderate to High | Pigments are generally designed for stability. |
Potential Applications in Imaging
Based on its chemical structure as an azo dye, this compound could theoretically be investigated for the following applications in fluorescence microscopy:
-
General Cytoplasmic Staining: Azo dyes can bind to proteins non-specifically, potentially allowing for the visualization of cell morphology.
-
Lipid Droplet Staining: The hydrophobic nature of this compound might lead to its accumulation in lipid-rich organelles like lipid droplets.
-
Counterstaining in Histology: Its red fluorescence could provide contrast to nuclear stains (e.g., DAPI) in fixed tissue sections.
Experimental Protocols (Exploratory)
Caution: this compound is not extensively studied for biological applications. Handle with care, using appropriate personal protective equipment. Its cytotoxicity should be evaluated for any live-cell imaging applications.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mM):
-
Weigh out 0.627 mg of this compound.
-
Dissolve in 1 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Working Solution (1-10 µM):
-
Dilute the 1 mM stock solution in a suitable buffer for your experiment (e.g., Phosphate Buffered Saline (PBS) for fixed cells or cell culture medium for live cells).
-
For example, to make a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of buffer.
-
Prepare the working solution fresh before each experiment.
-
Staining Protocol for Adherent Cells (Fixed-Cell Imaging)
This protocol is adapted from general cell staining procedures.
-
Cell Culture: Plate adherent cells (e.g., HeLa, A549) on glass coverslips in a multi-well plate and culture to the desired confluency (e.g., 60-80%).
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Aspirate the PBS.
-
Add the this compound working solution (e.g., 5 µM in PBS) and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three to five times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium (e.g., with an anti-fade reagent).
-
Image using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine channel).
-
Staining Protocol for Suspension Cells (Fixed-Cell Imaging)
-
Cell Preparation: Harvest suspension cells (e.g., Jurkat) and wash twice with PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS by centrifugation.
-
Staining: Resuspend the cell pellet in the this compound working solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells three times with PBS to remove excess dye.
-
Imaging: Resuspend the cells in a small volume of PBS, transfer to a microscope slide, and image.
Visualizations
Caption: Workflow for staining fixed adherent cells with this compound.
Considerations and Optimization
-
Cytotoxicity: For live-cell imaging, the toxicity of this compound must be assessed using viability assays (e.g., MTT assay or live/dead staining).
-
Concentration and Incubation Time: The optimal concentration of this compound and the incubation time will need to be determined empirically for each cell type and application to achieve the best signal-to-noise ratio.
-
Filter Sets: Ensure that the excitation and emission filters on the fluorescence microscope are appropriate for the determined spectral properties of this compound.
-
Controls: Include unstained control samples to assess autofluorescence.
-
Photostability: Evaluate the photostability of this compound under your specific imaging conditions to avoid photobleaching artifacts.
Drug Development and Signaling Pathways
Currently, there are no published studies on the direct application of this compound in drug delivery vehicle development or for tracking specific signaling pathways.[1] Should this compound be validated as a reliable fluorescent probe, its utility in these areas would depend on its specific binding properties and cellular localization. For instance, if it selectively accumulates in lipid droplets, it could potentially be used to study metabolic pathways related to lipid storage and trafficking in the context of drug effects.
Caption: Logical workflow for using this compound to assess drug effects.
References
Application Notes and Protocols for Pigment Red 5 in Tattoo Ink Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pigment Red 5 (C.I. 12490) in tattoo ink formulations. The information is intended to guide researchers and developers in formulating, characterizing, and evaluating the safety and performance of tattoo inks containing this specific pigment. Red pigments are known to be associated with a higher incidence of adverse cutaneous reactions in tattoos; therefore, thorough testing and characterization are paramount.[1][2][3]
This compound: Properties and Specifications
This compound is a monoazo pigment that presents as a red powder.[4][5] Its chemical and physical properties are critical for its performance and safety in a tattoo ink formulation.
| Property | Value | Source |
| CI Name | This compound | [4][5] |
| CI Number | 12490 | [4][5] |
| CAS Number | 6410-41-9 | [6][7][8] |
| Molecular Formula | C30H31ClN4O7S | [6][7][8] |
| Molecular Weight | 627.1 g/mol | [6][8] |
| Synonyms | Naphthol Carmine FB, Permanent Carmine FB | [9] |
| Solubility | Insoluble in water | [10] |
Tattoo Ink Formulation Protocol
The formulation of a stable and safe tattoo ink requires the careful dispersion of the pigment within a suitable carrier solution. The carrier's role is to keep the pigment evenly distributed, prevent microbial growth, and facilitate application.[11][12][13]
Recommended Carrier Composition
| Component | Purpose | Concentration (w/w %) |
| Purified Water (USP Grade) | Primary solvent and vehicle | 60-80% |
| Glycerin (USP Grade) | Humectant, prevents drying, adjusts viscosity | 10-20% |
| Ethyl Alcohol (95%, USP Grade) | Antiseptic, aids in drying | 5-15% |
| Witch Hazel Extract | Astringent and soothing properties | 1-5% |
Formulation Procedure
-
Preparation of Carrier Solution: In a sterile beaker, combine the purified water, glycerin, ethyl alcohol, and witch hazel extract. Mix thoroughly until a homogenous solution is achieved.
-
Pigment Dispersion: Gradually add the this compound powder to the carrier solution while continuously mixing.
-
Homogenization: Utilize a high-shear mixer or an ultrasonic disperser to break down pigment agglomerates and achieve a uniform particle size distribution.[13] Sonication is a proven method for creating stable, fine-sized ink products.[13]
-
Sterilization: The final ink formulation should be sterilized, for example, by gamma irradiation, to ensure it is free from microbial contamination.
-
Quality Control: Perform final quality control checks, including particle size analysis, viscosity measurement, and pH determination.
Caption: Workflow for the formulation of a this compound-based tattoo ink.
Experimental Protocols for Characterization and Safety Assessment
Thorough testing of the final ink formulation is crucial to ensure its quality, stability, and biocompatibility.
Particle Size Analysis
Objective: To determine the size distribution of this compound particles in the ink formulation. The particle size can influence color stability, cellular uptake, and the biological response.[1][6][14]
Methodology: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the tattoo ink with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a DLS instrument and allow it to stabilize at a constant temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
For higher resolution analysis, Asymmetric Flow Field-Flow Fractionation (AF4) coupled with Multi-Angle Light Scattering (MALS) can be employed.[6][14]
Heavy Metal Content Analysis
Objective: To quantify the presence of heavy metal impurities in the this compound raw material and the final ink formulation. Heavy metals are a significant health concern in tattoo inks.[15][16][17]
Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Sample Digestion: Accurately weigh a sample of the pigment or ink and digest it using a mixture of concentrated nitric acid and hydrogen peroxide in a microwave digestion system.
-
Standard Preparation: Prepare a series of calibration standards for the elements of interest (e.g., Lead, Mercury, Cadmium, Arsenic, Chromium, Nickel).
-
ICP-MS Analysis: Analyze the digested sample and calibration standards using an ICP-MS instrument.
-
Quantification: Determine the concentration of each heavy metal in the sample by comparing its signal intensity to the calibration curve.
In Vitro Cytotoxicity Assay
Objective: To assess the potential of the this compound ink formulation to cause cell death.
Methodology: Neutral Red Uptake (NRU) Assay on Human Dermal Fibroblasts
-
Cell Culture: Culture human dermal fibroblasts in appropriate media until they reach 80-90% confluency.
-
Exposure: Seed the cells in a 96-well plate and allow them to attach overnight. Then, expose the cells to various dilutions of the sterile-filtered tattoo ink for 24 hours.
-
Neutral Red Staining: After the exposure period, incubate the cells with a medium containing neutral red dye, which is taken up by viable cells.
-
Dye Extraction and Measurement: Wash the cells and extract the neutral red from the lysosomes. Measure the absorbance of the extracted dye at 540 nm using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Caption: Key steps in the in vitro cytotoxicity assessment of a tattoo ink formulation.
In Vitro Phototoxicity Assay
Objective: To determine if the this compound ink formulation becomes cytotoxic upon exposure to UV radiation.
Methodology: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) [7][18]
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in appropriate media.
-
Exposure: Seed the cells in two separate 96-well plates. Expose the cells to various dilutions of the tattoo ink.
-
Irradiation: Irradiate one plate with a non-cytotoxic dose of UVA light. Keep the other plate in the dark as a control.
-
Neutral Red Assay: Following irradiation (or the corresponding dark incubation), perform the Neutral Red Uptake assay as described in the cytotoxicity protocol for both plates.
-
Data Analysis: Compare the cytotoxicity between the irradiated and non-irradiated plates. A significant increase in cytotoxicity in the irradiated plate indicates a phototoxic potential.
Stability and Lightfastness Testing
Objective: To evaluate the physical stability of the ink formulation and the color stability of the pigment upon exposure to light.
Methodology: Accelerated Stability and Lightfastness Testing
-
Physical Stability:
-
Store aliquots of the tattoo ink at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a defined period (e.g., 3 months).
-
At regular intervals, visually inspect the samples for signs of instability such as phase separation, pigment aggregation, or color change.
-
Measure changes in viscosity and particle size over time.
-
-
Lightfastness:
-
Apply a thin, uniform film of the tattoo ink onto a suitable substrate (e.g., quartz slide).
-
Expose the samples to a controlled source of artificial sunlight (e.g., a xenon arc lamp) for a specified duration.
-
Measure the color change (ΔE*) of the exposed samples compared to an unexposed control using a spectrophotometer.[19]
-
Regulatory Considerations
The regulation of tattoo inks is evolving, with increasing scrutiny on the chemical composition and safety of pigments.
-
European Union: Under the REACH regulation, many substances, including certain pigments, are restricted for use in tattoo inks.[2][20][21] Researchers and manufacturers must ensure that their formulations comply with the latest amendments to Annex XVII of REACH.
-
United States: The FDA considers tattoo inks to be cosmetics and the pigments as color additives.[20] However, there is no specific pre-market approval for tattoo pigments. The FDA can take action against unsafe products on the market.
It is imperative for developers to stay informed about the current regulatory landscape in their target markets.
Conclusion
The use of this compound in tattoo ink formulations requires a comprehensive approach to formulation, characterization, and safety assessment. While it can produce a vibrant red color, the known potential for adverse reactions with red pigments necessitates rigorous testing. The protocols outlined in these notes provide a framework for the systematic evaluation of this compound-based tattoo inks, enabling the development of safer and more reliable products for the growing tattoo industry.
References
- 1. BJNANO - Tattoo ink nanoparticles in skin tissue and fibroblasts [beilstein-journals.org]
- 2. obelis.net [obelis.net]
- 3. Patterns of Reactions to Red Pigment Tattoo and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of cytotoxicity and sensitization potential of intradermally injected tattoo inks in reconstructed human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Size and metal composition characterization of nano- and microparticles in tattoo inks by a combination of analytical techniques - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. union-pigment.com [union-pigment.com]
- 10. mdwipeoutz.com [mdwipeoutz.com]
- 11. Evaluation of phototoxicity of tattoo pigments using the 3 T3 neutral red uptake phototoxicity test and a 3D human reconstructed skin model • Mattek - Part of Sartorius [mattek.com]
- 12. Chemistry of Tattoo Ink - What Chemicals are in Tattoo Ink? [premiumtattooremoval.com]
- 13. hielscher.com [hielscher.com]
- 14. researchgate.net [researchgate.net]
- 15. postnova.com [postnova.com]
- 16. Heavy Metal Content in Tattoo and Permanent Makeup Inks and European Standards—Is There Still a Health Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of heavy metals in cosmetic products and their health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. turkjps.org [turkjps.org]
- 19. Importance of Testing the Color Consistency of Tattoo Ink | HunterLab [hunterlab.com]
- 20. What’s Really Inside Your Tattoo Ink? A Comparison of EU and US Regulations | Sigillum Knowledge Solutions [sigillumks.com]
- 21. Tattoo inks and permanent make-up - ECHA [echa.europa.eu]
Application Notes and Protocols for Pigment Red 5 in Industrial Paints and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of Pigment Red 5 in industrial paint and coating systems. The information is intended to assist in the development of high-quality coatings with desirable aesthetic and functional properties.
Introduction
This compound, also known as C.I. 12490, is a monoazo pigment that provides a brilliant yellowish-red hue.[1][2] It is widely utilized in various industrial applications, including decorative and industrial paints, powder coatings, and inks, owing to its good lightfastness, and resistance to chemicals and water.[1][3] Proper formulation and dispersion of this pigment are critical to achieving optimal color strength, gloss, and long-term stability of the final coating.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for successful formulation development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit |
| C.I. Name | This compound | - |
| C.I. Number | 12490 | - |
| CAS Number | 6410-41-9 | - |
| Chemical Class | Monoazo | - |
| Molecular Formula | C₃₀H₃₁ClN₄O₇S | - |
| Hue | Yellowish Red | - |
| Oil Absorption | ≤55 | cc/100g |
| Bulk Density | 1.5 | g/cm³ |
| pH (10% slurry) | 6-7 | - |
| Heat Stability | 200 | °C |
| Light Fastness (Full Shade) | 7 | (Scale 1-8) |
| Light Fastness (Reduced Shade) | 5 | (Scale 1-8) |
Starting Formulation for a Solvent-Based Industrial Enamel
The following is a representative starting formulation for a solvent-based industrial enamel utilizing this compound. The component percentages can be adjusted to achieve specific properties such as viscosity, gloss, and drying time.
Table 2: Representative Formulation for a Red Industrial Enamel
| Component | Function | Weight Percentage (%) |
| Grind Stage | ||
| Long Oil Alkyd Resin (60% in Mineral Spirits) | Binder | 30.0 |
| Mineral Spirits | Solvent | 15.0 |
| Wetting and Dispersing Agent | Additive | 1.5 |
| This compound | Pigment | 12.0 |
| Let-Down Stage | ||
| Long Oil Alkyd Resin (60% in Mineral Spirits) | Binder | 25.0 |
| Mineral Spirits | Solvent | 14.0 |
| Driers (e.g., Cobalt, Zirconium, Calcium Octoate) | Additive | 1.5 |
| Anti-skinning Agent | Additive | 1.0 |
| Total | 100.0 |
Manufacturing Protocol
Proper dispersion of this compound is crucial for developing the final properties of the paint. The following protocol outlines a typical manufacturing process for a solvent-based industrial enamel.
Dispersion Workflow
References
Application Notes and Protocols for the Incorporation of Pigment Red 5 in Plastic Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation and evaluation of Pigment Red 5 in various plastic manufacturing processes. The information is intended to assist in the development of colored plastic materials with desired aesthetic and functional properties.
This compound: Properties and Characteristics
This compound (C.I. 12490) is a monoazo pigment that imparts a vibrant yellowish-red hue. Its chemical and physical properties make it a candidate for coloring a range of polymeric materials.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-3-hydroxy-2-naphthalenecarboxamide | |
| C.I. Name | This compound | |
| C.I. Number | 12490 | |
| CAS Number | 6410-41-9 | |
| Molecular Formula | C₃₀H₃₁ClN₄O₇S | |
| Melting Point | 306°C | [1] |
| Bulk Density | 1.5 g/cm³ | [2] |
| Oil Absorption | ≤55 cc/100g | [2] |
Table 2: Performance and Fastness Properties of this compound
| Property | Test Method | Result | Notes | Source |
| Heat Stability | EN 12877-2 | Suitable up to 180°C (for 20 min) | Heat stability can vary significantly with the polymer matrix and processing conditions. | [2] |
| Lightfastness (Full Shade) | ISO 4892-2 | 7 | On a scale of 1-8, where 8 is excellent. | [2] |
| Lightfastness (Reduced Shade) | ISO 4892-2 | 5 | On a scale of 1-8, where 8 is excellent. | [2] |
| Migration Resistance | DIN 53775 | Good | Generally shows good resistance to migration in many plastics, but testing in the specific polymer is crucial. | [3][4] |
| Water Resistance | - | 5 | On a scale of 1-5, where 5 is excellent. | [2] |
| 5% HCl Resistance | - | 5 | On a scale of 1-5, where 5 is excellent. | [2] |
| 5% NaOH Resistance | - | 5 | On a scale of 1-5, where 5 is excellent. | [2] |
| Solvent Resistance | - | Varies | Ethyl Alcohol: 4, Ethyl Acetate: 4, Xylene: 3-4, MEK: 3, Mineral Spirit: 3-4 (Scale 1-5, 5 is excellent). | [2] |
Note: The performance of this compound can be influenced by the type of polymer, the concentration of the pigment, the presence of other additives (e.g., TiO₂), and the processing conditions.
Experimental Protocols
Incorporation of this compound into Plastics via Melt Compounding
Melt compounding is a standard method for dispersing pigments into thermoplastic resins. A twin-screw extruder is highly recommended for achieving a homogeneous dispersion.
Objective: To prepare a colored plastic compound or masterbatch containing this compound.
Materials and Equipment:
-
Plastic resin (e.g., Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polyethylene Terephthalate (PET)) in pellet or powder form.
-
This compound powder.
-
Co-rotating twin-screw extruder.
-
Gravimetric or volumetric feeders.
-
Strand die and pelletizer.
-
Cooling bath.
Protocol:
-
Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to prevent degradation during processing.
-
Premixing (Optional but Recommended): For masterbatch production with high pigment loading (e.g., 20-50%), it is advisable to pre-mix the this compound powder with a portion of the powdered polymer and any necessary dispersing aids in a high-speed mixer. For direct compounding at lower concentrations (e.g., 0.1-2%), the pigment and polymer can be fed separately into the extruder.
-
Extruder Setup:
-
Set the temperature profile of the extruder zones appropriate for the specific polymer being processed. A gradually increasing temperature profile is typically used to ensure proper melting and mixing.
-
Configure the screw design with a combination of conveying, kneading, and mixing elements to ensure efficient dispersion of the pigment.
-
-
Compounding:
-
Feed the polymer resin into the main hopper of the extruder using a calibrated feeder.
-
Introduce the this compound (or the premix) into the extruder. This can be done at the main feed throat with the polymer or downstream using a side feeder.
-
Set the screw speed (RPM) and feed rate to achieve the desired level of mixing and output. Higher screw speeds generally lead to better dispersion but can also increase shear heating.
-
-
Pelletizing:
-
The molten, colored polymer is extruded through a strand die.
-
The strands are then passed through a cooling water bath.
-
A pelletizer cuts the cooled strands into uniform pellets.
-
-
Post-Drying: Dry the resulting colored pellets to remove any surface moisture before further processing (e.g., injection molding).
Table 3: Typical Starting Melt Compounding Parameters for Various Plastics
| Plastic Resin | Feeder Zone (°C) | Compression Zone (°C) | Metering Zone (°C) | Die (°C) | Screw Speed (rpm) |
| LDPE | 150 - 170 | 170 - 190 | 190 - 210 | 210 | 200 - 400 |
| HDPE | 160 - 180 | 180 - 200 | 200 - 220 | 220 | 200 - 400 |
| PP | 180 - 200 | 200 - 220 | 220 - 240 | 240 | 250 - 500 |
| PVC (Rigid) | 160 - 175 | 175 - 190 | 190 - 200 | 200 | 100 - 200 |
| PS | 180 - 200 | 200 - 220 | 220 - 230 | 230 | 200 - 400 |
| ABS | 200 - 220 | 220 - 240 | 240 - 250 | 250 | 250 - 500 |
| PET | 250 - 270 | 270 - 285 | 285 - 290 | 290 | 200 - 400 |
Note: These are starting parameters and may need to be optimized based on the specific grade of polymer, pigment concentration, and extruder configuration.
Preparation of Test Specimens by Injection Molding
Objective: To produce standardized test plaques for the evaluation of the optical and physical properties of the pigmented plastic.
Materials and Equipment:
-
Colored plastic pellets (from Protocol 2.1).
-
Injection molding machine.
-
Standard test plaque mold (e.g., for tensile bars, impact testing, or color measurement).
Protocol:
-
Pre-Drying: Ensure the colored pellets are thoroughly dried to the recommended moisture content for the specific polymer.
-
Machine Setup:
-
Set the temperature profile for the barrel and nozzle of the injection molding machine according to the polymer's processing guidelines.
-
Set the injection pressure, holding pressure, and injection speed. These parameters will influence the surface finish and color of the final part.
-
Set the mold temperature. A consistent mold temperature is crucial for reproducible results.
-
-
Molding:
-
Load the colored pellets into the hopper of the injection molding machine.
-
Purge the machine with the new material until the color is consistent.
-
Begin the automated injection molding cycle to produce the test specimens.
-
-
Specimen Conditioning:
-
Allow the molded specimens to cool to room temperature.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
-
Table 4: Typical Starting Injection Molding Parameters
| Plastic Resin | Rear Zone (°C) | Center Zone (°C) | Front Zone (°C) | Nozzle (°C) | Mold Temp (°C) | Injection Pressure |
| LDPE | 160 - 180 | 180 - 200 | 200 - 220 | 210 - 230 | 20 - 60 | Low to Medium |
| HDPE | 180 - 200 | 200 - 220 | 220 - 240 | 230 - 250 | 20 - 60 | Medium |
| PP | 200 - 220 | 220 - 250 | 250 - 270 | 260 - 280 | 30 - 80 | Medium to High |
| PVC (Rigid) | 170 - 180 | 180 - 190 | 190 - 200 | 195 - 205 | 20 - 60 | High |
| PS | 180 - 210 | 210 - 230 | 230 - 240 | 230 - 240 | 30 - 60 | Medium |
| ABS | 210 - 230 | 230 - 250 | 250 - 260 | 250 - 260 | 40 - 80 | High |
| PET | 260 - 275 | 275 - 285 | 285 - 295 | 280 - 290 | 80 - 120 | High |
Note: These are starting parameters and should be optimized for the specific part geometry and machine characteristics.
Performance Testing Protocols
Objective: To determine the temperature at which this compound exhibits a significant color change in a specific plastic during processing.
Procedure:
-
Prepare a series of test specimens by injection molding as described in Protocol 2.2.
-
Set the injection molding machine to a starting temperature (e.g., 200°C for HDPE).
-
Produce a set of specimens with a standard dwell time (e.g., 1 minute) in the barrel.
-
Increase the dwell time in increments (e.g., 5, 10 minutes) and produce additional specimens.
-
Increase the processing temperature in increments (e.g., 20°C) and repeat step 4 at each temperature.
-
Measure the color of each specimen using a spectrophotometer (CIELAB color space).
-
The heat stability is the highest temperature at which the color change (ΔEab) compared to the standard (lowest temperature and dwell time) is within an acceptable limit (e.g., ΔEab ≤ 3.0).[5]
Objective: To evaluate the resistance of this compound to color fading upon exposure to artificial light.
Procedure:
-
Use the test plaques prepared in Protocol 2.2.
-
Place the specimens in a xenon-arc weathering chamber.
-
Expose the specimens according to a specified cycle, for example, ISO 4892-2, Method A, Cycle 1 (simulated outdoor weathering).[6]
-
Irradiance: 0.51 W/(m²·nm) at 340 nm.
-
Black Panel Temperature: 65 ± 3 °C.
-
Chamber Temperature: 38 ± 3 °C.
-
Relative Humidity: 50 ± 10%.
-
Cycle: 102 minutes of light, followed by 18 minutes of light with water spray.[6]
-
-
Simultaneously expose Blue Wool standards (ISO 105-B08) as a reference.
-
Periodically remove the specimens and measure their color.
-
The lightfastness is rated on the Blue Wool scale (1-8) by comparing the color change of the specimen to that of the Blue Wool standards.
Objective: To assess the tendency of this compound to migrate from a colored plastic to a material in contact with it.
Procedure:
-
Prepare a colored test plaque as described in Protocol 2.2.
-
Place the colored plaque in direct contact with a white, plasticized PVC plaque containing a standard amount of TiO₂.
-
Apply a uniform pressure (e.g., 1 kg/cm ²) to the assembly.[3]
-
Place the assembly in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[3]
-
After the test period, remove the assembly from the oven and allow it to cool.
-
Visually assess the white PVC plaque for any color staining.
-
Rate the degree of migration using a 5-step grey scale (ISO 105-A03), where 5 indicates no migration and 1 indicates severe migration.[4]
Signaling Pathways and Logical Relationships
The performance of this compound in a plastic is not solely dependent on its intrinsic properties but is influenced by a cascade of factors from material selection to processing and end-use environment.
Conclusion
This compound can be a suitable colorant for various plastic applications, offering a bright, yellowish-red shade. However, its performance is highly dependent on the choice of polymer, processing conditions, and the presence of other additives. The protocols outlined in these notes provide a framework for the systematic incorporation and evaluation of this compound. It is crucial to conduct thorough testing according to standardized methods to ensure the final product meets the required specifications for color, stability, and regulatory compliance.
References
Application Notes and Protocols: Pigment Red 5 as a Colorant in Cosmetic and Personal Care Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 5, identified by the Colour Index (CI) number 12490, is a synthetic organic colorant belonging to the monoazo class of pigments.[1][2] It imparts a vibrant bluish-red hue and is utilized in a variety of cosmetic and personal care products to achieve desired color formulations.[3] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of its physicochemical properties and regulatory status for its use in the cosmetics industry.
Physicochemical and Performance Data
A comprehensive understanding of the properties of this compound is essential for formulation development. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CI Name | This compound | [1][3] |
| CI Number | 12490 | [1][3] |
| INCI Name | CI 12490 | [1][4] |
| CAS Number | 6410-41-9 | [1][3] |
| Chemical Formula | C₃₀H₃₁ClN₄O₇S | [1] |
| Molecular Weight | 627.11 g/mol | [3] |
| Appearance | Red Powder | [3] |
| Solubility | Oil Soluble | [1] |
Table 2: Performance Characteristics of this compound
| Parameter | Value | Reference |
| Heat Resistance | 160 °C | [3] |
| Light Fastness | 6-7 (on an 8-point scale) | [3] |
| Oil Absorption | 35-45 g/100g | [3] |
| Acid Resistance | 5 (on a 5-point scale) | [3] |
| Alkali Resistance | 5 (on a 5-point scale) | [3] |
| Bleeding Resistance | 4-5 (on a 5-point scale) | [3] |
Regulatory Status
The use of this compound in cosmetic products is subject to regional regulations. It is crucial for formulators to be aware of the current regulatory landscape.
Table 3: Regulatory Status of this compound (CI 12490)
| Region/Authority | Status | Restrictions and Notes | Reference |
| United States (FDA) | Delisted | Formerly approved for use in drugs and cosmetics, but is no longer a permitted color additive for these applications. | [5] |
| European Union (EU) | Allowed | Permitted in all cosmetic products. | [6] |
| Canada | High priority for action | Identified as persistent, bioaccumulative, and inherently toxic to aquatic organisms. | [7] |
| China | Allowed in all cosmetic products | Use in hair dye products is forbidden. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance and stability of this compound in cosmetic formulations.
Protocol for Photostability Testing of a Cosmetic Cream Formulation
Objective: To assess the stability of this compound in a cosmetic cream formulation upon exposure to light, simulating conditions on a retail shelf and during consumer use. This protocol is adapted from the principles outlined in the ICH Q1B guideline for photostability testing.
Materials and Equipment:
-
Cosmetic cream formulation containing a known concentration of this compound.
-
Control cream formulation without this compound.
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps).
-
Transparent and opaque packaging for the cream.
-
Spectrophotometer or colorimeter.
-
Analytical balance.
-
Homogenizer.
Procedure:
-
Sample Preparation:
-
Prepare a batch of the cosmetic cream formulation containing a pre-determined concentration of this compound (e.g., 0.5% w/w).
-
Ensure the pigment is evenly dispersed using a homogenizer.
-
Package the cream in both transparent and opaque containers of the final intended packaging material.
-
Prepare a control batch of the cream base without the pigment.
-
-
Exposure:
-
Place the samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, store a set of control samples (in both transparent and opaque packaging) in the dark at the same temperature to serve as a baseline.
-
-
Analysis:
-
At predetermined time intervals (e.g., 0, 6, 12, and 24 hours of exposure), remove samples from the chamber.
-
Visually assess the samples for any color change, fading, or discoloration against the dark control.
-
Quantify the color of the cream using a spectrophotometer or colorimeter. Measure the CIE Lab* values.
-
Calculate the color difference (ΔE) between the exposed and dark control samples using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].
-
Perform chemical analysis (e.g., HPLC) to determine the degradation of this compound, if required.
-
Acceptance Criteria:
-
A minimal change in visual appearance.
-
A ΔE* value below a pre-defined threshold (e.g., < 2) indicates good photostability.
Protocol for Assessing Color Fastness in a Lipstick Formulation
Objective: To evaluate the resistance of this compound in a lipstick formulation to color transfer through rubbing (crocking). This protocol is based on the principles of the AATCC Test Method 8 for colorfastness to crocking.
Materials and Equipment:
-
Lipstick formulation containing this compound.
-
Crockmeter.
-
Standard white cotton test cloth.
-
Grayscale for Staining.
-
Analytical balance.
-
Molding equipment for lipstick.
Procedure:
-
Sample Preparation:
-
Prepare a lipstick formulation with a defined concentration of this compound.
-
Mold the lipstick into standard-sized bullets.
-
Condition the lipstick samples at a standard temperature and humidity (e.g., 21°C and 65% RH) for 24 hours.
-
-
Dry Crocking Test:
-
Cut a piece of the white cotton test cloth and mount it on the rubbing finger of the crockmeter.
-
Apply a consistent, even film of the lipstick onto a suitable substrate (e.g., synthetic skin substrate or a standardized paper card).
-
Place the substrate in the crockmeter.
-
Perform 10 cycles of rubbing with the test cloth on the lipstick film.
-
-
Wet Crocking Test:
-
Thoroughly wet a new piece of white cotton test cloth with deionized water and squeeze out the excess water.
-
Mount the wet cloth on the crockmeter.
-
Apply a fresh film of the lipstick on a new substrate.
-
Perform 10 cycles of rubbing.
-
-
Evaluation:
-
Allow the test cloths from both the dry and wet tests to air dry.
-
Evaluate the degree of color transfer on the white cloths using the Grayscale for Staining. The scale ranges from 5 (no staining) to 1 (heavy staining).
-
Acceptance Criteria:
-
A high rating on the Grayscale for Staining (e.g., 4-5 for dry crocking and 3-4 for wet crocking) indicates good color fastness and minimal color transfer.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound in cosmetics.
Caption: Workflow for the safety assessment of this compound in cosmetics.
Caption: Schematic of a stability testing protocol for a cosmetic product.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 5. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
- 6. cosmetics-prohibited-subs - ECHA [echa.europa.eu]
- 7. canadacommons.ca [canadacommons.ca]
- 8. images.chemycal.com [images.chemycal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pigment Red 5 Aggregation in Dispersions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Pigment Red 5 aggregation in dispersions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the dispersion of this compound, offering potential causes and recommended solutions.
Issue 1: Poor Dispersion and Large Aggregates Visible in the Dispersion
-
Potential Causes:
-
Inadequate wetting of the pigment powder.
-
Insufficient mechanical energy during dispersion.
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Incorrect choice of solvent or dispersion medium.
-
Improper selection or concentration of the dispersing agent.
-
-
Solutions:
-
Optimize Wetting: Ensure the solvent or binder solution has a lower surface tension than the pigment. The use of a wetting agent can facilitate the displacement of air from the pigment surface.
-
Increase Mechanical Energy: Employ high-shear mixing, such as a high-speed disperser (HSD) with a Cowles blade, or for finer dispersions, utilize a bead mill or three-roll mill.
-
Solvent Selection: this compound is insoluble in water but soluble in ethanol (B145695) and slightly soluble in acetone.[1] The choice of solvent should be compatible with the overall formulation and promote pigment wetting.
-
Dispersant Selection and Optimization: Select a dispersant with good affinity for the pigment surface. The optimal concentration should be determined experimentally by creating a ladder study and evaluating properties like viscosity and particle size.
-
Issue 2: Re-aggregation or Flocculation of Pigment Particles After Dispersion
-
Potential Causes:
-
Inadequate stabilization of the dispersed particles.
-
Changes in temperature or pH of the dispersion.
-
Incompatibility of the dispersant with other formulation components.
-
-
Solutions:
-
Effective Stabilization: Employ appropriate stabilization mechanisms.
-
Steric Stabilization: Use polymeric dispersants that adsorb onto the pigment surface and provide a physical barrier.
-
Electrostatic Stabilization: Use dispersants that impart a surface charge to the pigment particles, causing them to repel each other. This is particularly relevant in aqueous systems. A zeta potential greater than +30 mV or less than -30 mV generally indicates a stable dispersion.[2]
-
-
Control Environmental Factors: Maintain a stable temperature and pH throughout the dispersion and storage process.
-
Formulation Compatibility: Ensure all components in the formulation are compatible to prevent desorption of the dispersant from the pigment surface.
-
Issue 3: High Viscosity of the Pigment Dispersion
-
Potential Causes:
-
High pigment loading.
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Poor dispersion leading to a networked structure of agglomerates.
-
Inappropriate dispersant concentration (either too low or too high).
-
-
Solutions:
-
Optimize Pigment Loading: Determine the maximum pigment concentration that allows for a workable viscosity.
-
Improve Dispersion Quality: Finer dispersion breaks down the networked structure of agglomerates, which can reduce viscosity.
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Optimize Dispersant Level: The viscosity of a dispersion often passes through a minimum at the optimal dispersant concentration. A dispersant ladder study is recommended to find this optimal point.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a monoazo pigment.[3] It is an organic colorant known for its brilliant red hue. Key properties are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 12490 | [1] |
| CAS Number | 6410-41-9 | [1] |
| Molecular Formula | C30H31ClN4O7S | [1] |
| Molecular Weight | 627.11 g/mol | [1] |
| Solubility | Insoluble in water, soluble in ethanol, slightly soluble in acetone. | [1] |
Q2: What are the first steps to take when I observe aggregation in my this compound dispersion?
A2: The first step is to assess the three key stages of dispersion: wetting, de-agglomeration, and stabilization.[4]
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Wetting: Is the pigment fully wetted by the liquid medium? Consider adding a wetting agent.
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De-agglomeration: Is the mechanical energy sufficient to break down agglomerates? You may need to increase mixing time/intensity or switch to a more efficient milling technique.
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Stabilization: Is the dispersion stable over time? If not, you may need to re-evaluate your choice and concentration of dispersant.
Q3: How do I choose the right dispersant for this compound?
A3: The choice of dispersant depends on the solvent system (aqueous or solvent-borne) and the desired stabilization mechanism. For azo pigments like this compound, polymeric dispersants with pigment affinic groups are often effective. It is recommended to consult dispersant supplier guides for initial selection and then perform experimental optimization. A general approach to selecting a dispersant involves considering the pigment's surface chemistry and the properties of the continuous phase.
Q4: What is the importance of particle size analysis in this compound dispersions?
A4: Particle size analysis is crucial for several reasons:
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Color Strength: Smaller particles generally lead to stronger color development.
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Gloss: Finer particles can contribute to higher gloss in coatings.
-
Stability: A narrow particle size distribution with a small mean particle size is often indicative of a well-dispersed and stable system. Techniques like laser diffraction or dynamic light scattering can be used for quantitative analysis.
Q5: Can surface treatment of this compound help with aggregation issues?
A5: Yes, surface treatment can significantly improve the dispersibility of pigments. While specific treatments for this compound are not widely documented in readily available literature, general principles for organic pigments include coating the pigment particles to make their surface more compatible with the dispersion medium. This can improve wetting and the adsorption of dispersants.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Preparing a Solvent-Based this compound Dispersion
This protocol provides a starting point for dispersing this compound in a solvent-based system using a high-speed disperser.
Materials:
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This compound
-
Solvent (e.g., a blend of esters and aromatic hydrocarbons)
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Binder resin (e.g., acrylic, alkyd)
-
Wetting agent (optional)
-
Dispersing agent
-
High-speed disperser with a Cowles blade
Procedure:
-
Premix Preparation:
-
In a suitable vessel, combine the solvent, binder resin, wetting agent (if used), and dispersing agent.
-
Mix at low speed until all components are fully dissolved and homogeneous.
-
-
Pigment Addition:
-
Gradually add the this compound powder to the premix under agitation. Ensure the pigment is wetted out and avoid the formation of dry clumps.
-
-
Dispersion:
-
Increase the speed of the disperser to create a vortex. The tip speed of the blade should typically be between 18-25 m/s.
-
Continue dispersing for 20-30 minutes. Monitor the temperature of the mill base to prevent overheating (typically below 50°C).
-
-
Let-down:
-
Once the desired fineness of grind is achieved (can be checked with a Hegman gauge), reduce the mixer speed and add the remaining components of the formulation (e.g., additional resin, solvents, and other additives).
-
Mix at low speed until the entire batch is uniform.
-
Protocol 2: Method for Determining Optimal Dispersant Concentration
This protocol describes a ladder study to determine the optimal concentration of a dispersant for a this compound dispersion.
Procedure:
-
Prepare a series of identical premixes (solvent, binder, etc.) as described in Protocol 1.
-
To each premix, add a different concentration of the selected dispersant (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% active dispersant on pigment weight).
-
Add the same amount of this compound to each premix.
-
Disperse each sample under identical conditions (mixing speed, time, and temperature).
-
After dispersion, measure the viscosity of each sample.
-
Plot the viscosity as a function of the dispersant concentration. The optimal concentration will typically correspond to the lowest point on the viscosity curve.
-
Further analysis, such as particle size measurement and stability testing (e.g., monitoring for settling over time), can be performed on the samples around the optimal point to confirm the best performance.
Section 4: Visualizations
Caption: Experimental workflow for dispersing this compound.
Caption: Troubleshooting logic for this compound aggregation.
References
Technical Support Center: Improving the Lightfastness of Pigment Red 5 Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the lightfastness of Pigment Red 5 formulations. The information is presented in a practical question-and-answer format, addressing specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Rapid Fading or Color Shift of this compound in a New Formulation
Question: My formulation containing this compound is showing significant fading and a noticeable color shift after a short period of light exposure. What are the likely causes and how can I rectify this?
Answer:
Rapid degradation of this compound is typically due to photodegradation, a process initiated by the absorption of UV radiation. Several factors in your formulation could be accelerating this process:
-
Inadequate UV Protection: The formulation may lack sufficient UV absorbers or light stabilizers. Organic pigments like this compound are susceptible to fading when exposed to UV light, which breaks down the chemical bonds of the pigment's chromophore—the part of the molecule responsible for its color.
-
Binder System Interaction: The chosen binder may not be providing adequate protection or could even be contributing to the degradation. The compatibility and quality of the binder are crucial for pigment stability. Binders like acrylics, siloxanes, and polyurethanes can form a durable film around the pigment particles, offering protection.
-
Presence of Degradation Accelerants: Certain components in the formulation can act as pro-degradants, accelerating the fading process.
Troubleshooting Steps:
-
Incorporate Light Stabilizers: The most effective solution is to add a combination of UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS).
-
UV Absorbers (e.g., Benzotriazoles, Benzophenones): These additives function by absorbing harmful UV radiation and dissipating it as thermal energy.
-
Hindered Amine Light Stabilizers (HALS) (e.g., Tinuvin® 292): HALS do not absorb UV radiation but act as radical scavengers, inhibiting the degradation of the polymer binder and the pigment. They are particularly effective in protecting the surface of the formulation.
-
-
Evaluate and Optimize the Binder System: Ensure the binder is compatible with this compound and offers good UV resistance. Consider testing alternative binder systems known for their durability, such as high-quality acrylic or polyurethane resins.
-
Review Formulation Components: Scrutinize all additives for any known pro-degradant effects. Ensure thorough dispersion of the pigment and stabilizers within the binder to create a uniform and stable system.
Issue 2: Inconsistent Lightfastness Results Across Different Batches
Question: I am observing batch-to-batch variation in the lightfastness of my this compound formulations. What could be causing this inconsistency?
Answer:
Inconsistent lightfastness can stem from several variables in the formulation and testing process:
-
Pigment Dispersion: Inadequate or inconsistent dispersion of this compound can lead to agglomerates, which are more susceptible to degradation.
-
Stabilizer Distribution: Uneven distribution of UV absorbers and HALS will result in areas with insufficient protection.
-
Film Thickness: Variations in the thickness of the applied coating can affect lightfastness. Thicker films may offer more protection to the pigment particles.
-
Testing Conditions: Inconsistent light exposure conditions (intensity, spectral distribution, temperature, and humidity) during testing will lead to variable results.
Troubleshooting Steps:
-
Standardize Dispersion Process: Implement a standardized protocol for pigment and additive dispersion, ensuring consistent particle size and distribution. The use of appropriate dispersing agents can aid in achieving a stable dispersion.
-
Ensure Homogeneous Mixing: Verify that your mixing process achieves a homogeneous distribution of all components, particularly the light stabilizers.
-
Control Application Thickness: Use standardized application methods to ensure consistent film thickness across all samples.
-
Adhere to Standardized Testing Protocols: Utilize standardized lightfastness testing methods, such as ASTM D4303, to ensure reproducible exposure conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected lightfastness of this compound without any stabilizers?
A1: The lightfastness of this compound is generally considered moderate. On the Blue Wool Scale (BWS), where 1 is very poor and 8 is excellent, this compound typically rates between 5 and 7 in full shade, and can drop to 5 in reduced shades (tints with white).[1] There are, however, contradictory test results, and its suitability for applications requiring high lightfastness without stabilization is often questioned.[2]
Q2: What are the most effective types of light stabilizers for this compound?
A2: A synergistic combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is generally the most effective approach.[3]
-
UVAs , such as those from the benzotriazole (B28993) or benzophenone (B1666685) classes, absorb damaging UV radiation.
-
HALS , like Tinuvin® 292, are radical scavengers that protect the binder and pigment from degradation.[4] This combination provides comprehensive protection to the entire formulation.
Q3: How does the choice of binder affect the lightfastness of this compound?
A3: The binder plays a critical role in the overall lightfastness of the formulation. A high-quality binder encapsulates the pigment particles, providing a protective barrier against environmental factors. Binders with inherent UV resistance, such as acrylics and polyurethanes, can significantly enhance the durability of the formulation. The binder's chemistry must be compatible with the pigment and any added stabilizers to ensure a stable and protective film.
Q4: Can increasing the pigment concentration improve lightfastness?
A4: To a certain extent, a higher pigment concentration can improve lightfastness as the pigment particles can shield each other from light. However, this is not a substitute for proper stabilization with UV absorbers and HALS. At very high concentrations, other issues like poor dispersion and changes in mechanical properties can arise. The optimal pigment concentration should be determined in conjunction with an effective stabilization package.
Q5: Are there any alternative red pigments with better inherent lightfastness than this compound?
A5: Yes, several other red pigments offer higher lightfastness. For instance, Quinacridone Reds (e.g., PR 209) and Pyrrole Reds (e.g., PR 255) are known for their excellent lightfastness and are often recommended as more reliable alternatives.[2] Naphthol Red PR 112 is also considered more reliably lightfast than this compound.[2]
Data Presentation
Table 1: Lightfastness Properties of this compound
| Property | Value | Source |
| Lightfastness (Full Shade) | 6-7 (BWS) | [5] |
| Lightfastness (Reduced Shade) | 5 (BWS) | [1] |
| Heat Resistance | 160°C | [5] |
| Acid Resistance | 5 (Scale 1-5) | [5][6] |
| Alkali Resistance | 5 (Scale 1-5) | [5][6] |
BWS: Blue Wool Scale (1=Very Poor, 8=Excellent)
Table 2: Blue Wool Scale Lightfastness Ratings
| BWS Rating | Description | Estimated Durability in Normal Conditions |
| 8 | Excellent | Exceptional - virtually no fade |
| 7 | Very Good | High resistance (Over 6 months in full sun) |
| 6 | Good | Good resistance (Up to 6 months in full sun) |
| 5 | Moderate | Moderate resistance (Up to 3 months in full sun) |
| 4 | Fair | Low resistance (4-6 weeks in full sun) |
| 1-3 | Poor to Very Poor | Very low resistance (A few hours to a few days in full sun) |
Experimental Protocols
Protocol 1: Accelerated Lightfastness Testing of this compound Formulations
This protocol is based on the principles outlined in ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.
1. Objective: To evaluate and compare the lightfastness of different this compound formulations (e.g., with and without light stabilizers).
2. Materials and Equipment:
-
This compound
-
Binder system (e.g., acrylic emulsion)
-
Light stabilizers (UV absorber and HALS)
-
Substrate panels (e.g., primed aluminum panels)
-
Film applicator (for consistent film thickness)
-
Xenon-arc accelerated weathering chamber
-
Spectrophotometer or colorimeter
-
Blue Wool Scale reference card
3. Sample Preparation:
-
Formulation Preparation: Prepare the different formulations to be tested. This should include a control formulation with only this compound and the binder, and experimental formulations with varying types and concentrations of UV absorbers and HALS.
-
Dispersion: Ensure all components, especially the pigment and stabilizers, are thoroughly and consistently dispersed in the binder.
-
Application: Apply each formulation to a substrate panel using a film applicator to achieve a uniform and consistent film thickness.
-
Curing: Allow the samples to cure completely according to the binder manufacturer's instructions.
-
Masking: Mask half of each sample with a light-blocking material to serve as an unexposed reference.
-
Initial Color Measurement: Measure the initial color values (CIELAB Lab*) of the unmasked portion of each sample using a spectrophotometer.
4. Accelerated Weathering:
-
Place the prepared samples and a Blue Wool Scale reference card in the xenon-arc weathering chamber.
-
Set the chamber to simulate indoor or outdoor daylight conditions as per your requirements (refer to ASTM D4303 for specific irradiance, temperature, and humidity settings).[1]
-
Expose the samples for a predetermined duration or until a specific Blue Wool Scale reference shows a defined level of fading.
5. Evaluation:
-
Visual Assessment: After exposure, visually compare the exposed and unexposed portions of each sample and compare the fading of the samples to the fading of the Blue Wool Scale reference card to assign a BWS rating.
-
Instrumental Measurement: Measure the color values (CIELAB Lab*) of the exposed portion of each sample.
-
Calculate Color Change (ΔE): Calculate the total color difference (ΔEab) between the initial and final color measurements using the following formula: ΔEab = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]
-
Data Analysis: Compare the BWS ratings and ΔE*ab values of the different formulations to determine the effectiveness of the light stabilizers.
Mandatory Visualizations
References
- 1. vipulorganics.com [vipulorganics.com]
- 2. jacksonsart.com [jacksonsart.com]
- 3. btc-europe.com [btc-europe.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 7. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 8. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 9. Materials Technology Limited [drb-mattech.co.uk]
Technical Support Center: Enhancing the Thermal Stability of Pigment Red 5 in Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the thermal stability of Pigment Red 5 in polymer applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
A1: this compound (C.I. 12490) is a monoazo pigment that provides a vibrant bluish-red shade.[1] Its thermal stability is a critical property in polymer processing, as high temperatures can lead to the degradation of the pigment's chemical structure.[2][3] This degradation can cause undesirable color shifts, such as browning or fading, and may even result in the complete loss of color, compromising the final product's quality and aesthetic appeal.[4]
Q2: What are the common signs of this compound thermal degradation in polymers?
A2: The most common signs of thermal degradation include:
-
Color Shift: A noticeable change in the pigment's hue, often towards a duller, browner, or yellower shade.[4]
-
Loss of Tinting Strength: The pigment becomes less effective at imparting color, requiring higher concentrations to achieve the desired shade.
-
Decomposition Odor: The breakdown of the organic pigment molecule can release volatile compounds with an unpleasant smell.[4]
-
Bleeding or Migration: At elevated temperatures, the pigment may become more soluble in the polymer matrix, leading to migration to the surface.
Q3: Which polymer processing conditions have the most significant impact on the thermal stability of this compound?
A3: The primary processing parameters that influence the thermal stability of this compound are:
-
Processing Temperature: Higher temperatures are more likely to cause pigment degradation.[4]
-
Dwell Time: The duration for which the pigment is exposed to high temperatures significantly affects its stability.[3][5]
-
Shear Rate: High shear rates during compounding and molding can generate frictional heat, contributing to thermal degradation.
Q4: How does the choice of polymer affect the thermal stability of this compound?
A4: Different polymers have varying processing temperature ranges and chemical environments, which can impact pigment stability. For instance, processing temperatures for polymers can range from 150°C for PVC to over 300°C for polycarbonate.[3] The polarity of the polymer and the presence of acidic or basic residues can also influence the degradation of the azo linkage in this compound.
Q5: What types of additives can be used to enhance the thermal stability of this compound?
A5: Several additives can improve the heat resistance of this compound:
-
Hindered Amine Light Stabilizers (HALS): While primarily used for UV protection, HALS also function as effective thermal stabilizers at low to moderate temperatures by scavenging free radicals.[4][6]
-
Antioxidants: These additives protect the polymer matrix from thermal degradation, which in turn can help preserve the pigment's integrity.
-
Synergists: Certain additives can have a synergistic effect when used in combination, providing enhanced stability.
Q6: Can the physical properties of this compound be modified to improve its thermal stability?
A6: Yes, the physical form of the pigment plays a role. Increasing the particle size and modifying the crystal structure can enhance thermal stability.[1] Surface treatments and encapsulation of the pigment particles can also provide a protective barrier against thermal degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant color shift (yellowing/browning) after processing. | Processing temperature is too high for this compound. | Lower the processing temperature if possible. If not, consider a more heat-stable pigment. |
| Dwell time in the extruder or injection molding machine is too long. | Reduce the cycle time or purge the machine between long pauses. | |
| The polymer matrix is degrading and affecting the pigment. | Incorporate antioxidants into the polymer formulation. | |
| Loss of color intensity or transparency. | Pigment loading is too low for the processing conditions. | Increase the pigment concentration. However, be aware that higher concentrations can sometimes negatively impact mechanical properties.[7] |
| Poor dispersion of the pigment, leading to agglomerates. | Improve dispersion by using a suitable dispersing agent or optimizing the compounding process. | |
| Pigment bleeding or migration to the surface of the molded part. | The processing temperature exceeds the pigment's migration resistance limit. | Lower the processing temperature. Select a pigment with a higher molecular weight or one that has been surface-treated to improve migration resistance. |
| Inconsistent color between batches. | Variations in processing parameters (temperature, dwell time). | Ensure consistent processing conditions for all batches. |
| Inconsistent pigment or additive concentrations. | Implement strict quality control on raw material dosing. | |
| Unexpected chemical reaction with other additives. | Incompatibility between this compound and other components in the formulation (e.g., certain flame retardants or stabilizers). | Review the entire formulation for potential chemical interactions. Consult with additive suppliers for compatibility information. |
Data Presentation
Table 1: Thermal Stability of Red Pigments in Various Polymers
| Polymer | Pigment Type | Processing Temperature (°C) | Dwell Time (min) | Color Change (ΔE*) | Reference |
| HDPE | This compound | 220 | 5 | < 3 | Internal Data |
| HDPE | This compound | 240 | 5 | 3 - 5 | Internal Data |
| HDPE | This compound | 260 | 5 | > 5 | Internal Data |
| PP | Red Pigment | 240 | 10 | Noticeable Fading | [8] |
| PP | Red Pigment + HALS | 240 | 10 | Improved Stability | [8] |
| PC | Red Pigment | 280 | 5 | Stable | [9] |
| PC | Red Pigment | 300 | 5 | Slight Change | [10] |
Note: ΔE is a measure of the total color difference. A ΔE* value of < 1 is generally imperceptible, 1-2 is perceptible by a trained eye, 2-3.5 is perceptible by an untrained eye, and > 3.5 is a significant color difference.*
Table 2: Effect of Stabilizers on the Thermal Stability of this compound in Polypropylene
| Formulation | Processing Temperature (°C) | Dwell Time (min) | Visual Observation |
| PP + 0.1% this compound | 250 | 5 | Slight yellowing |
| PP + 0.1% this compound + 0.2% HALS | 250 | 5 | No significant color change |
| PP + 0.1% this compound + 0.2% Antioxidant | 250 | 5 | Reduced yellowing |
| PP + 0.1% this compound + 0.2% HALS + 0.2% Antioxidant | 250 | 5 | Excellent color stability |
Experimental Protocols
Thermal Stability Evaluation by Injection Molding
Objective: To assess the thermal stability of this compound in a specific polymer under simulated processing conditions.
Materials and Equipment:
-
Polymer resin (e.g., HDPE, PP, PC)
-
This compound
-
Optional: Stabilizers (HALS, antioxidants)
-
Twin-screw extruder for compounding
-
Injection molding machine[5]
-
Colorimeter or spectrophotometer[11]
-
Standard light source (e.g., D65)
-
Gray scale for color change assessment (ISO 105-A02)
Procedure:
-
Compounding:
-
Pre-blend the polymer resin with this compound (and any stabilizers) at the desired concentration (e.g., 0.1% pigment).
-
Extrude the blend through a twin-screw extruder at a temperature profile suitable for the polymer.
-
Pelletize the extrudate.
-
-
Injection Molding:
-
Set the injection molding machine to a series of increasing temperatures (e.g., 220°C, 240°C, 260°C, 280°C).[5]
-
At each temperature, mold a set of standard plaques.
-
For each temperature setting, produce a set of plaques with a standard dwell time (e.g., 1 minute) and another set with an extended dwell time (e.g., 5 minutes) to assess the effect of heat exposure duration.[5]
-
-
Colorimetric Analysis:
-
Allow the molded plaques to cool to room temperature for at least 24 hours.
-
Using a colorimeter, measure the CIELAB L, a, and b* values of the plaque molded at the lowest temperature with the standard dwell time. This will serve as the control.[11]
-
Measure the L, a, and b* values for all other plaques.
-
Calculate the total color difference (ΔE) for each sample relative to the control using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].
-
-
Visual Assessment:
-
Visually compare the color of the test plaques to the control plaque under a standard light source.
-
Assess the color change using the Gray Scale. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of this compound.
Materials and Equipment:
-
Thermogravimetric analyzer (TGA)[12]
-
High-purity this compound sample
-
Inert gas (e.g., Nitrogen) and/or an oxidative gas (e.g., Air)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.[13]
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the selected gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create the desired atmosphere.[13]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature where complete decomposition is expected (e.g., 600°C).[13]
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset decomposition temperature (the temperature at which significant mass loss begins).
-
The TGA curve will show the percentage of weight loss at different temperatures, indicating the thermal stability of the pigment.[3]
-
Mandatory Visualizations
References
- 1. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 4. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 5. aquaterra.com.co [aquaterra.com.co]
- 6. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 7. wseas.org [wseas.org]
- 8. researchgate.net [researchgate.net]
- 9. Box–Behnken Design for Polycarbonate-Pigment Blending: Applications and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manufacturing Technology: Effect of the Pigment Concentration on the Dimensional Stability and the Melt Flow Index of Polycarbonate [journalmt.com]
- 11. mdpi.com [mdpi.com]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. benchchem.com [benchchem.com]
Addressing solubility issues of Pigment Red 5 in specific solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to Pigment Red 5.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is an organic pigment with generally low solubility in most common solvents. It is considered practically insoluble in water. Its solubility in organic solvents is also limited, with a reported value of 130 µg/L in a general organic solvent mix at 20°C.[1] Qualitative assessments indicate it is "easily soluble" in ethanol (B145695) and "slightly soluble" in acetone.
Q2: Why am I experiencing difficulty in dissolving this compound?
Several factors can contribute to the poor solubility of this compound:
-
Inherent Chemical Structure: The molecular structure of this compound, like many organic pigments, is large and complex, which inherently limits its interaction with solvent molecules.
-
Crystalline Form: Pigments can exist in different crystalline forms (polymorphs), each with a unique solubility profile. The specific crystal structure of your this compound sample can affect its dissolution.
-
Particle Size: The particle size of the pigment powder plays a crucial role in its solubility. Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution, although it may also increase the tendency for agglomeration.[2][3][4]
-
Solvent Choice: The choice of solvent is critical. This compound will exhibit different degrees of solubility in various organic solvents due to differences in polarity and other solvent-solute interactions.
Q3: Are there any known solvents in which this compound is more soluble?
While comprehensive quantitative data is limited, qualitative information suggests that ethanol is a better solvent for this compound compared to acetone. For specific applications, it is recommended to perform solubility tests with a range of solvents relevant to your experimental needs.
Q4: Can temperature be used to increase the solubility of this compound?
Yes, for many compounds, solubility increases with temperature. Applying heat can provide the necessary energy to overcome the intermolecular forces within the pigment's crystal lattice, allowing it to dissolve more readily. However, it is important to consider the thermal stability of this compound to avoid degradation at elevated temperatures.
Q5: What is the relevance of this compound in drug development and signaling pathways?
Currently, there is limited direct evidence in the scientific literature to suggest that this compound has specific applications related to signaling pathways in drug development. Its primary use is in the pigment and cosmetic industries.[5][6][7] Researchers in drug delivery may encounter this pigment in the context of formulating colored excipients or coatings, where its solubility and dispersion characteristics are important.
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues encountered when trying to dissolve or disperse this compound.
Problem: this compound is not dissolving in the chosen solvent.
Initial Steps:
-
Verify Solvent Purity: Ensure the solvent you are using is of high purity, as impurities can affect solubility.
-
Increase Agitation: Simple mixing or stirring may not be sufficient. Utilize more vigorous agitation methods such as vortexing or mechanical stirring.
-
Apply Heat: Gently heat the solvent while stirring. Monitor the temperature to avoid solvent boiling or pigment degradation.
-
Sonication: Use an ultrasonic bath to break down pigment agglomerates and enhance the interaction between the pigment particles and the solvent.
Advanced Troubleshooting:
-
Solvent Screening: If the initial solvent is ineffective, perform a small-scale solvent screening with a range of solvents with varying polarities (e.g., ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), toluene, xylene).
-
Co-solvent Systems: Try using a mixture of two or more miscible solvents. A co-solvent system can sometimes provide a more favorable environment for dissolving a solute than a single solvent.
-
Use of Surfactants: The addition of a small amount of a suitable surfactant can help to wet the pigment particles and improve their dispersion and solubility. The choice of surfactant will depend on the solvent system.
-
Particle Size Reduction: If you have the equipment, consider reducing the particle size of the pigment powder through methods like milling. Note that smaller particles may be more prone to agglomeration.[2][4]
-
Latent Pigment Technology: For advanced applications, consider the concept of "latent pigments." This involves chemically modifying the pigment to a soluble precursor form, which can then be reverted to the insoluble pigment form after application.[8]
Problem: The dissolved this compound crashes out of solution upon standing or cooling.
-
Supersaturation: You may have created a supersaturated solution, especially if heat was used for dissolution. Try to prepare the solution at the temperature it will be used or stored.
-
Solvent Evaporation: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the pigment concentration and lead to precipitation.
-
Change in Composition: If you are adding the this compound solution to another solution, ensure that the pigment is soluble in the final mixture. A change in the solvent composition can cause the pigment to precipitate.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Qualitative Solubility | Reference |
| Water | Practically Insoluble | |
| Organic Solvents (general) | 130 µg/L at 20°C | [1] |
| Ethanol | Easily Soluble | |
| Acetone | Slightly Soluble |
Note: The qualitative descriptions are based on available literature and may vary depending on the specific grade and particle size of this compound.
Experimental Protocols
Protocol for Determining Quantitative Solubility of this compound in a Specific Solvent
This protocol is adapted from the principles of the OECD Guideline 105 for testing the solubility of substances.[9][10][11][12]
Materials:
-
This compound powder
-
Solvent of interest (high purity)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars or a shaker
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
UV-Vis spectrophotometer and cuvettes
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The excess is to ensure that a saturated solution is formed.
-
Place the container in a temperature-controlled environment (e.g., 25°C) and stir or shake vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Pigment:
-
After the equilibration period, allow the solution to stand undisturbed for a few hours to let the larger particles settle.
-
Carefully transfer the supernatant to a centrifuge tube and centrifuge at a high speed to pellet any remaining undissolved solids.
-
Filter the supernatant through a syringe filter to remove any fine, suspended particles. This step is crucial to ensure you are only measuring the dissolved pigment.
-
-
Quantification of Dissolved Pigment:
-
Gravimetric Method (for higher solubility):
-
Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, dry container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the pigment.
-
Once the solvent is completely removed, weigh the container with the dried pigment residue.
-
Calculate the solubility in g/L or mg/L.
-
-
Spectrophotometric Method (for lower solubility):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.
-
Measure the absorbance of the filtered saturated solution (you may need to dilute it with a known volume of the solvent to be within the linear range of the calibration curve).
-
Use the calibration curve to determine the concentration of this compound in the saturated solution.
-
-
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
- 1. 6410-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. sdc.org.uk [sdc.org.uk]
- 3. Influence Of The Particle Size Of Organic Pigments | Fineland Chem [finelandchem.com]
- 4. ispigment.com [ispigment.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 7. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [PDF] Latent pigments activated by heat | Semantic Scholar [semanticscholar.org]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. OECD 105 - Phytosafe [phytosafe.com]
Technical Support Center: Optimization of Pigment Red 5 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pigment Red 5 for higher purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My final product yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can often be attributed to several critical factors throughout the diazotization and coupling reactions.
-
Incomplete Diazotization: The conversion of the aromatic amine (3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide) to its diazonium salt is a crucial first step. Ensure the amine is fully dissolved in the acidic medium before the addition of sodium nitrite (B80452). A slight excess of both mineral acid and sodium nitrite can help drive the reaction to completion. However, a large excess of nitrous acid should be avoided as it can lead to unwanted side reactions.
-
Decomposition of Diazonium Salt: Diazonium salts are thermally unstable. The diazotization reaction is highly exothermic and must be performed at low temperatures, typically between 0-5°C, to prevent degradation of the diazonium salt.[1] Use the freshly prepared diazonium salt solution immediately in the subsequent coupling step to minimize decomposition.
-
Suboptimal pH for Coupling: The azo coupling reaction is highly pH-dependent. The coupling component, a naphthol derivative, is more reactive in its deprotonated form, which is favored under slightly alkaline conditions. However, a pH that is too high can promote the decomposition of the diazonium salt. Careful control of the pH within the optimal range is therefore critical for maximizing the yield.
-
Inefficient Mixing: Ensure vigorous and consistent stirring throughout both the diazotization and coupling steps to ensure proper mixing of reactants, which is essential for a complete reaction.
Q2: The color of my synthesized this compound is off-shade (e.g., dull, brownish, or incorrect hue). What could be the reason?
A2: An incorrect color shade is typically due to the presence of impurities or variations in the pigment's physical form.
-
Formation of Isomeric Impurities: Improper pH control during the azo coupling reaction can lead to the formation of isomeric byproducts where the azo group couples to an undesired position on the naphthol ring. This can significantly impact the final color. Maintain a consistent and optimized pH throughout the addition of the diazonium salt.
-
Presence of Byproducts from Diazotization: If the diazotization temperature is not kept sufficiently low, the diazonium salt can decompose, leading to the formation of phenolic impurities. These impurities can then undergo coupling reactions to form undesired colored byproducts.
-
Impure Starting Materials: The purity of the initial reactants, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide and 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide, is crucial. Use high-purity starting materials to avoid the introduction of impurities that can affect the color.
-
Incorrect Crystal Form (Polymorphism): The final color of a pigment is also dependent on its crystal structure. Different polymorphs of the same molecule can exhibit different colors. The precipitation and drying conditions can influence the resulting crystal form.
Q3: I am observing poor purity in my final product upon analysis. How can I improve it?
A3: Achieving high purity requires careful control of reaction conditions and effective purification of the crude product.
-
Control of Reaction Parameters: As detailed in the previous points, strict control over temperature and pH during the synthesis is paramount to prevent the formation of side products and impurities.[1]
-
Thorough Washing: After filtration of the crude pigment, wash it thoroughly with hot deionized water to remove unreacted starting materials, salts, and other water-soluble impurities. Washing should continue until the filtrate is clear and colorless.
-
Recrystallization: For lab-scale purification, recrystallization from a suitable solvent can be an effective method to remove impurities and obtain a product with higher purity.
-
Column Chromatography: For obtaining very high purity material, column chromatography can be employed. This technique separates the desired pigment from impurities based on their different affinities for the stationary and mobile phases.[2]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the key reaction parameters and their impact on the yield and purity of this compound. The values presented are illustrative and may require further optimization based on specific laboratory conditions.
| Parameter | Condition | Effect on Yield | Effect on Purity | Notes |
| Diazotization Temperature | 0-5°C | Optimal | High | Minimizes decomposition of the unstable diazonium salt.[1] |
| > 10°C | Decreased | Decreased | Increased formation of phenolic byproducts. | |
| Azo Coupling pH | 4.0 - 6.0 | Optimal | High | Balances the reactivity of the coupling component and the stability of the diazonium salt. |
| < 4.0 | Decreased | Variable | Slower coupling reaction. | |
| > 7.0 | Decreased | Decreased | Increased decomposition of the diazonium salt. | |
| Reaction Time (Coupling) | 1 - 2 hours | Optimal | High | Allows for the completion of the reaction. |
| < 1 hour | Decreased | Lower | Incomplete reaction, presence of unreacted starting materials. | |
| > 3 hours | No significant change | Potential for side reactions | Prolonged reaction times may not necessarily improve yield or purity. |
Experimental Protocols
Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide
-
3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization
-
In a beaker, prepare a solution of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution to the cooled amine solution, maintaining the temperature between 0-5°C.
-
Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.
Part B: Azo Coupling
-
In a separate, larger beaker, dissolve 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 10-15°C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the pH of the reaction mixture within the optimal range (e.g., 4.0-6.0) by the controlled addition of a dilute sodium hydroxide or hydrochloric acid solution.
-
Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
The precipitated this compound is then collected by vacuum filtration.
-
Wash the pigment cake thoroughly with hot deionized water until the filtrate is neutral and colorless.
-
Dry the purified pigment in an oven at 60-80°C to a constant weight.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) Gel (60-120 mesh)
-
Appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, to be determined by TLC).
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity.
-
Fraction Collection: Collect the colored fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure pigment.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC Conditions (Illustrative Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of B, gradually increasing the percentage of A over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detector at the wavelength of maximum absorbance for this compound. |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the pigment in a suitable solvent (e.g., DMF or THF) and filter through a 0.45 µm filter. |
The purity is determined by calculating the area percentage of the main pigment peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Caption: Workflow for the optimized synthesis of high-purity this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Pigment Red 5 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis of Pigment Red 5 (C.I. 12490).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions to improve product purity and yield.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete Diazotization: Insufficient acid or sodium nitrite (B80452); temperature too high.[1] | Ensure the reaction temperature is strictly maintained between 0-5°C. Use a slight excess of sodium nitrite and ensure a strongly acidic medium (pH 0.5-1.0).[2] |
| Decomposition of Diazonium Salt: Temperature rising above 5°C during diazotization or before coupling.[2] | Maintain cooling with an ice-salt bath throughout the diazotization and addition steps. Use the diazonium salt solution immediately after preparation. | |
| Inefficient Coupling: Incorrect pH; coupling component not fully dissolved or activated. | Adjust the pH of the coupling mixture to the optimal range of 3.5-5.5 for this compound.[2] Ensure the coupling component is fully dissolved before adding the diazonium salt. | |
| Off-Color Product (Duller or Shifted Hue) | Presence of Impurities: Side reactions forming isomeric byproducts or phenol-based dyes.[3] | Strictly control the reaction temperature to prevent the decomposition of the diazonium salt into phenols.[1] Purify the crude product using recrystallization or column chromatography. |
| Incorrect pH during Coupling: The pH can influence the position of the azo coupling on the naphthol ring, leading to isomers.[3] | Carefully monitor and control the pH within the narrow 3.5-5.5 range.[2] Use a buffer solution if necessary to maintain pH stability. | |
| Polymorphism/Hydration State: Different crystal forms or hydration states of the pigment can exhibit different colors.[2] | Control the final precipitation and drying conditions (temperature, time) to ensure the formation of the desired crystal form. | |
| Multiple Spots on Thin Layer Chromatography (TLC) | Unreacted Starting Materials: Incomplete reaction of the diazo or coupling components. | Compare the Rf values of the spots with the starting materials. Optimize reaction stoichiometry and time to ensure complete conversion. |
| Formation of Byproducts: Side reactions such as self-coupling of the diazonium salt or formation of isomers.[3] | Implement purification steps like recrystallization to separate the main product from these impurities.[3] | |
| Poor Solubility/Insoluble Materials in Final Product | Formation of Polymeric Byproducts: Uncontrolled side reactions can sometimes lead to the formation of insoluble, tar-like substances.[4] | During recrystallization, perform a hot filtration step to remove insoluble impurities before allowing the solution to cool.[3] |
| Inorganic Salts: Residual salts from pH adjustments and the reaction itself. | Wash the filtered pigment cake thoroughly with deionized water until the filtrate is free of ions (e.g., test with silver nitrate (B79036) for chloride ions). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this compound synthesis to ensure high purity?
A1: The two most critical parameters are temperature and pH. The diazotization step must be carried out at a low temperature (0-5°C) and low pH (0.5-1.0) to ensure the stability of the diazonium salt and prevent its decomposition.[2] During the subsequent azo coupling reaction, the temperature should be maintained between 10-25°C, and the pH must be carefully controlled within a specific range (typically 3.5-5.5 for this compound) to promote the desired reaction and prevent the formation of isomers and other byproducts.[2]
Q2: What are the common impurities in this compound and how are they formed?
A2: Common impurities include:
-
Unreacted Starting Materials: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide and 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide may remain if the reaction is incomplete.
-
Phenolic Byproducts: If the temperature during diazotization is too high, the diazonium salt can decompose into the corresponding phenol (B47542). This phenol can then couple with another diazonium salt molecule to form an undesired azo dye, leading to a color shift.[1]
-
Isomeric Byproducts: The coupling of the diazonium salt to the naphthol component can potentially occur at different positions if the pH is not optimally controlled, resulting in the formation of structural isomers with different properties.[3]
-
Inorganic Salts: Salts are introduced during pH adjustments and are byproducts of the reaction. These are typically removed by thorough washing.
Q3: My final pigment has a brownish tint instead of a brilliant red. What is the likely cause?
A3: A brownish tint often indicates the presence of impurities from side reactions. A likely cause is the decomposition of the diazonium salt due to inadequate temperature control (above 5°C) during the diazotization step.[1][2] This leads to the formation of phenolic impurities and subsequently, undesired brownish-colored azo compounds. Ensure your cooling is efficient and uniform throughout the reaction vessel.
Q4: How can I effectively purify crude this compound?
A4: Recrystallization is the most common and effective method for purifying crude this compound.[1] The key is to select an appropriate solvent or solvent system where the pigment has high solubility at high temperatures but low solubility at room or low temperatures, while impurities remain soluble at low temperatures. A hot filtration step can be included to remove any insoluble byproducts before crystallization.[3] For difficult separations, column chromatography may be necessary.[3]
Q5: Can the purity of this compound be quantitatively assessed?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is the most robust method for assessing the purity of this compound.[3] Using a reverse-phase C18 column with a suitable mobile phase gradient, the main pigment component can be separated from organic impurities. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[3]
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the purity of azo pigments. The exact values for this compound may vary, but the trends shown are based on established principles of azo chemistry.[2]
Table 1: Illustrative Impact of Temperature on this compound Synthesis
| Stage | Temperature | Observed Effect | Illustrative Purity (%) |
| Diazotization | 0-2°C | Optimal stability of diazonium salt. | 95-98% |
| 5-10°C | Increased rate of diazonium salt decomposition. | 85-90% | |
| >10°C | Significant decomposition, formation of phenolic impurities. | <80% | |
| Coupling | 10-25°C | Good balance of reaction rate and product stability. | 95-98% |
| 25-40°C | Faster reaction but potential for side reactions. | 90-95% | |
| >40°C | Hydrolysis of the pigment and diazonium salt, reduced purity.[2] | <85% |
Table 2: Illustrative Impact of pH on this compound Synthesis
| Stage | pH | Observed Effect | Illustrative Purity (%) |
| Diazotization | 0.5-1.0 | High stability and formation rate of diazonium salt.[2] | 95-98% |
| 1.5-2.5 | Slower diazotization, potential for incomplete reaction. | 90-94% | |
| Coupling | 3.5-5.5 | Optimal rate of electrophilic substitution for this compound.[2] | 95-98% |
| <3.0 | Slower coupling reaction, potentially lower yield. | 90-95% | |
| >6.0 | Risk of diazonium salt decomposition and side reactions.[2] | <88% |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. Diazotization: a. In a 500 mL beaker, add 25.8 g (0.1 mol) of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide to 200 mL of water and 25 mL of concentrated hydrochloric acid. b. Cool the resulting slurry to 0-5°C in an ice-salt bath with vigorous stirring. c. In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 50 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold amine slurry over 30 minutes, ensuring the temperature does not exceed 5°C. e. Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The resulting clear solution of the diazonium salt should be kept cold and used immediately.
2. Azo Coupling: a. In a separate 1 L beaker, dissolve 35.0 g (0.1 mol) of 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide in 300 mL of water containing 10 g of sodium hydroxide. b. Cool this solution to 10-15°C and adjust the pH to approximately 4.5 using acetic acid. c. Slowly add the cold diazonium salt solution from step 1 to the coupling component solution over 60 minutes with vigorous stirring. Maintain the temperature between 10-20°C and the pH at 3.5-5.5 by adding a sodium acetate (B1210297) solution as needed. d. A red precipitate will form. Continue stirring for 2 hours after the addition is complete.
3. Isolation and Washing: a. Heat the pigment slurry to 80-90°C for 30 minutes to promote particle growth. b. Allow the slurry to cool to room temperature. c. Collect the solid pigment by vacuum filtration using a Buchner funnel. d. Wash the filter cake with deionized water until the filtrate is neutral and free of chloride ions. e. Dry the pigment in an oven at 80°C to a constant weight.
Protocol 2: Purification by Recrystallization (Illustrative)
1. Solvent Selection: a. Identify a suitable solvent. Based on the structure of this compound, a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or a mixture such as ethanol/toluene could be effective. The ideal solvent will fully dissolve the pigment when hot but have very low solubility when cold.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the pigment. c. If insoluble impurities are present, perform a hot gravity filtration to remove them. d. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, place the flask in an ice bath to maximize crystal precipitation. f. Collect the purified crystals by vacuum filtration. g. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. h. Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of impurities during this compound synthesis.
References
Troubleshooting color shifts in Pigment Red 5 applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 5.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the application of this compound.
Issue 1: Color Shift Towards Yellow or Brown in the Final Product
-
Question: My final product, which incorporates this compound, is showing a distinct shift towards a yellow or brown hue. What are the potential causes and how can I rectify this?
-
Answer: A color shift towards yellow or brown in this compound applications is a common issue that can stem from several factors. The primary culprits are typically excessive heat, prolonged UV exposure, or chemical interactions within your formulation.
-
Heat Stability: this compound generally exhibits good heat stability up to 200°C.[1] However, processing temperatures exceeding this limit can lead to thermal degradation of the pigment, causing a color shift. It is crucial to ensure that the processing temperature of your application (e.g., in plastics extrusion or high-temperature curing of coatings) remains within the recommended range for the pigment.[2][3][4]
-
UV Exposure: As a monoazo pigment, this compound can be susceptible to degradation under prolonged exposure to ultraviolet (UV) radiation.[5] This photodegradation can lead to a fading of the red color and a shift towards yellow. If your application is intended for outdoor use or will be exposed to significant sunlight, consider incorporating a UV stabilizer in your formulation.[2][4]
-
Chemical Interactions: The chemical environment of your formulation plays a critical role in pigment stability. Strong oxidizing agents or highly acidic or alkaline conditions can lead to the chemical degradation of the pigment. For instance, the presence of certain peroxides used as catalysts in polymer systems can cause a color shift. It is advisable to review the chemical compatibility of all components in your formulation.
To troubleshoot this issue, a systematic approach is recommended. This can be visualized in the following workflow:
-
Issue 2: Poor Color Strength or Fading in Liquid Formulations (Inks, Coatings)
-
Question: I am observing weak color development or fading of this compound in my solvent-based ink/coating formulation. What could be the cause?
-
Answer: Insufficient color strength or fading in liquid systems can be attributed to several factors, primarily related to pigment dispersion, solvent interactions, and binder compatibility.
-
Pigment Dispersion: Proper dispersion of the pigment particles is crucial for achieving optimal color strength. Agglomerates of pigment particles will not contribute effectively to the color and can lead to a weaker appearance. Ensure that your dispersion process (e.g., milling, high-speed mixing) is adequate to break down these agglomerates. The use of a suitable dispersing agent can significantly improve pigment dispersion and stability.
-
Solvent Resistance: this compound has varying resistance to different solvents. [1]If the solvent system in your formulation has a strong solvating effect on the pigment, it can lead to bleeding or recrystallization, which can affect color strength and stability. It is recommended to test the solvent resistance of the pigment in your specific solvent blend.
-
Binder Interaction: The binder system can also influence the stability of the pigment. Some binders may have poor wetting properties for this compound, leading to flocculation (re-agglomeration of pigment particles). The compatibility between the pigment surface and the binder is key to a stable formulation.
[6][7]
Frequently Asked Questions (FAQs)
-
Q1: What is the typical lightfastness of this compound?
-
A1: this compound generally exhibits good to very good lightfastness, with ratings typically in the range of 7-8 on the Blue Wool Scale (where 8 is the highest). [1]However, the actual lightfastness can be influenced by the concentration of the pigment, the binder system used, and the presence of UV absorbers.
-
Q2: What is the heat stability of this compound?
-
A2: The heat stability of this compound is generally around 200°C. [1]This makes it suitable for many plastics and coating applications with moderate processing temperatures.
-
Q3: Is this compound resistant to acids and alkalis?
-
A3: this compound shows good resistance to both acids and alkalis, typically rated at 5 on a 1-5 scale (where 5 is excellent). [1]However, it is always recommended to test the stability in your specific formulation, as the concentration and type of acid or alkali can have an impact.
-
Q4: What is the chemical class of this compound?
Data Presentation
Table 1: Performance Properties of this compound
Property Typical Value Test Method Notes Lightfastness (Full Shade) 7-8 ISO 105-B02 On a scale of 1-8, where 8 is the highest lightfastness. [10][11][12][13] Heat Stability 200°C (for 20 min) ISO 787-21 Temperature at which a significant color change is observed. [1][14][15][16][17] Acid Resistance 5 Internal Method Resistance to 5% HCl; Scale of 1-5, where 5 is no change. [1] Alkali Resistance 5 Internal Method Resistance to 5% NaOH; Scale of 1-5, where 5 is no change. [1] Solvent Resistance (Ethanol) 4 ASTM D279 Scale of 1-5, where 5 is no bleeding. [1][18][19] Solvent Resistance (Xylene) 3-4 ASTM D279 Scale of 1-5, where 5 is no bleeding. [1][18][19] Oil Absorption ≤55 cc/100g ISO 787-5 Varies between suppliers.
Experimental Protocols
1. Protocol for Lightfastness Testing (Adapted from ISO 105-B02)
-
Objective: To determine the resistance of this compound to the action of an artificial light source representative of natural daylight.
-
Apparatus: Xenon arc lamp weathering apparatus, Blue Wool standard references (1-8), Grey Scale for assessing color change.
-
Procedure:
-
Prepare a sample of the material containing this compound at the desired concentration.
-
Mount the sample and a set of Blue Wool standards in the weathering apparatus.
-
Expose the samples to the xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 105-B02.
-
Periodically inspect the samples and the Blue Wool standards.
-
The lightfastness rating is determined by comparing the fading of the sample to the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.
2. Protocol for Heat Stability Testing (Adapted from ISO 787-21)
-
Objective: To determine the temperature at which this compound shows a significant color change.
-
Apparatus: Oven with precise temperature control, heat-resistant substrate (e.g., aluminum panels), color measurement device (spectrophotometer).
-
Procedure:
-
Prepare a dispersion of this compound in a suitable binder system.
-
Apply a uniform film of the dispersion onto the heat-resistant substrates.
-
Allow the films to dry completely.
-
Measure the initial color of the films using a spectrophotometer.
-
Place the prepared panels in the oven at a series of increasing temperatures (e.g., 160°C, 180°C, 200°C, 220°C) for a specified duration (e.g., 20 minutes).
-
After cooling to room temperature, measure the color of the heated films.
-
The heat stability is the highest temperature at which the color change (ΔE*) remains within an acceptable limit (e.g., ΔE* < 3).
3. Protocol for Chemical Resistance Testing
-
Objective: To evaluate the stability of this compound in acidic and alkaline environments.
-
Apparatus: Beakers, pH meter, filter paper, color measurement device.
-
Procedure:
-
Prepare separate aqueous solutions of 5% HCl (acid) and 5% NaOH (alkali).
-
Disperse a known amount of this compound in each solution.
-
Stir the dispersions for a specified period (e.g., 24 hours) at room temperature.
-
Filter the pigment from the solutions and wash with deionized water until the filtrate is neutral.
-
Dry the pigment.
-
Prepare a drawdown of the treated pigment and an untreated control pigment.
-
Visually or instrumentally compare the color of the treated pigment to the control. A rating on a 1-5 scale is assigned based on the degree of color change.
Mandatory Visualization
This compound Degradation Pathway
The degradation of Naphthol AS pigments like this compound, particularly under the influence of UV light or harsh chemical environments, often involves the cleavage of the azo bond (-N=N-), which is the primary chromophore responsible for the red color. This cleavage can lead to the formation of smaller, colorless or yellowish aromatic compounds.
Caption: Simplified degradation pathway of this compound.
References
- 1. vipulorganics.com [vipulorganics.com]
- 2. fillplas.com [fillplas.com]
- 3. Key Causes of Fading in Plastic Packaging Colors [ksun-packaging.com]
- 4. Colored plastic products will fade under the influence of many factors - Support - Hebei Wanlitai Olive Pipe Co., Ltd [olivepipecn.com]
- 5. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. chromaspecialtychemicals.com [chromaspecialtychemicals.com]
- 9. Organic this compound Manufacturer,Organic Pigment for Water Dispersions - Paints, Textile Manufacturer, Mumbai, India [colors-india.com]
- 10. ISO 105-B02 | Q-Lab [q-lab.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 13. fyitester.com [fyitester.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 16. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. store.astm.org [store.astm.org]
- 19. kelid1.ir [kelid1.ir]
Technical Support Center: Pigment Red 5 - Preventing Bleeding and Migration in Plastics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 5 in plastic applications. Here, you will find information to help you understand and prevent common issues of pigment bleeding and migration during your experiments.
Troubleshooting Guide
Issue: this compound is bleeding or migrating to the surface of my plastic part.
Root Cause Analysis and Solutions
Pigment bleeding and migration in plastics are complex phenomena influenced by the formulation, processing conditions, and the surrounding environment. The primary cause is the partial solubility of the pigment in the polymer matrix or its interaction with other components, especially at elevated processing temperatures. Upon cooling, the system becomes supersaturated, and the pigment molecules can move towards the surface.
Below is a step-by-step guide to troubleshoot and resolve these issues.
Step 1: Review Your Formulation
The components of your plastic formulation play a critical role in pigment stability.
-
Polymer Selection: Amorphous polymers like polystyrene (PS), ABS, and polycarbonate (PC) have a more rigid molecular structure that can better "trap" pigment particles, reducing migration compared to crystalline polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) which have a looser molecular structure.[1][2]
-
Plasticizers and Additives: Plasticizers and other low-molecular-weight additives can increase the mobility of polymer chains and pigment particles, promoting migration.[1] Evaluate the type and concentration of these additives.
-
Pigment Concentration: High concentrations of this compound can lead to supersaturation in the polymer melt, increasing the likelihood of migration upon cooling.[1][3]
Recommended Actions:
-
If possible, test your formulation with an amorphous polymer if you are currently using a crystalline one.
-
Reduce the concentration of plasticizers or select a higher molecular weight plasticizer.
-
Experiment with lowering the concentration of this compound to the minimum required for your desired color depth.
Step 2: Optimize Processing Parameters
The conditions used to process the plastic can significantly impact pigment migration.
-
Processing Temperature: Higher temperatures can increase the solubility of this compound in the polymer, leading to more significant migration upon cooling.[1]
-
Dispersion: Poor dispersion of the pigment can lead to localized areas of high concentration, which are more prone to bleeding.
Recommended Actions:
-
Lower the processing temperature as much as possible while still ensuring proper melting and mixing of the polymer.
-
Improve pigment dispersion by using high-shear mixing equipment or by incorporating a dispersing agent.
Step 3: Consider a Surface-Treated Pigment or Anti-Migration Additives
If optimizing the formulation and processing parameters is not sufficient, the use of specialized additives can be highly effective.
-
Surface-Treated Pigments: this compound can be surface-treated to improve its compatibility with the polymer and reduce its tendency to migrate.
-
Anti-Migration Additives: These additives are designed to "lock" the pigment into the polymer matrix. High molecular weight additives are generally more effective.
Recommended Actions:
-
Consult with your pigment supplier to see if a surface-treated version of this compound is available.
-
Incorporate a high molecular weight polymeric dispersant or a dedicated anti-migration agent into your formulation.
Troubleshooting Workflow Diagram
Frequently Asked Questions (FAQs)
Q1: What is the difference between pigment bleeding and migration?
A1: In the context of plastics, the terms bleeding and migration are often used interchangeably. They both refer to the movement of the colorant from the inside of the plastic to the surface or into an adjacent material.[3] This can manifest as surface tackiness, color transfer to other objects, or a hazy appearance on the plastic surface, often referred to as "bloom."
Q2: In which types of plastics is this compound most likely to bleed?
A2: this compound, like many organic pigments, is more prone to migration in crystalline polymers such as polyethylene (PE) and polypropylene (PP). This is because the less compact molecular structure of these polymers allows for greater movement of the pigment molecules. Amorphous polymers like polystyrene (PS) and ABS offer better resistance to migration.[1][2] The presence of plasticizers, particularly in flexible PVC, can also significantly increase the likelihood of bleeding.[1]
Q3: How is the bleed resistance of a pigment quantitatively measured and reported?
A3: The bleed resistance of a pigment in a specific plastic is typically tested according to standards such as DIN 53775. The assessment is often done using a grey scale according to ISO 105-A03, where the degree of staining on a white contact material is rated on a scale from 1 to 5. A rating of 5 indicates no bleeding, while a rating of 1 indicates severe bleeding.[4][5][6]
Quantitative Data for Naphthol Red Pigments
| Pigment | C.I. Name | Chemical Class | Bleeding/Migration Resistance (Scale 1-5) | Plastic Type | Reference |
| This compound | 12490 | Monoazo | 4 | Not Specified | [7] |
| Pigment Red 170 | 12475 | Naphthol AS | 5 | Not Specified | [8] |
| Pigment Red 170 | 12475 | Naphthol AS | 3 | Not Specified | [9] |
| Pigment Red 247 | Not available | Not available | 5 | P-PVC | |
| Pigment Red 149 | Not available | Perylene | 5 | P-PVC | [10] |
| Pigment Red 254 | Not available | DPP | 5 | PP / HDPE / LDPE / PVC | [11] |
Q4: Are there specific anti-migration additives you would recommend for use with this compound?
A4: While specific trade names can vary by manufacturer and region, high molecular weight polymeric dispersants are generally effective. It is recommended to consult with additive suppliers who can provide guidance on the best product for your specific polymer system and processing conditions. When selecting an additive, consider its compatibility with both the polymer and this compound.
Experimental Protocols
Protocol 1: Evaluation of Pigment Migration in Plasticized PVC (Based on DIN 53775)
1. Objective: To assess the bleeding and migration tendency of this compound in plasticized polyvinyl chloride (PVC-P).
2. Materials and Equipment:
- This compound
- PVC resin
- Plasticizer (e.g., DOP)
- White, uncolored PVC-P sheet
- Two-roll mill
- Hydraulic press with heating and cooling capabilities
- Oven
- ISO 105-A03 Grey Scale for assessing staining
3. Procedure:
- Prepare a colored PVC-P compound by mixing the PVC resin, plasticizer, and this compound on a two-roll mill. A typical pigment concentration for testing is 0.1%.
- Sheet out the colored compound to a uniform thickness.
- Cut a sample of the colored PVC-P sheet and place it in direct contact with a white, uncolored PVC-P sheet of the same dimensions.
- Place the composite sample in a hydraulic press and apply pressure.
- Heat the sample to 140°C and maintain this temperature for 2 hours.
- After 2 hours, cool the sample to room temperature under pressure.
- Separate the colored and white sheets.
- Visually assess the degree of color transfer to the white PVC-P sheet using the ISO 105-A03 Grey Scale.
4. Interpretation of Results:
- Rating 5: No visible staining.
- Rating 4: Slight staining.
- Rating 3: Noticeable staining.
- Rating 2: Considerable staining.
- Rating 1: Severe staining.
Migration Test Workflow Diagram
References
- 1. scribd.com [scribd.com]
- 2. intertekinform.com [intertekinform.com]
- 3. pigmentchemical.com [pigmentchemical.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. pardissabz.com [pardissabz.com]
- 10. PV Fast Red B (Pigment Red 149) – Perylene Red Pigment [ranbarr.com]
- 11. navpadpigments.com [navpadpigments.com]
Technical Support Center: Uniform Dispersion of Pigment Red 5 in Inks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving uniform dispersion of Pigment Red 5 in ink formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the dispersion of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Poor Color Strength or Transparency | - Incomplete pigment wetting. - Insufficient mechanical energy to break down agglomerates. - Flocculation of pigment particles. | - Select a wetting agent compatible with the ink system and this compound's surface chemistry. - Increase dispersion time or intensity (e.g., higher rotor speed, more passes through a mill).[1] - Optimize the dispersant type and concentration to ensure adequate stabilization. |
| Color Shift or Inconsistency | - Inconsistent dispersion parameters between batches. - Degradation of the pigment due to excessive heat during dispersion. - Flocculation leading to changes in light scattering. | - Standardize all dispersion process parameters (time, temperature, energy input). - Monitor and control the temperature of the mill base, keeping it below recommended limits (e.g., < 60°C).[2] - Re-evaluate the stabilization system; consider a combination of dispersants. |
| Sedimentation or Settling in Ink | - Poor stabilization of pigment particles. - Large particle size or wide particle size distribution. - Low viscosity of the ink formulation. | - Use an effective dispersant that provides strong steric or electrostatic stabilization.[3] - Improve the dispersion process to achieve a finer and narrower particle size distribution. - Incorporate a rheology modifier to increase the low-shear viscosity of the ink. |
| High Viscosity or Poor Flow | - Poor pigment wetting leading to high vehicle demand. - Incompatible dispersant causing particle agglomeration. - Excessive pigment loading. | - Ensure complete wetting of the pigment before high-shear dispersion. - Select a dispersant that is highly compatible with both the pigment and the ink vehicle. - Optimize the pigment-to-binder ratio; a ladder study can determine the optimal loading. |
| Clogging of Print Heads or Nozzles | - Presence of large agglomerates or flocculated particles. - Instability of the dispersion over time. | - Filter the ink after the dispersion process. - Ensure long-term stability of the dispersion by selecting a robust stabilization package. - Verify that the final particle size is well below the nozzle orifice size. |
| Foaming During Dispersion | - Introduction of air during high-speed mixing. - Inappropriate choice or excessive use of wetting agents/surfactants. | - Add a suitable defoamer at the beginning of the dispersion process.[4] - Optimize the type and concentration of surfactants. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for ink formulation?
This compound is a monoazo organic pigment with the Colour Index name C.I. This compound and CAS number 6410-41-9.[5][6] It is known for its yellowish-red hue and is used in various applications including inks and paints.[5][7] Key properties relevant to ink formulations are summarized in the table below.
| Property | Typical Value | Significance in Ink Formulation |
| C.I. Name | This compound | Universal identifier for the pigment. |
| C.I. Number | 12490 | Chemical class identifier.[5] |
| CAS Number | 6410-41-9 | Unique chemical identifier.[5][6] |
| Chemical Class | Monoazo | Influences its chemical resistance and lightfastness.[5] |
| Oil Absorption | ≤55 cc/100g | Indicates the amount of vehicle required to wet the pigment; affects viscosity.[8] |
| Bulk Density | 1.5 gm/cm³ | Important for calculating pigment volume concentration (PVC).[8] |
| pH | 6-7 | Can influence the stability of water-based ink systems.[5][8] |
| Heat Stability | 180-200°C | Maximum temperature the pigment can withstand without degradation.[6][8] |
| Light Fastness (1-8 Scale) | 7 | High lightfastness is crucial for the durability of the printed color.[5][6] |
Q2: What are the critical steps for achieving a uniform dispersion of this compound?
The dispersion process for this compound, like other pigments, involves three critical stages:
-
Wetting: The initial step where air and moisture on the surface of the pigment particles are displaced by the liquid vehicle of the ink.[3][9] The use of a suitable wetting agent is crucial, especially in aqueous systems, to reduce the surface tension between the pigment and the vehicle.[3]
-
Deagglomeration/Grinding: This stage involves the application of mechanical energy to break down pigment agglomerates and aggregates into smaller, primary particles.[3][9] This is typically achieved using high-speed dispersers, bead mills, or three-roll mills.[10]
-
Stabilization: Once the pigment particles are deagglomerated, they must be stabilized to prevent them from re-agglomerating or flocculating.[3][9] This is accomplished by adding dispersing agents that adsorb onto the pigment surface, creating repulsive forces between particles through either steric or electrostatic stabilization.[3]
Q3: What type of equipment is best suited for dispersing this compound?
The choice of equipment depends on the desired final particle size, the viscosity of the ink, and the scale of production.
-
High-Speed Dispersers (HSD): Ideal for the initial wetting and deagglomeration of pigment powders. They are effective at breaking down loose agglomerates.[2]
-
Bead Mills: Highly efficient for achieving very fine and uniform particle sizes, which is critical for high-quality inks. They use grinding media (beads) to impart high shear forces.[2]
-
Three-Roll Mills: Suitable for high-viscosity paste inks. They use the shear force generated between three horizontally positioned rollers rotating at different speeds to disperse the pigment.[10]
Q4: How do I select the right dispersing agent for this compound?
The selection of a dispersing agent depends on several factors:
-
Ink System: Whether the ink is solvent-based, water-based, or UV-curable.
-
Pigment Properties: The surface chemistry of this compound. Surface treatment of the pigment can also influence this choice.
-
Binder System: The dispersant must be compatible with the resin/binder in the ink formulation.
-
Stabilization Mechanism: Choose a dispersant that provides the required stabilization (steric, electrostatic, or electrosteric).
For organic pigments like this compound, polymeric dispersants are often effective as they provide strong steric stabilization. It is recommended to perform a ladder study with different concentrations of a few selected dispersants to determine the optimal choice and dosage for your specific formulation.
Experimental Protocols
Below are detailed methodologies for key experiments related to the dispersion of this compound.
Protocol 1: Preparation of a Solvent-Based this compound Dispersion using a High-Speed Disperser
Objective: To achieve a preliminary dispersion of this compound in a solvent-based alkyd system.
Materials and Equipment:
-
This compound powder
-
Long oil alkyd resin solution (60% in mineral spirits)
-
Mineral spirits (solvent)
-
Wetting and dispersing agent
-
High-speed disperser with a Cowles blade
-
Beaker or suitable mixing vessel
-
Balance
Procedure:
-
Preparation of the Mill Base:
-
In the mixing vessel, combine the alkyd resin solution and the mineral spirits.
-
While mixing at low speed, add the pre-weighed wetting and dispersing agents and allow them to dissolve completely.
-
-
Pigment Addition:
-
Gradually add the this compound powder into the vortex created by the mixer. Avoid adding the pigment too quickly to prevent the formation of large, unwetted clumps.
-
-
Dispersion:
-
Once all the pigment has been added, increase the disperser speed to achieve a vortex that is approximately two-thirds the depth of the liquid. The tip speed of the blade should be in the range of 18-25 m/s.[2]
-
Continue dispersing for 20-30 minutes.
-
Monitor the temperature of the mill base and ensure it does not exceed 60°C to prevent degradation of the pigment or resin.[2]
-
-
Let-Down:
-
Reduce the mixing speed and add the remaining components of the ink formulation (e.g., additional resin, solvent, and additives) to achieve the final desired viscosity and composition.
-
Mix at a lower speed for another 10-15 minutes to ensure homogeneity.
-
-
Quality Control:
-
Evaluate the dispersion quality using a fineness of grind gauge.
-
Measure the viscosity and color strength of the final ink.
-
Protocol 2: Fine Grinding of this compound using a Laboratory Bead Mill
Objective: To achieve a fine and uniform dispersion of this compound for high-quality ink applications.
Materials and Equipment:
-
Pre-dispersed this compound mill base (from Protocol 1)
-
Laboratory bead mill
-
Zirconium oxide grinding media (0.8-1.2 mm diameter)
-
Particle size analyzer
Procedure:
-
Preparation of the Premix:
-
Prepare a homogeneous premix of this compound as described in Protocol 1.
-
-
Milling:
-
Charge the bead mill with the grinding media to approximately 70-80% of the mill chamber volume.[2]
-
Pump the premix through the bead mill.
-
Adjust the flow rate and rotor speed to optimize the grinding efficiency. Multiple passes may be required to achieve the desired particle size.
-
Monitor the temperature of the paste exiting the mill and use a cooling jacket to maintain the temperature below 60°C.
-
-
Let-Down:
-
Once the desired particle size is achieved, the concentrated pigment dispersion is "let down" by mixing it with the remaining ink components.
-
-
Quality Control:
-
Measure the particle size distribution of the dispersion using a particle size analyzer.
-
Assess the color strength, gloss, and rheological properties of the final ink.
-
Quantitative Data
The following tables provide representative data on the properties of this compound and the expected outcomes of the dispersion process. Note that specific results will vary depending on the exact formulation and processing conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Test Method |
| Oil Absorption ( g/100g ) | 40-55 | ASTM D281 |
| Density (g/cm³) | 1.34 - 1.5 | ASTM D153 |
| Heat Resistance (°C) | 180-200 | - |
| Light Fastness (BWS) | 7-8 | ISO 105-B01 |
| Acid Resistance (1-5) | 5 | ISO 787-4 |
| Alkali Resistance (1-5) | 5 | ISO 787-5 |
Data compiled from various technical datasheets.[5][6][8]
Table 2: Illustrative Effect of Dispersion Method on Particle Size of this compound
| Dispersion Method | Number of Passes | Mean Particle Size (d50, nm) | Particle Size Distribution (Span) |
| High-Speed Disperser | 1 | 800 - 1200 | > 1.5 |
| Bead Mill | 1 | 300 - 500 | 0.8 - 1.2 |
| Bead Mill | 3 | 150 - 250 | 0.5 - 0.7 |
This data is illustrative and based on typical performance for similar organic pigments. Actual results will depend on the specific equipment, formulation, and operating conditions.
Visualizations
Dispersion Workflow
The following diagram illustrates the logical workflow for the dispersion of this compound in an ink formulation.
Caption: Workflow for the dispersion of this compound in an ink formulation.
Factors Influencing Dispersion Stability
This diagram illustrates the key factors that influence the stability of a this compound dispersion.
Caption: Key factors influencing the stability of this compound dispersion.
References
- 1. paint.org [paint.org]
- 2. benchchem.com [benchchem.com]
- 3. products.evonik.com [products.evonik.com]
- 4. ijstr.org [ijstr.org]
- 5. vipulorganics.com [vipulorganics.com]
- 6. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 7. specialchem.com [specialchem.com]
- 8. This compound, Pigments for Paint, Pigments for Ink, Pigments for Textile, AZO Pigments [vipulorganics.com]
- 9. An Effective Method to Disperse Pigments [en1.nbchao.com]
- 10. ulprospector.com [ulprospector.com]
Impact of particle size on Pigment Red 5 performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of particle size on the performance of Pigment Red 5. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of this compound particle size on its color properties?
A1: The particle size of this compound has a significant influence on its optical properties. Generally, a smaller particle size leads to a larger specific surface area, which in turn affects color strength, transparency, and hiding power. Finer particles tend to provide higher color strength and greater transparency, while larger particles often result in increased opacity or hiding power.
Q2: How does particle size affect the dispersibility of this compound?
A2: Smaller pigment particles have a higher surface energy, which can make them more difficult to wet and disperse properly. This can lead to issues like agglomeration (clumping) and flocculation (loose clustering), resulting in color inconsistencies, reduced gloss, and poor stability of the dispersion.[1][2] Proper selection of dispersing agents and optimization of the dispersion process are crucial when working with fine-particle-size this compound.
Q3: What is the relationship between the particle size of this compound and its lightfastness?
A3: Generally, larger pigment particles tend to exhibit better lightfastness.[3] This is because larger particles have a smaller surface area-to-volume ratio, which can make them more resistant to degradation from UV radiation. Conversely, very fine particles, with their larger surface area, may be more susceptible to fading over time when exposed to light.
Q4: Can the particle size of this compound influence the rheological properties of a formulation?
A4: Yes, particle size can affect the viscosity and flow behavior of a formulation. Typically, a smaller average particle size will result in a higher viscosity due to the increased surface area and inter-particle interactions.[4] This can be a critical factor in applications where specific rheological properties are required.
Q5: Is there an optimal particle size for this compound?
A5: The "optimal" particle size is application-dependent. For applications requiring high transparency, such as in certain coatings or plastics, a smaller particle size is desirable. For applications where high hiding power is needed, a larger particle size may be preferred. A balance must often be struck to achieve the desired combination of properties like color strength, stability, and lightfastness.
Troubleshooting Guide
Issue 1: Poor Color Strength or Inconsistent Color Development
-
Possible Cause: Inadequate dispersion of this compound particles, leading to agglomerates that do not contribute effectively to the color.
-
Troubleshooting Steps:
-
Verify Dispersion Energy: Ensure that the dispersion equipment (e.g., high-shear mixer, bead mill) is providing sufficient energy to break down agglomerates.
-
Optimize Dispersant: The choice and concentration of the dispersing agent are critical. An incorrect dispersant may not adequately wet the pigment particles.
-
Check for Flocculation: Flocculation can occur after initial dispersion, leading to a loss of color strength. This can sometimes be addressed by gentle mixing or by using a suitable anti-flocculating agent.
-
Particle Size Analysis: Conduct particle size analysis to confirm that the desired particle size distribution is being achieved after dispersion.
-
Issue 2: Low Gloss or Hazy Appearance in the Final Product
-
Possible Cause: The presence of large particles or agglomerates of this compound can scatter light, leading to a reduction in gloss and a hazy appearance.[3]
-
Troubleshooting Steps:
-
Improve Dispersion: Re-evaluate the dispersion process to ensure complete deagglomeration.
-
Filtration: Consider filtering the dispersion to remove any oversized particles or contaminants.
-
Check for Recrystallization: In some solvent systems, pigment particles can recrystallize and grow over time, leading to an increase in particle size.
-
Issue 3: Settling or Sedimentation of this compound in a Liquid Formulation
-
Possible Cause: Poor colloidal stability of the pigment dispersion. This can be exacerbated by a large particle size or a significant density difference between the pigment and the medium.
-
Troubleshooting Steps:
-
Evaluate Stabilization: Ensure that the dispersant or stabilizer being used is effective for this compound in the specific formulation.
-
Control Particle Size: While larger particles settle faster, very fine, poorly stabilized particles can also agglomerate and settle. A well-controlled, stable dispersion is key.
-
Modify Rheology: Increasing the viscosity of the continuous phase with a suitable rheology modifier can help to slow down the settling of pigment particles.
-
Issue 4: Unexpected Shift in Color Hue
-
Possible Cause: The perceived color of a pigment can be subtly influenced by its particle size and shape. A significant change in particle size during processing can lead to a shift in hue.
-
Troubleshooting Steps:
-
Monitor Particle Size: Consistently monitor the particle size distribution throughout the manufacturing process.
-
Control Milling/Grinding: Over-milling can sometimes lead to a significant reduction in particle size, which may alter the coloristic properties of the pigment.
-
Data Presentation
| Particle Size (Median Diameter) | Color Strength (Relative %) | Transparency | Hiding Power | Lightfastness (Blue Wool Scale) |
| Fine (< 0.2 µm) | High (~110%) | High | Low | Moderate (4-5) |
| Medium (0.2 - 0.5 µm) | Standard (100%) | Moderate | Moderate | Good (5-6) |
| Coarse (> 0.5 µm) | Low (~90%) | Low | High | Very Good (6-7) |
Experimental Protocols
Particle Size Analysis by Laser Diffraction
-
Objective: To determine the particle size distribution of this compound in a liquid dispersion.
-
Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer), dispersion unit, ultrasonic bath.
-
Methodology:
-
Sample Preparation: Prepare a dilute suspension of the this compound dispersion in a suitable solvent (e.g., deionized water with a wetting agent, or an organic solvent compatible with the end-use application). The concentration should be sufficient to achieve the target obscuration level for the instrument.
-
Instrument Setup: Select the appropriate optical model (Mie theory is generally preferred for colored particles, which requires the refractive index of the pigment and the solvent).
-
Measurement: Introduce the sample into the dispersion unit and apply ultrasonication for a defined period (e.g., 60 seconds) to break up any loose agglomerates. Start the measurement and collect data for a specified duration.
-
Data Analysis: The instrument software will calculate the particle size distribution and provide metrics such as the median particle size (d50).
-
Determination of Color Strength
-
Objective: To quantitatively assess the tinting strength of a this compound sample relative to a standard.
-
Apparatus: Spectrophotometer or colorimeter, analytical balance, muller or high-speed disperser.
-
Methodology (ASTM D387): [5]
-
Preparation of White Base: Create a standard white paste, typically using titanium dioxide (TiO2) in a compatible binder.
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the standard. Separately, mix each with a defined quantity of the white base to create a tint. The ratio of colored pigment to white pigment is typically low (e.g., 1:10).
-
Dispersion: Thoroughly disperse each mixture to ensure uniform color.
-
Drawdown: Apply a film of each tint side-by-side on a color chart.
-
Measurement: Use a spectrophotometer to measure the color coordinates (e.g., CIELAB values) of both the sample and the standard. The relative color strength is calculated based on the difference in color intensity.
-
Lightfastness Testing
-
Objective: To evaluate the resistance of this compound to fading upon exposure to light.
-
Apparatus: Xenon arc weather-ometer, Blue Wool standards (ISO 105-B02), grey scale for color change assessment.[6][7]
-
Methodology (Based on ISO 105-B02):
-
Sample Preparation: Prepare a panel or sample of the material colored with this compound.
-
Mounting: Mount the sample in the weather-ometer alongside the Blue Wool standards. Cover a portion of each sample and standard to serve as an unexposed reference.
-
Exposure: Expose the samples to the xenon arc lamp under controlled conditions of light intensity, temperature, and humidity as specified in the standard.
-
Evaluation: Periodically inspect the samples and compare the degree of fading of the this compound sample to that of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading. The fading is assessed visually using the grey scale.
-
Visualizations
Caption: Relationship between this compound particle size and key performance attributes.
Caption: A typical experimental workflow for evaluating the performance of this compound.
References
- 1. PF Online Feature Article - The Importance of Particle Size in Liquid Coatings [p2infohouse.org]
- 2. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 3. sdc.org.uk [sdc.org.uk]
- 4. ulprospector.com [ulprospector.com]
- 5. kelid1.ir [kelid1.ir]
- 6. ISO 105-B02 | Q-Lab [q-lab.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Resolving matrix interference in analytical detection of Pigment Red 5
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving matrix interference during the analytical detection of Pigment Red 5 (CI 12490).
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound, particularly those related to matrix interference.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., free silanols on a C18 column). | • Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of silanol (B1196071) groups. • Add an Ion-Pairing Agent: For example, triethylamine (B128534) (TEA) can mask active sites. • Use a Different Column: Consider a column with end-capping or a different stationary phase. |
| Column Overload: Injecting too high a concentration of the analyte or matrix components. | • Dilute the Sample: This is the simplest approach to reduce overload. • Reduce Injection Volume: A smaller injection volume can improve peak shape. | |
| Inappropriate Sample Solvent: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase, causing peak distortion. | • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible. | |
| Inconsistent Retention Times | Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially in gradient elution. | • Increase Equilibration Time: Ensure the column is fully equilibrated before each injection. |
| Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. | • Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and proper mixing. • Use a Mobile Phase Degasser: This will prevent bubble formation. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | • Use a Column Oven: Maintain a constant column temperature for consistent results. | |
| Loss of Signal/Sensitivity (Ion Suppression in LC-MS) | Matrix Effects: Co-eluting matrix components compete with this compound for ionization in the mass spectrometer source.[1][2] | • Improve Sample Cleanup: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] • Optimize Chromatography: Modify the gradient to separate this compound from the interfering compounds. • Dilute the Sample: This can reduce the concentration of interfering components.[1] • Use an Isotope-Labeled Internal Standard: This can help to compensate for signal suppression. |
| Poor Sample Extraction/Recovery: The analyte is not being efficiently extracted from the matrix. | • Optimize Extraction Solvent and Conditions: Test different solvents, sonication times, and temperatures. | |
| Extraneous Peaks (Ghost Peaks) | Late Eluting Compounds: Components from a previous injection are eluting in the current chromatogram. | • Increase Run Time or Gradient Steepness: Ensure all components are eluted from the column. • Implement a Column Wash Step: Use a strong solvent to wash the column after each run. |
| Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. | • Use High-Purity Solvents: Ensure all solvents are HPLC or LC-MS grade. • Flush the System: Flush the entire system with a strong, clean solvent. | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit. | • Filter all Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters. • Use a Guard Column: This will protect the analytical column from particulates. • Back-flush the Column: Reverse the column direction and flush with a strong solvent (check manufacturer's instructions). |
| Precipitation in the System: Buffer salts precipitating out of solution due to high organic solvent concentration. | • Ensure Buffer Solubility: Check the solubility of your buffer in the mobile phase composition. • Flush the System with Water: If precipitation is suspected, flush the system with water (without buffer). |
Frequently Asked Questions (FAQs)
Q1: What are the most common matrices where interference is an issue for this compound analysis?
A1: Matrix interference is a significant challenge in complex sample types where this compound is commonly found, including:
-
Cosmetics: Lipsticks, blushes, and other color cosmetics contain a wide variety of oils, waxes, and other pigments that can co-extract and interfere with the analysis.[3][4]
-
Tattoo Inks: These are complex mixtures containing binders, solvents, surfactants, and other additives that can cause significant signal suppression in mass spectrometry.[5][6]
-
Plastics and Polymers: The polymer matrix itself and other additives can interfere with the extraction and analysis of this compound.[7]
-
Textiles: Dyes are often extracted from textile fibers, which can introduce interfering compounds into the sample extract.[2]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: You can assess matrix effects using a post-extraction spike experiment.[1] This involves comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte). The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What is the best sample preparation technique to minimize matrix interference?
A3: The optimal sample preparation technique depends on the matrix. For complex matrices, a multi-step approach is often necessary. This typically involves:
-
Solvent Extraction: Using a suitable organic solvent to dissolve this compound from the sample matrix. Sonication can improve extraction efficiency.
-
Cleanup: This is a critical step to remove interfering components. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up extracts before LC-MS analysis.[1] Different SPE sorbents (e.g., C18, HLB) can be tested to find the most effective one for your specific matrix.
Q4: Can I just dilute my sample to overcome matrix effects?
A4: Dilution can be a simple and effective way to reduce matrix effects, as it lowers the concentration of interfering compounds relative to the analyte.[1] However, this approach may not be suitable if the concentration of this compound in your sample is already low, as dilution could bring the analyte concentration below the limit of quantification (LOQ) of your method.
Q5: What are some typical HPLC/LC-MS conditions for the analysis of this compound?
A5: While the exact conditions should be optimized for your specific instrument and application, a good starting point for reversed-phase HPLC analysis of this compound and similar azo dyes is:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency.[2][4]
-
Detection: DAD/UV-Vis at the maximum absorbance wavelength of this compound, or a mass spectrometer (e.g., Q-TOF or triple quadrupole) for higher sensitivity and specificity.[9]
-
Ionization Source (for LC-MS): Electrospray ionization (ESI) is commonly used.[9]
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound and similar azo dyes in complex matrices. This data is representative and may vary depending on the specific experimental conditions.
Table 1: Representative Recovery and Matrix Effect Data for Azo Dyes in a Textile Matrix
| Analyte | Spiking Level (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Disperse Red 17 | 10 | N/A | 31.0 - 50.9 |
| Disperse Red 17 | 50 | N/A | 31.0 - 50.9 |
| Disperse Orange 37 | 10 | N/A | 42.1 - 49.5 |
| Disperse Orange 37 | 50 | 84.9 - 104.1 | 71.3 - 87.7 |
| Other Azo Dyes | 10 | 81.8 - 114.1 | 63.0 - 120.9 |
| Other Azo Dyes | 50 | 84.9 - 104.1 | 63.0 - 120.9 |
| Data adapted from a study on 47 synthetic dyes in textiles. "N/A" indicates data not provided in the source.[2] |
Table 2: Method Validation Data for Banned Colorants in Cosmetics
| Parameter | Range of Values |
| Limit of Quantification (LOQ) | 0.02 – 3.60 µg/mL |
| Recovery | 83.32 – 108.39% |
| Accuracy | 80.23 – 108.28% |
| Precision (RSD) | 0.02 – 9.99% |
| Data from a study on 13 banned colorants in cosmetic products.[10] |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from a Cosmetic Matrix (e.g., Lipstick)
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the cosmetic sample into a centrifuge tube.[11]
-
Add 10 mL of a suitable organic solvent (e.g., methanol (B129727) or a mixture of acetonitrile and methanol).
-
Vortex for 1 minute to disperse the sample.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm.[8]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound and any other components. A typical gradient might be 5% to 95% B over 20 minutes.[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Detection: Monitor at the maximum absorbance wavelength for this compound.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE) for LC-MS Analysis
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Take the filtered extract from Protocol 1 and dilute it with water to reduce the organic solvent concentration to less than 10%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with a small volume (e.g., 2-4 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for resolving analytical issues.
References
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of organic pigments in tattoo inks and permanent make-up using laser desorption ionisation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
A Comparative Guide to Pigment Red 5 and Pigment Red 170 in Automotive Coatings
For Researchers, Scientists, and Drug Development Professionals in the Automotive Coatings Industry
This guide provides an objective comparison of the performance characteristics of Pigment Red 5 and Pigment Red 170, two organic pigments utilized in automotive coating applications. The information presented is curated from technical datasheets and industry publications to assist in the selection of the most suitable pigment for specific formulation requirements.
Introduction to this compound and Pigment Red 170
This compound (PR 5) is a monoazo pigment that offers a yellowish-red shade. It is recognized for its good fastness to acids and alkalis.[1]
Pigment Red 170 (PR 170) is a Naphthol AS pigment known for its strong and brilliant bluish-red shades. It is a high-performance pigment widely used in the automotive industry and is commercially available in different grades, primarily distinguished by their opacity and crystal structure.[2][3][4] The two main grades are:
-
F3RK : An opaque, more yellowish shade with high hiding power and greater stability.[2][3][5] It is often used in automotive finishes and refinishes.[5]
-
F5RK : A transparent, more bluish shade with high tinting strength and gloss.[2][3][5]
Quantitative Performance Data
The following table summarizes the key performance characteristics of this compound and the common grades of Pigment Red 170. The data has been compiled from various technical sources. It is important to note that performance can vary based on the specific grade, manufacturer, and the formulation of the coating system.
| Property | Test Method | This compound | Pigment Red 170 (F3RK Grade) | Pigment Red 170 (F5RK Grade) |
| Lightfastness (Full Shade) | Blue Wool Scale (1-8) | 7 | 7-8 | 7 |
| Lightfastness (Tint) | Blue Wool Scale (1-8) | 5 | 7 | 6-7 |
| Heat Stability | (°C) | 200 | 250 | 180 |
| Oil Absorption | ( g/100g ) | ≤55 | 35-45 | 35-45 |
| Acid Resistance | (Scale 1-5) | 5 | 5 | 5 |
| Alkali Resistance | (Scale 1-5) | 5 | 5 | 5 |
| Water Resistance | (Scale 1-5) | 5 | 5 | 5 |
| Ethanol Resistance | (Scale 1-5) | 4 | 5 | 4 |
| Xylene Resistance | (Scale 1-5) | 3-4 | 5 | 4 |
| MEK Resistance | (Scale 1-5) | 3 | 5 | 4 |
| Migration Resistance | (Scale 1-5) | Not specified | 4-5 | 3-4 |
Experimental Protocols
The performance data presented in this guide is typically determined using standardized experimental protocols. The following are detailed methodologies for key experiments cited.
Lightfastness and Weatherability Testing
-
Methodology:
-
Specimen Preparation: The pigment is dispersed in a representative automotive coating system (e.g., a water-based or solvent-based acrylic melamine (B1676169) system). The coating is then applied to standardized test panels (e.g., phosphated steel or aluminum) at a specified film thickness.
-
Exposure: The coated panels are exposed to artificial weathering in a xenon-arc or fluorescent UV apparatus.[1][6]
-
Xenon-Arc (ISO 11341): This method simulates the full solar spectrum. The test chamber cycles through controlled periods of light, dark, and water spray (to simulate rain and dew) at specified temperatures and humidity levels.[6]
-
Fluorescent UV-Condensation (ASTM D4587): This method uses fluorescent lamps to simulate the UV portion of sunlight, with cycles of UV exposure and condensation to simulate dew.[1][7]
-
-
Evaluation: The color change of the exposed panels is periodically evaluated against unexposed panels using a spectrophotometer. The lightfastness is rated on the Blue Wool Scale (1-8), where 1 indicates poor lightfastness and 8 indicates excellent lightfastness.
-
Heat Stability
-
Protocol: Internal manufacturer standards, often involving thermal analysis.
-
Methodology:
-
A sample of the dry pigment powder or a pigmented polymer chip is placed in a temperature-controlled oven.
-
The temperature is raised to the specified level and held for a defined period (e.g., 10-30 minutes).
-
The color change of the heat-exposed sample is compared to an unheated sample. The maximum temperature at which no significant color change occurs is reported as the heat stability.
-
Chemical and Solvent Resistance
-
Protocol: Based on spot or immersion tests.
-
Methodology:
-
The pigmented coating is applied to a test panel and allowed to fully cure.
-
A piece of cotton or filter paper saturated with the test chemical (e.g., 5% HCl, 5% NaOH, ethanol, xylene) is placed on the coated surface for a specified duration (e.g., 24 hours), covered to prevent evaporation.
-
After the exposure period, the panel is washed and examined for any changes in color, gloss, or film integrity.
-
The resistance is rated on a scale of 1 to 5, where 5 indicates no change and 1 indicates severe degradation.
-
Oil Absorption
-
Protocol: ASTM D281 (Spatula Rub-out Method).[8][9][10][11][12]
-
Methodology:
-
A known weight of the pigment is placed on a smooth, non-absorbent surface (e.g., a glass plate).
-
Linseed oil is added drop by drop to the pigment.
-
After each addition of oil, the mixture is thoroughly rubbed with a spatula until a stiff, putty-like paste is formed that does not break or separate.
-
The volume of oil required is recorded, and the oil absorption is calculated as the grams of oil per 100 grams of pigment.
-
Hiding Power
-
Methodology:
-
The pigmented coating is applied at a uniform and known thickness over a substrate with black and white areas.
-
After the coating is dry, the reflectance over the black area (RB) and the white area (RW) is measured using a reflectometer.
-
The contrast ratio (C = RB / RW) is calculated. A contrast ratio of 1.0 indicates complete hiding. Hiding power is often reported as the spreading rate (e.g., in m²/L) required to achieve a specified contrast ratio (e.g., 0.98).
-
Adhesion
-
Methodology:
-
For coatings up to 5 mils thick (Method B), a lattice pattern with either six or eleven cuts in each direction is made through the coating to the substrate.
-
For coatings thicker than 5 mils (Method A), an X-cut is made.
-
A specified pressure-sensitive tape is applied over the cut area and then rapidly pulled off.
-
The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
-
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Pigment Evaluation in Automotive Coatings
References
- 1. store.astm.org [store.astm.org]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. Difference between Pigment Red 170 F3RK and F5RK - [origochem.com]
- 4. Useful details of pigment red 170 and its applications | [vipulorganics.com]
- 5. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]
- 6. What is ISO 11341 Artificial Weathering Testing? A Complete Guide - Impact Solutions [impact-solutions.co.uk]
- 7. wewontech.com [wewontech.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. store.astm.org [store.astm.org]
- 12. reference.globalspec.com [reference.globalspec.com]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. labsinus.com [labsinus.com]
- 16. matestlabs.com [matestlabs.com]
- 17. blog.chasecorp.com [blog.chasecorp.com]
- 18. hightower-labs.com [hightower-labs.com]
- 19. kta.com [kta.com]
- 20. store.astm.org [store.astm.org]
- 21. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
A Comparative Analysis of Pigment Red 5 and Pigment Red 146: A Guide for Researchers and Drug Development Professionals
An in-depth evaluation of two common red pigments, Pigment Red 5 (PR5) and Pigment Red 146 (PR146), reveals distinct differences in their chemical structure, physical properties, and performance characteristics. This guide provides a comprehensive comparison to aid researchers, scientists, and professionals in the selection of the appropriate pigment for their specific applications, with a focus on experimental data and standardized testing protocols.
This analysis delves into the key performance indicators of these two naphthol azo pigments, including their lightfastness, heat stability, and resistance to various solvents. The information is presented to be a valuable resource for formulation development in industries ranging from inks and coatings to plastics and potentially, with appropriate toxicological assessment, in specialized pharmaceutical applications.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and Pigment Red 146 is essential for predicting their behavior in different formulations. Both belong to the naphthol AS pigment category, but their distinct molecular structures lead to variations in their performance.
| Property | This compound | Pigment Red 146 |
| CI Name | This compound | Pigment Red 146 |
| CI Number | 12490 | 12485 |
| CAS Number | 6410-41-9[1][2] | 5280-68-2[3][4] |
| Chemical Class | Monoazo | Monoazo[1][4] |
| Molecular Formula | C₃₀H₃₁ClN₄O₇S[1][2] | C₃₃H₂₇ClN₄O₆[1] |
| Molecular Weight | 627.11 g/mol [1][2] | 611.04 g/mol [3] |
| Shade | Bluish Red[5] | Bluish Red[6] |
Performance Characteristics: A Comparative Overview
The utility of a pigment is largely determined by its fastness properties. The following table summarizes the key performance differences between this compound and Pigment Red 146 based on available data. It is important to note that these values can vary depending on the specific grade of the pigment, the manufacturing process, and the application medium.
| Performance Parameter | This compound | Pigment Red 146 |
| Lightfastness (Blue Wool Scale) | 6-7[5] | 5-6[1] |
| Heat Stability | ~160-200°C[5] | ~180-200°C[1][3] |
| Solvent Resistance | Good | Very Good[6] |
| Acid Resistance | 5 (Good)[5] | 4-5 (Good)[3][7] |
| Alkali Resistance | 5 (Good)[5] | 4-5 (Good)[3][7] |
Detailed Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.
Lightfastness Testing (Adapted from ISO 105-B02)
Lightfastness is a measure of a pigment's ability to resist fading or changing color upon exposure to light. The Blue Wool Scale is a common method for evaluating this property.
Objective: To determine the lightfastness of a pigment in a specific medium (e.g., a coating or plastic).
Apparatus:
-
Xenon arc lamp weathering apparatus
-
Blue Wool standards (Scale 1-8)
-
Spectrophotometer or colorimeter
Procedure:
-
Sample Preparation: A sample of the pigment dispersed in the desired medium is prepared on a suitable substrate.
-
Exposure: The prepared sample and a set of Blue Wool standards are simultaneously exposed to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity, simulating natural daylight.
-
Evaluation: The fading of the pigment sample is visually compared to the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.
Diagram of Experimental Workflow:
Caption: Workflow for Lightfastness Testing using the Blue Wool Scale.
Heat Stability Testing (Adapted from ISO 787-21)
Heat stability is critical for pigments used in plastics and coatings that are processed at elevated temperatures.
Objective: To determine the temperature at which a pigment begins to show a significant change in color.
Apparatus:
-
Injection molding machine or a laboratory oven
-
Colorimeter
-
Standard plastic or coating formulation
Procedure:
-
Sample Preparation: The pigment is incorporated into a standard plastic (e.g., HDPE) or coating formulation at a specified concentration.
-
Heating: The pigmented samples are subjected to a series of increasing temperatures for a fixed duration (e.g., 10 minutes at each temperature).
-
Evaluation: The color of each heated sample is measured using a colorimeter and compared to an unheated control sample. The heat stability is reported as the highest temperature at which no significant color change (often defined as a ΔE*ab value less than a specified limit) is observed.
Diagram of Experimental Workflow:
Caption: Workflow for Heat Stability Testing of Pigments.
Solvent Resistance Testing (Adapted from ISO 2836)
Solvent resistance is a key performance attribute for pigments used in printing inks and coatings.
Objective: To assess the resistance of a pigmented film to various solvents.
Apparatus:
-
Cotton swabs or a cloth
-
A range of relevant solvents (e.g., ethanol, ethyl acetate, xylene)
-
Colorimeter or visual assessment against a standard
Procedure:
-
Sample Preparation: A uniform film of the pigmented ink or coating is applied to a non-absorbent substrate and allowed to fully cure.
-
Testing: A cotton swab saturated with the test solvent is rubbed on the surface of the pigmented film for a specified number of times with a consistent pressure.
-
Evaluation: The degree of color transfer to the swab and any visible damage to the film (e.g., softening, blistering, or color change) are assessed. The resistance is typically rated on a scale (e.g., 1-5, where 5 is excellent).
Diagram of Experimental Workflow:
Caption: Workflow for Solvent Resistance Testing of Pigments.
Application Suitability
The choice between this compound and Pigment Red 146 will ultimately depend on the specific requirements of the end-use application.
This compound is a versatile pigment with good all-around properties. Its slightly better lightfastness may make it a preferable choice for applications with moderate light exposure. It is commonly used in water-based inks, coatings, and textile printing.[5]
Pigment Red 146 offers superior solvent resistance and slightly better heat stability, making it well-suited for more demanding applications.[3][6] It is a strong candidate for solvent-based inks, industrial coatings, and certain plastics where processing temperatures are a concern. Its very good solvent resistance is particularly advantageous in printing inks to prevent bleeding.[6]
Conclusion
Both this compound and Pigment Red 146 are valuable colorants in the red pigment family. This compound provides a good balance of properties with a slight advantage in lightfastness, making it suitable for a broad range of applications. In contrast, Pigment Red 146 excels in solvent resistance and heat stability, positioning it as a more robust option for formulations that encounter aggressive solvents or higher processing temperatures.
For researchers and formulation scientists, a thorough evaluation based on the specific performance requirements of their system is paramount. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to ensure the selection of the optimal pigment for the intended application. Further investigation into the dispersibility and rheological impact of these pigments within specific formulations is recommended for a complete performance profile.
References
- 1. zeyachem.net [zeyachem.net]
- 2. DuraPrint® 6148-1 Pigment Red 146 | Fineland Chem [finelandchem.com]
- 3. Pigment Red 146 - SY Chemical Co., Ltd. [sypigment.com]
- 4. zeyachem.net [zeyachem.net]
- 5. anya.it [anya.it]
- 6. PIGMENT RED 146 - Ataman Kimya [atamanchemicals.com]
- 7. epsilonpigments.com [epsilonpigments.com]
A Comparative Guide to the Lightfastness of Pigment Red 5 and Other Azo Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lightfastness of Pigment Red 5, a monoazo naphthol pigment, against other selected azo pigments. The selection of colorants with high lightfastness is critical in applications requiring long-term color stability and resistance to degradation upon light exposure. This document summarizes available quantitative lightfastness data, details the experimental protocols for its determination, and presents a logical framework for pigment selection.
Understanding Lightfastness in Azo Pigments
Azo pigments, characterized by the presence of one or more azo groups (-N=N-), constitute a large and diverse class of organic colorants. Their popularity stems from their wide color range and cost-effectiveness. However, their lightfastness can vary significantly depending on their chemical structure. The degradation of azo pigments upon exposure to light is primarily a photo-oxidative process, which can lead to the cleavage of the azo bond and a subsequent loss of color. Factors influencing lightfastness include the complexity of the molecule (monoazo vs. disazo), the presence of specific functional groups, and the pigment's crystalline structure.
Quantitative Comparison of Lightfastness
The lightfastness of pigments is commonly evaluated using standardized scales such as the Blue Wool Scale (BWS) and the American Society for Testing and Materials (ASTM) lightfastness rating. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent), where each step represents a twofold increase in lightfastness.[1][2] The ASTM standard D4302 for artists' materials uses a five-category system from I (Excellent) to V (Very Poor).[3]
Below is a summary of the lightfastness ratings for this compound and a selection of other red azo and high-performance pigments. It is important to note that the lightfastness of some pigments, particularly within the naphthol class, can vary between manufacturers and may be lower in tints (when mixed with white).[4][5]
Table 1: Lightfastness Comparison of Red Pigments
| Pigment Name | C.I. Name | Chemical Class | Blue Wool Scale (BWS) Rating | ASTM Lightfastness Rating |
| Naphthol Red | PR5 | Monoazo Naphthol AS | 6-7 | II (Very Good) |
| Naphthol Red | PR112 | Monoazo Naphthol AS | 6-7 | II (Very Good) |
| Naphthol Red | PR170 | Monoazo Naphthol AS | 4-6 | II-III (Very Good to Fair) |
| Naphthol Scarlet | PR188 | Monoazo Naphthol AS | 6-7 | I-II (Excellent to Very Good) |
| Disazo Red | PR144 | Disazo Condensation | 8 | I (Excellent) |
| Benzimidazolone Maroon | PR171 | Benzimidazolone | 7-8 | I (Excellent) |
| Quinacridone Magenta | PR122 | Quinacridone | 7-8 | I (Excellent) |
| Pyrrole Red | PR254 | Diketo-pyrrolo-pyrrole | 8 | I (Excellent) |
Note: Data is compiled from multiple sources and may show some variation. The lightfastness of Naphthol pigments can be particularly variable.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]
Experimental Protocols
The standardized method for determining the lightfastness of artists' pigments is outlined in ASTM D4303.[18][19][20] This standard describes several test methods for exposing pigmented materials to natural or simulated sunlight to assess the resulting color change.
ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials
Objective: To determine the lightfastness of pigments by exposing them to controlled light sources and measuring the color change.
Apparatus:
-
Xenon-arc exposure apparatus equipped with filters to simulate daylight through window glass.[19]
-
Spectrophotometer or colorimeter for measuring color difference (ΔE*).
Procedure:
-
Specimen Preparation:
-
Pigments are dispersed in a suitable vehicle (e.g., acrylic emulsion, linseed oil) to create a paint of consistent concentration.
-
The paint is applied uniformly to a stable, non-reactive substrate (e.g., coated paper, aluminum panels).
-
A portion of each specimen is masked to serve as an unexposed reference.
-
-
Exposure:
-
Evaluation:
-
At predetermined intervals, the specimens are removed from the exposure apparatus.
-
The color of the exposed area is measured using a spectrophotometer, and the color difference (ΔE) between the exposed and unexposed areas is calculated using the CIE 1976 Lab color difference equation.[20]
-
The lightfastness category is assigned based on the magnitude of the color change after a specific total radiant exposure.
-
Lightfastness Categories according to ASTM D4302:
| Category | Description | ΔE* (CIELAB) |
| I | Excellent | ≤ 4 |
| II | Very Good | > 4 and ≤ 8 |
| III | Fair | > 8 and ≤ 16 |
| IV | Poor | > 16 and ≤ 24 |
| V | Very Poor | > 24 |
Pigment Selection Workflow
The selection of a suitable red pigment for a specific application depends on a variety of factors beyond lightfastness, including hue, transparency, chemical resistance, and cost. The following diagram illustrates a logical workflow for pigment selection, prioritizing lightfastness.
Caption: A logical workflow for selecting pigments based on performance requirements.
Conclusion
This compound, a Naphthol Red, offers good lightfastness (BWS 6-7, ASTM II), making it suitable for applications where high, but not the highest, lightfastness is required.[6] However, for applications demanding exceptional long-term color stability, particularly in outdoor use or under intense lighting, other azo pigments like Disazo Red PR144 and Benzimidazolone Maroon PR171, or high-performance pigments such as Quinacridone Magenta PR122 and Pyrrole Red PR254, are superior choices with excellent lightfastness ratings (BWS 7-8, ASTM I).[7][8][10][12][13][14] The choice of pigment should always be guided by the specific performance requirements of the intended application, with careful consideration of both lightfastness and other key properties. It is also recommended to conduct independent lightfastness tests, especially for Naphthol pigments, as performance can vary.[4][5]
References
- 1. artistpigments.org [artistpigments.org]
- 2. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 3. Lightfastness - Wikipedia [en.wikipedia.org]
- 4. kimcrick.com [kimcrick.com]
- 5. handprint.com [handprint.com]
- 6. jacksonsart.com [jacksonsart.com]
- 7. ispigment.com [ispigment.com]
- 8. jacksonsart.com [jacksonsart.com]
- 9. Napthol Red Light 1oz [PR188001] - $15.00 : Guerrapaint & Pigment Corp. [guerrapaint.com]
- 10. handprint.com [handprint.com]
- 11. liquitex.com [liquitex.com]
- 12. China Pigment Red 144 / CAS 5280-78-4 factory and manufacturers | Precise Color [precisechem.com]
- 13. epsilonpigments.com [epsilonpigments.com]
- 14. Pigment Red 144 - [origochem.com]
- 15. Color Spotlight: Napthamide Maroon (PR171) – Idyll Sketching [idyllsketching.com]
- 16. epsilonpigments.com [epsilonpigments.com]
- 17. The Color of Art Pigment Database: Pigment Red, PR [artiscreation.com]
- 18. store.astm.org [store.astm.org]
- 19. micomlab.com [micomlab.com]
- 20. standards.iteh.ai [standards.iteh.ai]
Performance Showdown: Pigment Red 5 vs. Quinacridone Reds in Research and Development
In the dynamic landscape of scientific research and drug development, the selection of high-performance materials is paramount. This guide provides an objective comparison of the performance characteristics of Pigment Red 5, a monoazo pigment, against the esteemed class of quinacridone (B94251) reds. This evaluation, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Performance Characteristics
The following tables summarize the key performance indicators for this compound and a selection of commonly used quinacridone reds, including Pigment Red 122 (PR122), Pigment Red 202 (PR202), Pigment Red 209 (PR209), and Pigment Violet 19 (PV19).
Table 1: Lightfastness and Heat Stability
| Pigment | C.I. Name | Lightfastness (Blue Wool Scale, 1-8) | Heat Stability (°C) |
| This compound | This compound | 6-7[1] | 140 - 200[1][2] |
| Quinacridone Magenta | Pigment Red 122 | 8[3] | >300[4] |
| Quinacridone Magenta | Pigment Red 202 | I (Excellent)[3] | ~300[4] |
| Quinacridone Red | Pigment Red 209 | I (Excellent)[5] | High[6] |
| Quinacridone Red/Violet | Pigment Violet 19 | 8[2] | High[6] |
Note: Lightfastness is rated on the Blue Wool Scale, where 1 is fugitive and 8 is extremely lightfast. ASTM lightfastness category I is equivalent to a Blue Wool Scale rating of 7-8.[3]
Table 2: Chemical Resistance and Physical Properties
| Pigment | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) | Oil Absorption ( g/100g ) |
| This compound | 4[2] | 5[2] | 40[2] |
| Quinacridone Magenta | 5[4] | 5[4] | 50-70 |
| Quinacridone Red/Violet | 5[2] | 5[2] | 50-80 |
Note: Chemical resistance is rated on a scale of 1 to 5, where 1 indicates poor resistance and 5 indicates excellent resistance.
In-Depth Performance Analysis
Lightfastness: Quinacridone reds consistently demonstrate superior lightfastness compared to this compound.[1][2][3][5] With Blue Wool Scale ratings of 8 and ASTM ratings of I (Excellent), quinacridones are suitable for applications requiring long-term color stability under light exposure.[2][3][5] this compound, with a rating of 6-7, exhibits good lightfastness but may not be suitable for applications demanding the highest level of permanence.[1]
Heat Stability: The quinacridone pigment family is renowned for its exceptional heat stability, generally withstanding temperatures of 300°C and higher.[4] This makes them ideal for high-temperature processing applications, such as in plastics and coatings. This compound has a significantly lower heat resistance, with sources indicating a range of 140°C to 200°C.[1][2]
Chemical Resistance: Both this compound and quinacridone reds offer excellent resistance to alkalis.[2][4] Quinacridone reds also exhibit superior resistance to acids compared to this compound.[2][4] This robust chemical resistance makes quinacridones a reliable choice for applications where exposure to various chemical agents is a concern.
Dispersibility and Oil Absorption: this compound generally has a lower oil absorption value compared to quinacridone reds, which may influence its dispersion characteristics in different media.[2] The higher oil absorption of quinacridones is attributed to their smaller particle size and higher surface area, which can contribute to their high color strength and transparency.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.
Lightfastness Testing (ASTM D4303 / ISO 105-B02): This test determines the effect of light on pigments. The protocol involves exposing a sample of the pigment, typically dispersed in a binder on a substrate, to a calibrated artificial light source that simulates natural daylight (xenon arc lamp).[7][8][9] A set of standardized blue wool textiles with known lightfastness ratings (Blue Wool Scale 1-8) is exposed alongside the sample.[10] The lightfastness of the pigment is then rated by comparing the degree of color change of the sample to that of the blue wool references.[10]
Heat Stability Evaluation: A common method for determining heat stability involves subjecting the pigment to a specific temperature in an oven for a defined period. The color change of the heated pigment is then compared to an unheated sample. Thermogravimetric analysis (TGA) is another quantitative method used, which measures the weight loss of a pigment as a function of increasing temperature, indicating the temperature at which degradation begins.
Chemical Resistance Testing: To assess chemical resistance, a sample of the pigment is exposed to standardized acidic and alkaline solutions for a specified duration. The change in color is then evaluated against a control sample, typically using a grey scale to quantify the degree of change. A rating from 1 (severe change) to 5 (no change) is assigned.
Oil Absorption Measurement (ASTM D281): This method determines the amount of oil required to wet a specific weight of pigment to form a coherent paste. Refined linseed oil is gradually added to a known weight of the pigment and rubbed with a spatula until a stiff, putty-like paste is formed that does not break or separate. The volume of oil used is then reported as grams of oil per 100 grams of pigment.[11]
Visualization of Relevant Concepts
To further aid in the understanding of the broader context of these pigments in research and development, the following diagrams illustrate a key signaling pathway where quinacridone-related structures have shown potential and a conceptual workflow for drug discovery.
References
- 1. jacksonsart.com [jacksonsart.com]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. Lightfastness - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. liquitex.com [liquitex.com]
- 6. jacksonsart.com [jacksonsart.com]
- 7. researchgate.net [researchgate.net]
- 8. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 11. dl.astm.org [dl.astm.org]
A Comparative Guide to the Chromatographic Validation of Pigment Red 5 Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromatographic techniques for the validation of Pigment Red 5 purity. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods for quality control and characterization of this widely used synthetic organic pigment. The guide details experimental protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), and presents a comparative analysis of this compound with common alternatives, Pigment Red 146 and Pigment Red 170.
Introduction to this compound
This compound is a synthetic organic azo pigment belonging to the naphthol AS pigment category.[1] Its chemical formula is C30H31ClN4O7S, and it is identified by CAS Number 6410-41-9. It is known for its bright, bluish-red shade and is utilized in a variety of applications, including printing inks, coatings, plastics, and cosmetics.[1] Given its use in regulated industries, rigorous purity assessment is crucial to ensure product quality, safety, and performance. Common impurities in azo pigments can arise from unreacted starting materials, by-products from side reactions, or degradation products.[2]
Comparative Analysis of this compound and Alternatives
The selection of a red pigment is often dependent on the specific application requirements, including lightfastness, heat stability, and chemical resistance. This compound is often compared with other naphthol reds such as Pigment Red 146 and Pigment Red 170.
| Property | This compound | Pigment Red 146 | Pigment Red 170 |
| Shade | Bluish-Red[1] | Blue shade, semi-transparent[3] | Strong bluish-red |
| Lightfastness | Contradictory results, some concerns about its suitability for artist pigments.[1] | Good overall fastness properties.[3] | Excellent lightfastness. |
| Heat Stability | Data not readily available | Heat resistance of 240°C in plastics.[3] | High-performance versions offer excellent heat resistance.[4] |
| Transparency | Data not readily available | Semi-transparent[3] | Available in both transparent and opaque grades.[5] |
| Common Applications | Printing inks, coatings, plastics, cosmetics.[1] | Printing paste, water-based ink, solvent ink, UV ink, plastics, coatings.[3] | High-end industrial coatings, automotive finishes, plastics, inks.[4] |
Table 1: Comparison of Key Properties of this compound and Alternatives. This table summarizes the key performance characteristics of this compound, Pigment Red 146, and Pigment Red 170 based on available data.
Chromatographic Techniques for Purity Validation
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful and widely used techniques for the separation and analysis of organic pigments.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative purity analysis of this compound, offering high resolution and sensitivity for the separation of the main pigment from its impurities. A reverse-phase HPLC method using a C18 column is typically employed.
Experimental Protocol: HPLC Analysis of this compound
This protocol is adapted from established methods for similar azo pigments, such as Pigment Red 52.[6]
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water
-
This compound reference standard
3. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium acetate buffer (pH 4.5). Dissolve 1.54 g of ammonium acetate in 1 L of deionized water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
4. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in a suitable solvent such as dimethylformamide (DMF) or a mixture of methanol and a small amount of ammonium hydroxide (B78521) to aid dissolution. Sonicate for 10-15 minutes to ensure complete dissolution. Dilute to the mark with the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Solution: Prepare a standard solution of the this compound reference standard at a known concentration (e.g., 0.2 mg/mL) in the same manner as the sample solution.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 520-530 nm) and at other wavelengths (e.g., 254 nm) to detect a wider range of impurities.
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: HPLC Gradient Elution Program.
6. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Identification of the this compound peak is confirmed by comparing its retention time with that of the reference standard.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound and the detection of impurities. It is particularly useful for screening multiple samples and for monitoring the progress of purification processes.
Experimental Protocol: TLC Analysis of this compound
1. Materials:
-
TLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp (254 nm and 365 nm).
2. Mobile Phase System:
-
A common solvent system for the separation of azo pigments is a mixture of toluene, benzene, and chloroform (B151607).[7] A starting point for optimization could be a ratio of Toluene:Benzene:Chloroform (1:1:1, v/v/v) . The polarity of the mobile phase can be adjusted to achieve optimal separation.
3. Sample Preparation:
-
Prepare a concentrated solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like chloroform or a mixture of chloroform and methanol.
4. Procedure:
-
Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate (approximately 1.5 cm from the bottom).
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Ensure the solvent level is below the baseline.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
5. Visualization and Analysis:
-
Visualize the separated spots under visible light and under a UV lamp at 254 nm and 365 nm.
-
Circle the visible spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The main this compound spot should be the most intense. Any additional spots indicate the presence of impurities.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for the chromatographic validation of this compound purity.
Caption: Workflow for the chromatographic purity validation of this compound.
Conclusion
The purity of this compound is a critical parameter that directly impacts its performance and suitability for various applications. The chromatographic methods detailed in this guide, particularly HPLC for quantitative analysis and TLC for qualitative screening, provide robust and reliable approaches for its validation. By implementing these standardized protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, facilitating the development of safe and effective products. A thorough understanding of the performance characteristics of this compound in comparison to its alternatives allows for informed selection of the most appropriate colorant for a given application.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Pigment Red 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the qualitative and quantitative analysis of Pigment Red 5: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of this compound in various applications, including research, development, and manufacturing.
This compound (C.I. 12490) is a monoazo pigment widely used in cosmetics, inks, and plastics.[1][2] Its chemical structure is N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[3] The analysis of this pigment is essential to identify and quantify the main component, as well as to detect any process-related impurities or degradation products. Potential impurities can arise from the manufacturing process, which involves the diazotization of an aromatic amine and its subsequent coupling with a naphthol derivative.[4] These impurities may include unreacted starting materials or by-products from side reactions.[4]
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the desired level of structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a mobile and a stationary phase. | Measurement of the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. | Measurement of the absorption of infrared radiation by the sample, which excites molecular vibrations. |
| Primary Use | Quantitative analysis (purity, content) and separation of impurities. | Quantitative analysis (concentration) and qualitative identification based on absorption maxima. | Qualitative identification of functional groups and molecular structure. Can be used for quantitative analysis with proper calibration.[5] |
| Specificity | High. Can separate the main pigment from structurally similar impurities.[6] | Moderate. Spectral overlap can occur in mixtures of pigments or in the presence of impurities.[6] | High. Provides a unique molecular "fingerprint" of the compound.[7] |
| Sensitivity | High. Can detect and quantify trace amounts of the pigment and its impurities.[6] | Moderate to High. Dependent on the molar absorptivity of the pigment.[8] | Moderate. Generally less sensitive than HPLC for quantitative analysis.[9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[10]
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.8).[6]
-
This compound reference standard
Chromatographic Conditions (Typical for Azo Pigments):
-
Mobile Phase: A gradient elution is often employed. For example, starting with a higher proportion of aqueous buffer (e.g., 95% Mobile Phase A: Ammonium acetate buffer) and gradually increasing the organic solvent (e.g., Mobile Phase B: Acetonitrile or Methanol) to 95% over 20-30 minutes allows for the separation of compounds with a range of polarities.[10][11]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound. This is typically determined by running a UV-Vis spectrum of a standard solution. For similar red azo dyes, this is often in the range of 500-530 nm.[12]
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water. Sonication may be used to aid dissolution.[11]
-
Dilute the solution to a known volume to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.[10]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and simple method for the quantitative analysis of this compound, particularly for determining its concentration in solutions.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended for stability).
Reagents:
-
Suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent can affect the absorption maxima.[14]
-
This compound reference standard.
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax). For red pigments, this is expected in the visible region.[8]
-
Calibration Curve:
-
Prepare a stock solution of the this compound reference standard of a known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is primarily used for the qualitative identification of this compound by analyzing its characteristic molecular vibrations.
Instrumentation:
-
FTIR Spectrometer with an appropriate sampling accessory, such as Attenuated Total Reflectance (ATR) or a KBr pellet press.
Procedure (using ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the various functional groups present in the this compound molecule (e.g., N=N azo group, C=O amide, S=O sulfonyl, aromatic C-H, and C=C bonds). This "fingerprint" can be compared to a reference spectrum for identification.
Quantitative Performance Data (Illustrative for Azo Pigments)
The following tables summarize typical performance data for the analytical methods described. It is important to note that this data is illustrative and based on the analysis of similar azo pigments; method validation should be performed for this compound to establish specific performance characteristics.[11][15][16]
Table 1: HPLC Method Performance
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: UV-Vis Spectrophotometry Method Performance
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Table 3: FTIR Spectroscopy Method Performance
| Parameter | Typical Value |
| Primary Use | Qualitative Identification |
| Linearity (R²) | Dependent on calibration model |
| Limit of Detection (LOD) | Generally higher than HPLC and UV-Vis for quantitative analysis |
| Limit of Quantification (LOQ) | Generally higher than HPLC and UV-Vis for quantitative analysis |
| Accuracy (% Recovery) | Dependent on calibration model |
| Precision (% RSD) | Dependent on sample preparation and instrumentation |
Visualizations
General workflow for the analytical validation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 3. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6410-41-9 | Benchchem [benchchem.com]
- 5. FTIR vs Spectrophotometry: Assessing Pigment Distribution [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. UV–Vis Absorption Spectroscopy for Pigment Ratios – Botany with Parul [botanywithparul.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fdbio-rptu.de [fdbio-rptu.de]
- 15. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of the Color Strength of Pigment Red 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the color strength and other key performance characteristics of Pigment Red 5 against a selection of commonly used alternative red pigments. The information presented is intended to assist researchers and professionals in making informed decisions for their specific applications, from laboratory research to formulation development. All quantitative data is summarized for clear comparison, and a detailed experimental protocol for determining tinting strength is provided.
Comparative Performance Data of Red Pigments
The following table summarizes the key physical, chemical, and performance properties of this compound and its alternatives. This compound is set as the benchmark standard with a relative tinting strength of 100. The tinting strength of the other pigments is presented relative to this standard.
| Property | This compound (Benchmark) | Pigment Red 3 | Pigment Red 57:1 | Pigment Red 112 | Pigment Red 170 | Pigment Red 254 |
| C.I. Name | This compound | Pigment Red 3 | Pigment Red 57:1 | Pigment Red 112 | Pigment Red 170 | Pigment Red 254 |
| Chemical Class | Monoazo | Naphthol AS | Monoazo (Ca lake) | Naphthol AS | Naphthol AS | Diketopyrrolopyrrole (DPP) |
| Relative Tinting Strength | 100 | 90-105 | 100-110 | 105-115 | 110-120 | 120-140 |
| Shade | Yellowish Red | Yellowish Red | Bluish Red | Bright, yellowish red | Bluish Red | Mid-shade Red |
| Density (g/cm³) | ~1.5 | ~1.4-1.5 | ~1.5-1.8 | ~1.4-1.6 | ~1.4-1.5 | ~1.4-1.6 |
| Oil Absorption ( g/100g ) | 40-55 | 35-50 | 40-65 | 40-60 | 45-70 | 40-60 |
| Heat Stability (°C) | ~200 | ~140-160 | ~180-200 | ~180-200 | ~180-220 | ~300 |
| Lightfastness (BWS) | 6-7 | 5-6 | 4-5 | 6-7 | 6-7 | 8 |
| Acid Resistance (1-5) | 4-5 | 3-4 | 3-4 | 4 | 4-5 | 5 |
| Alkali Resistance (1-5) | 4-5 | 3-4 | 3-4 | 4 | 4-5 | 5 |
Note: The relative tinting strength values are estimates based on qualitative descriptions and typical performance of these pigment classes. Actual values can vary depending on the specific grade, particle size, and dispersion method. BWS (Blue Wool Scale) is a measure of lightfastness, with 8 being the highest. Acid and alkali resistance are rated on a scale of 1 to 5, where 5 represents excellent resistance.
Experimental Protocol: Determination of Relative Tinting Strength (Based on ASTM D387)
This protocol outlines the procedure for determining the relative tinting strength of a test pigment compared to a reference standard.
1. Materials and Equipment:
-
Reference Standard Pigment (this compound)
-
Test Pigment(s)
-
White Pigment Paste (e.g., Titanium Dioxide in a compatible binder)
-
Vehicle (e.g., Linseed oil or other suitable medium)
-
Analytical Balance
-
Muller or Automatic Muller
-
Glass Slabs or other non-absorbent surfaces
-
Spatulas
-
Drawdown Bar and Charts
-
Spectrophotometer or Colorimeter
2. Preparation of Pigment Dispersions:
-
Accurately weigh a specific amount of the reference standard pigment (e.g., 1.000 g).
-
Add a specified amount of the vehicle to the pigment.
-
Thoroughly mix the pigment and vehicle with a spatula to form a paste.
-
Disperse the paste on a muller for a specified number of revolutions (e.g., 4 sets of 50 revolutions).
-
Repeat steps 1-4 for each test pigment.
3. Preparation of Tinted Pastes:
-
Accurately weigh a specific amount of the white pigment paste (e.g., 10.00 g).
-
Add a specified amount of the reference standard pigment dispersion (e.g., 0.500 g) to the white paste.
-
Thoroughly mix the two pastes with a spatula until a uniform color is achieved.
-
Repeat steps 1-3 for each test pigment dispersion.
4. Sample Application and Measurement:
-
Using a drawdown bar, apply a uniform film of the tinted paste of the reference standard and the test pigment side-by-side on a drawdown chart.
-
Allow the drawdowns to dry completely.
-
Visually compare the color strength of the test pigment to the reference standard.
-
For quantitative analysis, measure the color coordinates (e.g., CIE Lab*) of each drawdown using a spectrophotometer or colorimeter.
5. Calculation of Relative Tinting Strength: The relative tinting strength (TS) can be calculated using the following formula based on the reflectance values (K/S) obtained from the spectrophotometer:
TS (%) = [(K/S)test / (K/S)standard] x 100
Where:
-
(K/S)test is the absorption/scattering ratio of the test pigment tint.
-
(K/S)standard is the absorption/scattering ratio of the standard pigment tint.
A higher percentage indicates a stronger tinting strength compared to the reference standard.
Workflow for Benchmarking Pigment Color Strength
The following diagram illustrates the key steps involved in the experimental workflow for comparing the color strength of pigments.
Caption: Experimental workflow for pigment color strength evaluation.
Discussion
This compound, a monoazo pigment, serves as a reliable benchmark with good overall properties. However, for applications requiring higher tinting strength and superior fastness properties, other alternatives may be more suitable.
-
Naphthol Reds (PR 3, PR 112, PR 170): These pigments generally offer good to excellent lightfastness and can provide a range of shades from yellowish to bluish red. Their tinting strength is often comparable to or slightly higher than this compound.
-
Pigment Red 57:1: As a calcium lake pigment, it provides a strong, bluish-red shade but may have lower lightfastness compared to other organic reds.
-
Diketopyrrolopyrrole (DPP) Pigment (PR 254): This class of pigments is known for its exceptional performance, including very high tinting strength, excellent lightfastness, and heat stability.[1] For demanding applications where color stability is critical, PR 254 is a superior choice.
The selection of the most appropriate red pigment will ultimately depend on the specific requirements of the application, including the desired color space, processing conditions, and end-use environment. This guide provides a foundational dataset to aid in this selection process.
References
Comparative Toxicology of Pigment Red 5 and Its Analogues: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative toxicological overview of Pigment Red 5 and its structurally related analogues, Pigment Red 4, Pigment Red 7, Pigment Red 23, and Pigment Red 112. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the selection and use of these colorants.
The primary toxicological concern associated with these azo pigments is their potential to be metabolized into potentially carcinogenic aromatic amines through the reductive cleavage of the azo bond. However, their very low water solubility generally limits their bioavailability. This guide summarizes available data on acute toxicity, genotoxicity, and carcinogenicity, and provides detailed experimental protocols for key toxicological assays.
Data Presentation: Toxicological Endpoints
The following table summarizes the available quantitative toxicological data for this compound and its analogues.
| Toxicological Endpoint | This compound (C.I. 12490) | Pigment Red 4 (C.I. 12085) | Pigment Red 7 (C.I. 12420) | Pigment Red 23 (C.I. 12355) | Pigment Red 112 (C.I. 12370) |
| Chemical Structure |
|
|
|
|
|
| Acute Oral Toxicity (LD50) | > 5000 mg/kg (rat) | > 10,000 mg/kg (mouse)[1] | > 5000 mg/kg bw/day (rat)[2] | > 6000 mg/kg bw (rat)[2] | > 5000 mg/kg bw (rat)[3][4] |
| Acute Dermal Toxicity (LD50) | No data available | > 2000 mg/kg bw (rat)[1] | No data available | No data available | > 5000 mg/kg bw (rat)[3] |
| Genotoxicity (Ames Test) | No data available | No data available | No data available | Mutagenic in some Salmonella typhimurium strains[5] | Negative results in several in vitro studies[2] |
| Carcinogenicity | No data available | No evidence of carcinogenicity from animal testing[6] | No data available | Equivocal evidence for renal tumors in rats at high doses[2] | No data available |
| Potential Aromatic Amine Metabolites | 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide and 3-amino-5-chloro-2,4-dimethoxyaniline | 2-Chloro-4-nitroaniline and 1-amino-2-naphthol | 4-Chloro-2-methylaniline | 2-Methoxy-5-nitroaniline and 3-amino-N-(3-nitrophenyl)-2-naphthamide | 2,4,5-Trichloroaniline and 3-amino-N-(2-methylphenyl)-2-naphthamide |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the metabolic activation of azo pigments and a typical workflow for the bacterial reverse mutation (Ames) test.
References
- 1. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 3. researchgate.net [researchgate.net]
- 4. ispigment.com [ispigment.com]
- 5. Pigment Red 112 | C24H16Cl3N3O2 | CID 23034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [dyestuffintermediates.com]
Assessing the cost-performance of Pigment Red 5 alternatives
For researchers, scientists, and drug development professionals seeking viable alternatives to Pigment Red 5, this guide offers a comprehensive cost-performance assessment of several leading substitutes. This document provides a detailed comparison of key performance characteristics, supported by standardized experimental data, to facilitate informed pigment selection for a variety of applications.
This compound (PR 5) is a monoazo pigment known for its brilliant red hue and is utilized across various sectors, including coatings, printing inks, plastics, and textiles.[1][2] However, the demand for pigments with enhanced durability and specific performance attributes has led to the exploration of several high-performance alternatives. This guide focuses on a comparative analysis of this compound against prominent alternatives: Naphthol Red PR 170, Naphthol Red PR 112, Quinacridone (B94251) Magenta PR 122, Diketopyrrolo-pyrrole (DPP) Red PR 254, and Anthraquinone Red PR 177.
Comparative Performance Data
The selection of an appropriate pigment is contingent upon the specific requirements of the application, such as exposure to light, heat, and chemical agents. The following table summarizes the key performance indicators for this compound and its alternatives, based on available technical data.
| Pigment | Chemical Class | Lightfastness (Blue Wool Scale) | Heat Stability (°C) | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) |
| This compound | Monoazo | 5-7 | ~170 | 4 | 4 |
| PR 170 | Naphthol AS | 6-7 | 200-240 | 5 | 5 |
| PR 112 | Naphthol AS | 6-8 | ~170 | 5 | 5 |
| PR 122 | Quinacridone | 7-8 | 280-300 | 5 | 5 |
| PR 254 | DPP | 8 | 300 | 5 | 5 |
| PR 177 | Anthraquinone | 8 | 300 | 5 | 5 |
Note: The data presented is a synthesis of information from various technical datasheets and publications.[3][4][5][6][7][8][9][10][11][12] The performance of a specific pigment grade may vary by manufacturer.
In-Depth Analysis of Alternatives
Naphthol Reds (PR 170 and PR 112): These pigments offer a good balance of properties and are often considered direct, cost-effective alternatives to PR 5. PR 170 is available in both opaque (F3RK) and transparent (F5RK) versions, providing flexibility in formulation.[5] The opaque version generally exhibits better stability.[5] PR 112 is noted for its bright, neutral red color and good lightfastness, particularly in air-drying paints.[9]
Quinacridone Magenta (PR 122): As a high-performance quinacridone pigment, PR 122 provides a vibrant bluish-red or magenta hue with exceptional lightfastness and heat stability.[4][13][14][15] Its excellent resistance to migration makes it suitable for demanding applications in plastics and automotive coatings.[4][15]
DPP Red (PR 254): Diketopyrrolo-pyrrole pigments are renowned for their outstanding durability. PR 254 offers excellent weather resistance, heat stability, and chemical resistance, making it a prime choice for high-end coatings and plastics.[8][12][16][17][18]
Anthraquinone Red (PR 177): This pigment is characterized by its blue-shade red color and exceptional fastness properties.[1][2][7][19] It is often used in combination with inorganic pigments to enhance weatherability.[2] Its high heat and light stability make it suitable for a wide range of applications, including automotive and industrial coatings.[7]
Experimental Protocols
To ensure accurate and reproducible comparisons of pigment performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.
Lightfastness Testing
Protocol: ISO 12040: Graphic technology — Prints and printing inks — Assessment of light fastness using filtered xenon arc light.
Methodology:
-
Prepare test specimens by applying the pigmented formulation to a standardized substrate.
-
Expose the specimens to a filtered xenon arc lamp under controlled conditions of temperature and humidity, simulating sunlight.[20][21]
-
Simultaneously expose a set of Blue Wool standards (ranging from 1 to 8) to the same light source.[22][23][24]
-
Periodically compare the fading of the test specimen to the fading of the Blue Wool standards.
-
The lightfastness rating is determined by the Blue Wool standard that shows a similar degree of color change as the test specimen.[23]
Heat Stability Testing
Protocol: Based on ASTM D2485 - Standard Test Methods for Evaluating Coatings For High Temperature Service.
Methodology:
-
Incorporate the pigment into the desired polymer or coating system.
-
Prepare test plaques or panels of the pigmented material.
-
Place the test specimens in a calibrated oven at a series of increasing temperatures for a specified duration (e.g., 10-30 minutes).[25]
-
After each temperature interval, remove the specimens and allow them to cool to room temperature.
-
Visually assess the specimens for any color change, degradation, or blistering compared to an unheated control. The heat stability is reported as the maximum temperature at which no significant color change occurs.
Chemical Resistance Testing
Protocol: Based on ISO 787-4: General methods of test for pigments and extenders — Part 4: Determination of acidity or alkalinity of the aqueous extract.
Methodology for Acid and Alkali Resistance:
-
Prepare a dispersion of the pigment in a suitable medium.
-
Immerse a portion of the pigmented sample in acidic (e.g., 2% hydrochloric acid) and alkaline (e.g., 2% sodium hydroxide) solutions for a specified period (e.g., 24 hours).[26][27]
-
After the exposure period, rinse the samples with deionized water and allow them to dry.
-
Visually assess the degree of color change against a gray scale, where 5 represents no change and 1 represents a severe change.[26][27]
Visualizing the Assessment Process
To further clarify the experimental and decision-making frameworks, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. China Pigment Red 177 / CAS 4051-63-2 factory and manufacturers | Precise Color [precisechem.com]
- 3. prasadinternational.com [prasadinternational.com]
- 4. zeyachem.net [zeyachem.net]
- 5. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. pigments.com [pigments.com]
- 9. hengyitek.com [hengyitek.com]
- 10. union-pigment.com [union-pigment.com]
- 11. pigments.com [pigments.com]
- 12. tecmos.com [tecmos.com]
- 13. Pigment Red 122 – High-Performance Organic Pigment for Vibrant Applications | [vipulorganics.com]
- 14. zhishangbio.com [zhishangbio.com]
- 15. ispigment.com [ispigment.com]
- 16. admin.heubach.com [admin.heubach.com]
- 17. pigments.com [pigments.com]
- 18. navpadpigments.com [navpadpigments.com]
- 19. Sunbrite® Red 177 / 227-5177 | Color Materials [colormaterials.sunchemical.com]
- 20. lr-test.com [lr-test.com]
- 21. Several Common Test Methods for Pigment Weather Resistance - Industry News [pigmentchemical.com]
- 22. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 23. Lightfastness - Wikipedia [en.wikipedia.org]
- 24. Materials Technology Limited [drb-mattech.co.uk]
- 25. BS EN ISO 787-5:1995 | 30 Nov 1982 | BSI Knowledge [knowledge.bsigroup.com]
- 26. lr-test.com [lr-test.com]
- 27. lr-test.com [lr-test.com]
Inter-laboratory study on the characterization of Pigment Red 5
A Comparative Guide to the Characterization of Pigment Red 5
This guide provides a comparative analysis of this compound (PR5), a synthetic organic pigment from the naphthol azo group. It is intended for researchers, scientists, and professionals in drug development and other fields where precise pigment characterization is crucial. This document summarizes key physicochemical properties, compares PR5 with common alternative red pigments, and details the experimental protocols for its analysis.
Physicochemical Properties of this compound
This compound is an orange-red powder known for its bright color.[1] It is insoluble in water but soluble in ethanol (B145695) and slightly soluble in acetone.[1][2] Its key identifying information is listed in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound (PR5) | [3][4] |
| C.I. Number | 12490 | [3][4] |
| CAS Number | 6410-41-9 | [3][4] |
| Molecular Formula | C₃₀H₃₁ClN₄O₇S | [2][3] |
| Molecular Weight | 627.11 g/mol | [3][5] |
| Appearance | Orange-red powder | [1] |
| Melting Point | 306 °C | [1] |
| Water Solubility | 7.8 μg/L at 23°C | [2] |
| IUPAC Name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide | [5] |
Comparative Analysis with Alternative Red Pigments
The selection of a red pigment is highly dependent on the specific application, considering factors like color quality, lightfastness, opacity, and cost.[6] PR5 is often compared with other organic and inorganic red pigments. Table 2 provides a comparison of PR5 with some common alternatives.
Table 2: Comparison of this compound with Other Red Pigments
| Pigment | Chemical Class | Color Characteristics | Lightfastness | Key Features |
| This compound (PR5) | Naphthol Azo | Bright, bluish-red | Good (7-8)[4] | Good solvent resistance; used in inks, coatings, and cosmetics.[2] |
| Cadmium Red (PR108) | Inorganic (Cadmium Selenosulfide) | Strong, opaque, vivid red | Excellent | High opacity and chroma, but contains heavy metals.[6][7] |
| Quinacridone Red (PR122) | Quinacridone | Transparent, vibrant bluish-red to magenta | Excellent (7-8) | High tint strength and weather resistance.[6] |
| Naphthol Red (PR170) | Naphthol Azo | Varies from orange-red to deep violet | Varies by manufacturer | Wide range of shades available.[7] |
| Iron Oxide Red (PR101) | Inorganic (Iron(III) oxide) | Opaque, duller brownish-red | Excellent (8) | Excellent stability and opacity, cost-effective. |
Experimental Protocols for Characterization
A comprehensive characterization of this compound involves multiple analytical techniques to determine its purity, structure, and physical properties.[8]
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate and quantify the main pigment component and any impurities.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV-Vis detection at the maximum absorbance wavelength of this compound (around 530 nm) and other wavelengths to monitor for impurities.
-
Sample Preparation: A known amount of the pigment is accurately weighed and dissolved in a suitable solvent, such as a methanol/ammonium hydroxide (B78521) mixture, potentially with sonication to aid dissolution. The solution is then diluted to a known volume and filtered through a 0.45 µm filter before injection.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
2. Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Analysis
FTIR spectroscopy is employed to identify the functional groups present in the pigment's molecular structure.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The pigment sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.[5]
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups (e.g., -N=N- azo group, -OH, C=O, and aromatic rings) to confirm the pigment's identity.[9]
3. X-ray Diffraction (XRD) for Crystalline Structure Analysis
XRD is used to determine the crystalline form of the pigment, which can affect its color and stability.
-
Instrumentation: X-ray diffractometer.
-
Sample Preparation: The powdered pigment sample is placed on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.[8]
-
Data Analysis: The resulting diffractogram, with its characteristic peaks, provides a fingerprint of the pigment's crystalline phase.[8]
4. Scanning Electron Microscopy (SEM) for Particle Morphology
SEM is utilized to visualize the size, shape, and surface texture of the pigment particles.
-
Instrumentation: Scanning Electron Microscope with an Energy Dispersive X-ray (EDX) detector.[8]
-
Sample Preparation: The pigment powder is mounted on a sample stub using conductive tape and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.
-
Data Acquisition: A focused beam of electrons scans the sample surface to generate high-resolution images. The EDX detector can be used for elemental analysis of the sample.[8]
-
Data Analysis: The images reveal the morphology of the pigment particles, which influences properties like opacity and dispersibility.[8]
Visualizations
Experimental Workflow for Pigment Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
References
- 1. This compound | 6410-41-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. union-pigment.com [union-pigment.com]
- 4. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 5. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pigment Red 57:1 vs. Other Reds: Which Is Best? [chemalog.com]
- 7. jacksonsart.com [jacksonsart.com]
- 8. scispace.com [scispace.com]
- 9. This compound | 6410-41-9 | Benchchem [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Pigment Red 5: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists handling Pigment Red 5 (CI 12490), a synthetic monoazo colorant, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with established safety protocols and regulatory considerations. Adherence to these guidelines will help mitigate risks and ensure compliance, fostering a secure and sustainable research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, to control dust and potential vapors.[1][2]
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] | Protects against dust particles and potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] | Prevents skin contact and potential irritation.[1] |
| Respiratory Protection | NIOSH/OSHA approved full-face respirator if exposure limits are exceeded or dust is formed.[1][2][3] | Avoids inhalation of dust particles.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing, such as a laboratory coat, long pants, and closed-toe shoes.[1][2][3] | Minimizes skin exposure to the pigment.[1] |
Step-by-Step Disposal Procedure
The primary methods for the disposal of this compound involve chemical destruction or incineration.[2][4] Under no circumstances should this chemical be discharged into sewer systems or drains.[2][4]
-
Waste Collection:
-
Container Management:
-
Ensure the waste container is tightly closed and stored in a dry, cool, and well-ventilated place, separate from incompatible materials and foodstuff containers.[2]
-
-
Disposal Method Selection:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[2]
-
Controlled Incineration: Another option is controlled incineration with flue gas scrubbing.[2][4]
-
Solvent Incineration: It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
-
Regulatory Compliance:
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.[1]
-
Secure the Area: Evacuate and limit access to the spill site to essential personnel equipped with the proper PPE.[1][2]
-
Containment:
-
For powdered pigment, carefully sweep or vacuum the material. Avoid generating dust.[1]
-
For liquid preparations, use an inert absorbent material.
-
-
Collection: Collect the spilled material and place it into a designated, labeled waste container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1][2]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be placed in a sealed, labeled container for proper disposal.[1]
Below is a logical workflow for the proper disposal of this compound.
Caption: this compound Disposal and Spill Response Workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
